(S)-1-Benzylpyrrolidin-3-ol
Description
The exact mass of the compound (S)-1-Benzyl-3-pyrrolidinol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3S)-1-benzylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMXOIAIYXXXEE-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101385-90-4 | |
| Record name | (3S)-1-(Phenylmethyl)-3-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101385-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
(S)-1-Benzylpyrrolidin-3-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core chemical properties of (S)-1-Benzylpyrrolidin-3-ol, a versatile chiral building block with significant applications in the synthesis of pharmacologically active molecules. This document collates essential data on its physical and chemical characteristics, outlines experimental protocols for its synthesis and purification, and presents its known biological relevance.
Core Chemical and Physical Properties
This compound is a clear, light yellow to pale brown liquid at room temperature. Its chirality, centered at the 3-position of the pyrrolidine (B122466) ring, makes it a valuable precursor for the synthesis of enantiomerically pure pharmaceuticals.
Physical and Chemical Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| CAS Number | 101385-90-4 |
| Appearance | Clear light yellow to pale brown liquid |
| Boiling Point | 115 °C at 0.8 mmHg |
| Density | 1.07 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.548 |
| Optical Rotation ([α]24/D) | -3.7° (c=5 in methanol) |
| Flash Point | >110 °C (>230 °F) |
| pKa (Predicted) | 14.82 ± 0.20 |
Spectral Data
Detailed spectral analysis is crucial for the structural elucidation and purity assessment of this compound. While full spectral data can be found in various databases, a summary of expected spectral features is provided below.
| Spectroscopy | Key Features |
| ¹H NMR (CDCl₃) | Expected signals for the aromatic protons of the benzyl (B1604629) group (approx. 7.2-7.4 ppm), the benzylic methylene (B1212753) protons, the pyrrolidine ring protons, and the hydroxyl proton. |
| ¹³C NMR (CDCl₃) | Expected signals for the aromatic carbons, the benzylic carbon, and the four distinct carbons of the pyrrolidine ring. |
| FTIR | Characteristic peaks for O-H stretching (broad, around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-N stretching. |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 177. Common fragmentation patterns for benzylamines and alcohols would be anticipated. |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are essential for its practical application in research and development.
Synthesis of this compound
Two primary synthetic routes are commonly employed for the preparation of this compound.
Method 1: Reduction of (3S)-N-benzyl-3-hydroxysuccinimide
This method involves the reduction of a chiral succinimide (B58015) derivative using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1]
Experimental Protocol:
-
Preparation: In a flame-dried, four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Addition of Starting Material: Cool the suspension to 0-10 °C using an ice bath. Dissolve (3S)-N-benzyl-3-hydroxysuccinimide (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Stir the mixture at reflux for 6 hours. Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).
-
Work-up: Cool the reaction mixture to 10-20 °C. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 4N aqueous solution of sodium hydroxide (B78521).
-
Isolation: Filter the resulting mixture to remove the aluminum salts. Wash the filter cake thoroughly with ethyl acetate (B1210297). Combine the filtrate and the washings.
-
Purification: Concentrate the organic phase under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product. Further purification can be achieved by vacuum distillation.
Method 2: Hydrolysis of a Precursor Ester
This alternative route involves the hydrolysis of an appropriate ester precursor under basic conditions.[1]
Experimental Protocol:
-
Reaction Setup: Dissolve the precursor ester (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and methanol.
-
Hydrolysis: Add an aqueous solution of lithium hydroxide monohydrate (LiOH·H₂O) (1.5 equivalents). Stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Quench the reaction by diluting with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous mixture with chloroform.
-
Purification: Combine the organic layers and concentrate under reduced pressure. Purify the crude product by column chromatography on alumina (B75360) to afford this compound.
Purification by Vacuum Distillation
For high-purity this compound, vacuum distillation is the recommended purification method.
Experimental Protocol:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Distillation: Place the crude this compound in the distillation flask. Apply a vacuum (e.g., 0.8 mmHg) and gently heat the flask.
-
Fraction Collection: Collect the fraction that distills at approximately 115 °C.
-
Storage: Store the purified, colorless to light yellow liquid under an inert atmosphere at 2-8 °C.
Mandatory Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound via the reduction of (3S)-N-benzyl-3-hydroxysuccinimide.
Caption: Synthesis of this compound via Reduction.
Logical Relationship of Properties
This diagram illustrates the logical connections between the fundamental properties of this compound.
Caption: Interrelation of this compound Properties.
Biological Significance and Applications in Drug Development
This compound serves as a critical chiral intermediate in the synthesis of various pharmaceutical compounds. Its applications are primarily centered on leveraging its stereochemistry to produce enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.
-
Antihypertensive Agents: This compound is utilized in the synthesis of novel antihypertensive molecules.[2]
-
Apoptotic Agents: Analogs of 1-benzyl-pyrrolidine-3-ol have been investigated for their potential to induce apoptosis in cancer cells, highlighting the therapeutic potential of this structural motif.
-
Cholinergic Antagonists: It is a precursor in the preparation of chiral molecules that can act as cholinergic antagonists.[1]
The benzyl group can be readily removed via catalytic hydrogenation (e.g., using Palladium on carbon), and the hydroxyl group can be oxidized to a ketone, further expanding its synthetic utility.[1] This versatility makes this compound a valuable tool for medicinal chemists and drug development professionals.
References
In-Depth Technical Guide to the Structure Elucidation of (S)-1-Benzylpyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of (S)-1-Benzylpyrrolidin-3-ol, a key chiral intermediate in pharmaceutical synthesis. This document outlines the compound's physicochemical properties, detailed spectroscopic data, a robust experimental protocol for its synthesis, and its relevant biological context, particularly its connection to apoptosis signaling pathways.
Compound Identification and Physical Properties
This compound is a chiral organic compound featuring a pyrrolidine (B122466) ring substituted with a benzyl (B1604629) group at the nitrogen atom and a hydroxyl group at the 3-position. Its stereochemistry is designated as (S).
| Property | Value | Reference |
| CAS Number | 101385-90-4 | |
| Molecular Formula | C₁₁H₁₅NO | [1] |
| Molecular Weight | 177.24 g/mol | |
| Appearance | Liquid | [1] |
| Density | 1.07 g/mL at 25 °C | |
| Boiling Point | 115 °C at 0.8 mmHg | |
| Refractive Index (n20/D) | 1.548 | |
| Optical Activity [α]24/D | -3.7° (c = 5 in methanol) |
Spectroscopic Data for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | m | 5H | Aromatic protons (C₆H₅) |
| ~4.40 | m | 1H | CH-OH |
| ~3.60 | s | 2H | CH₂-Ph |
| ~2.80-3.00 | m | 2H | N-CH₂ (pyrrolidine ring) |
| ~2.40-2.60 | m | 2H | N-CH₂ (pyrrolidine ring) |
| ~1.90-2.10 | m | 2H | CH₂ (pyrrolidine ring) |
| Variable | br s | 1H | OH |
¹³C NMR (Carbon-13 NMR) Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~138 | Quaternary Aromatic Carbon (C-Ph) |
| ~128.5 | Aromatic CH |
| ~128.3 | Aromatic CH |
| ~127.2 | Aromatic CH |
| ~70 | CH-OH |
| ~60 | N-CH₂ (pyrrolidine ring) |
| ~58 | CH₂-Ph |
| ~54 | N-CH₂ (pyrrolidine ring) |
| ~35 | CH₂ (pyrrolidine ring) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 (broad) | Strong | O-H stretch (alcohol) |
| ~3030 | Medium | C-H stretch (aromatic) |
| ~2950, ~2870 | Medium | C-H stretch (aliphatic) |
| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1100 | Strong | C-O stretch (secondary alcohol) |
| ~740, ~700 | Strong | C-H bend (monosubstituted benzene) |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is anticipated to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity (%) | Assignment |
| 177 | Moderate | [M]⁺ (Molecular Ion) |
| 176 | Low | [M-H]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 86 | Moderate | [M - C₇H₇]⁺ |
Experimental Protocols
Synthesis of this compound via Asymmetric Hydroboration
This protocol is adapted from established methods for the enantioselective synthesis of chiral pyrrolidinols.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Materials:
-
1-Benzyl-3-pyrroline
-
(+)-α-Pinene
-
Sodium borohydride (B1222165) (NaBH₄)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH) solution
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Chiral Hydroborating Reagent: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, (+)-α-pinene (2.0 equivalents) is dissolved in anhydrous THF. The solution is cooled to 0 °C. Sodium borohydride (1.0 equivalent) is added, followed by the slow, dropwise addition of boron trifluoride diethyl etherate (1.1 equivalents), maintaining the temperature at 0 °C. The mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours to form the chiral hydroborating reagent, monoisopinocampheylborane.
-
Hydroboration: The flask containing the hydroborating reagent is cooled to 0 °C. A solution of 1-benzyl-3-pyrroline (1.0 equivalent) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature overnight.
-
Oxidation: The reaction mixture is cooled to 0 °C. A solution of 3M sodium hydroxide (3.0 equivalents) is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide (3.0 equivalents), ensuring the temperature does not exceed 25 °C. The mixture is then stirred at room temperature for 4-6 hours.
-
Workup and Extraction: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to yield pure this compound.
Spectroscopic Analysis Protocol
Workflow for Spectroscopic Analysis
Caption: Spectroscopic analysis workflow.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard. 2D NMR experiments such as COSY and HSQC are performed to confirm proton-proton and proton-carbon correlations, respectively.
-
FT-IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride plates.
-
Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
Biological Context: Apoptosis Signaling Pathway
Analogues of this compound have been investigated for their potential as apoptotic agents. These compounds have been shown to induce apoptosis in cancer cell lines, with a key mechanism being the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.
Caspase-3 Mediated Apoptosis Pathway
Caption: Caspase-3 activation in apoptosis.
The diagram illustrates the convergence of the intrinsic and extrinsic apoptotic pathways on the activation of caspase-3. Analogues of this compound are believed to promote this activation, leading to programmed cell death. This makes them, and the parent compound, valuable scaffolds for the development of novel anti-cancer therapeutics. The precise mechanism by which these analogues influence caspase-3 activation is an area of ongoing research.
References
An In-depth Technical Guide to the Synthesis of (S)-1-Benzylpyrrolidin-3-ol from L-Malic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and efficient synthetic route for the preparation of the chiral building block, (S)-1-Benzylpyrrolidin-3-ol, utilizing L-malic acid as a readily available and inexpensive starting material from the chiral pool. This synthesis is of significant interest in medicinal chemistry and drug development due to the prevalence of the 3-hydroxypyrrolidine moiety in a wide range of biologically active compounds.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound from L-malic acid can be efficiently achieved in a two-step process. This strategy leverages the inherent chirality of L-malic acid to produce the target molecule with high enantiopurity. The overall transformation is outlined below:
Caption: Overall synthetic workflow for this compound.
The initial step involves the reaction of L-malic acid with benzylamine to form the cyclic imide, (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. This is followed by the reduction of the dione (B5365651) to the desired this compound.
Experimental Protocols
Step 1: Synthesis of (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione
This step involves the amidation of L-malic acid with benzylamine, followed by an intramolecular cyclization to form the succinimide (B58015) ring. A solvent-free melting reaction is an efficient method for this transformation.[1]
Methodology:
-
In a round-bottom flask, thoroughly mix L-malic acid and benzylamine in a 1:1 molar ratio.
-
Heat the mixture in an oil bath. The temperature should be gradually increased to allow for a controlled reaction.
-
Continue heating until the mixture melts and the reaction proceeds to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solid product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Reduction of (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione to this compound
The reduction of the cyclic imide can be effectively carried out using a sodium borohydride-iodine reducing system.[1] This method is advantageous as it is less harsh than other reducing agents like lithium aluminum hydride.
Methodology:
-
Suspend (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione in anhydrous tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Add sodium borohydride (B1222165) portion-wise to the stirred suspension.
-
Following the addition of sodium borohydride, add a solution of iodine in THF dropwise. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of methanol, followed by an aqueous solution of sodium thiosulfate (B1220275) to consume any unreacted iodine.
-
Adjust the pH of the mixture to basic (pH > 10) with an aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from L-malic acid.
| Step | Reaction | Reagents & Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Amidation/Cyclization | L-malic acid, Benzylamine | Melting | Variable | High |
| 2 | Reduction | NaBH4, I2, THF | 0 to RT | Variable | Good |
Note: Specific yields and reaction times may vary depending on the scale and specific conditions of the reaction. The cited literature should be consulted for more detailed information.
Signaling Pathways and Logical Relationships
The logical progression of the synthesis can be visualized as a series of transformations of functional groups.
Caption: Logical flow of the synthetic transformations.
This technical guide provides a foundational understanding of the synthesis of this compound from L-malic acid. For researchers and professionals in drug development, this efficient and stereoselective route offers a valuable method for accessing a key chiral building block for the synthesis of novel therapeutic agents. It is recommended to consult the primary literature for detailed experimental conditions and characterization data.
References
(S)-1-Benzylpyrrolidin-3-ol: A Chiral Scaffold for Drug Discovery
CAS Number: 101385-90-4
This technical guide provides an in-depth overview of (S)-1-Benzylpyrrolidin-3-ol, a versatile chiral building block crucial in the synthesis of various biologically active molecules. Aimed at researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, synthesis protocols, and its applications in developing novel therapeutics, including agents for cancer, neurological disorders, and hypertension.
Core Chemical and Physical Properties
This compound is a chiral secondary alcohol and a derivative of pyrrolidine (B122466). The presence of a hydroxyl group and a chiral center makes it a valuable starting material for asymmetric synthesis. Its physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₅NO | [1][2] |
| Molecular Weight | 177.24 g/mol | [1][2] |
| Appearance | Clear light yellow to pale brown liquid | [3][4] |
| Boiling Point | 115 °C at 0.8 mmHg | [1][5] |
| Density | 1.07 g/mL at 25 °C | [1][5] |
| Refractive Index (n20/D) | 1.548 | [1][5] |
| Optical Activity ([α]24/D) | -3.7° (c = 5 in methanol) | [1][5] |
| Storage Temperature | 2-8°C | [1][5] |
| InChI Key | YQMXOIAIYXXXEE-NSHDSACASA-N | [1][6] |
| SMILES | O[C@H]1CCN(CC2=CC=CC=C2)C1 | [6][7] |
Synthesis Protocols
The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common synthetic routes.
Experimental Protocol 1: Reduction of (3S)-N-benzyl-3-hydroxysuccinimide
This method involves the reduction of a chiral succinimide (B58015) derivative using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3]
Materials:
-
(3S)-N-benzyl-3-hydroxysuccinimide
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
4N Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, four-necked
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Stirrer
Procedure:
-
In a four-necked round-bottom flask, suspend 9.20 g (242.4 mmol) of lithium aluminum hydride in 100 mL of anhydrous tetrahydrofuran.
-
Cool the suspension to 0-10 °C using an ice bath.
-
Dissolve 17.00 g (82.84 mmol) of (3S)-N-benzyl-3-hydroxysuccinimide in 80 mL of tetrahydrofuran.
-
Add the solution of (3S)-N-benzyl-3-hydroxysuccinimide dropwise to the lithium aluminum hydride suspension, maintaining the temperature between 0-10 °C.
-
After the addition is complete, heat the mixture to reflux and stir for 6 hours.
-
Cool the reaction mixture to 10-20 °C.
-
Carefully add 40 mL of water, followed by 10 mL of 4N sodium hydroxide solution to quench the reaction.
-
Filter the resulting mixture and wash the filter cake with ethyl acetate (2 x 200 mL).
-
Concentrate the mother liquor under vacuum.
-
Dissolve the residue in 400 mL of ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to yield oily this compound.[3]
Experimental Protocol 2: Asymmetric Hydroboration of 1-Benzyl-3-pyrroline
This process utilizes an asymmetric hydroboration reaction on a pyrroline (B1223166) precursor, followed by oxidation and chiral purification.
Materials:
-
1-Benzyl-3-pyrroline
-
Sodium borohydride (B1222165) (NaBH₄)
-
Boron trifluoride etherate (BF₃–OEt₂)
-
(+)-α-Pinene (85% ee)
-
Oxidizing agent (e.g., hydrogen peroxide in the presence of a base)
-
Solvent (e.g., THF)
-
Reagents for diastereomeric salt formation (for chiral purification)
Procedure:
-
Generate the asymmetric borane (B79455) reagent in situ from NaBH₄, BF₃–OEt₂, and (+)-α-pinene in an appropriate solvent like THF.
-
React the in situ generated borane reagent with 1-benzyl-3-pyrroline.
-
After the hydroboration is complete, oxidize the intermediate organoborane using a suitable oxidizing agent to yield the crude this compound.
-
Purify the crude product via diastereomeric salt formation to obtain enantiomerically pure (>99% ee) this compound.
Applications in Drug Discovery and Development
This compound serves as a critical chiral scaffold for the synthesis of a diverse range of bioactive molecules. Its derivatives have shown promise in several therapeutic areas.
Anticancer Agents: Induction of Apoptosis
Analogues of this compound, synthesized through a multi-component Ugi reaction, have been identified as potent inducers of apoptosis in cancer cells.[7][8] These compounds have been shown to selectively target and activate caspase-3, a key executioner enzyme in the apoptotic cascade.[6][9]
Caption: Caspase-3 activation pathway by this compound analogues.
Dopamine (B1211576) D4 Receptor Antagonists for Neurological Disorders
Derivatives of this compound, specifically N-(1-benzylpyrrolidin-3-yl)arylbenzamides, have been synthesized and identified as potent and selective antagonists of the human dopamine D4 receptor.[3] The dopamine D4 receptor, a G protein-coupled receptor (GPCR), is implicated in various neurological and psychiatric conditions, including schizophrenia and ADHD.[5][10] Antagonism of this receptor typically leads to the inhibition of adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).[2]
Caption: Dopamine D4 receptor antagonist signaling pathway.
Antihypertensive Agents
The pyrrolidine scaffold is a key component in a variety of antihypertensive agents.[11] Derivatives synthesized from this compound have demonstrated antihypertensive activity, which is often attributed to their α-adrenolytic properties. These compounds can act as antagonists at α-adrenergic receptors, leading to vasodilation and a reduction in blood pressure.
Caption: Mechanism of action for pyrrolidine-based antihypertensive agents.
Safety and Handling
This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Store in a cool, well-ventilated area.
Conclusion
This compound is a chiral building block of significant interest to the pharmaceutical and chemical research communities. Its utility in the stereoselective synthesis of complex molecules has positioned it as a valuable starting material for the development of novel therapeutics targeting a range of diseases. The continued exploration of derivatives based on this scaffold holds considerable promise for future drug discovery efforts.
References
- 1. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]
- 2. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 3. N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents via Caspase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchmgt.monash.edu [researchmgt.monash.edu]
- 10. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolidine dithiocarbamate improves the septic shock syndromes in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-1-Benzylpyrrolidin-3-ol: A Chiral Scaffold for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-1-Benzylpyrrolidin-3-ol is a chiral organic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid pyrrolidine (B122466) core and stereospecific hydroxyl group make it a valuable chiral building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Physicochemical and Structural Data
This compound is a liquid at room temperature with a well-defined stereochemistry that is crucial for its application in asymmetric synthesis. Its key quantitative properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 177.24 g/mol |
| Molecular Formula | C₁₁H₁₅NO |
| CAS Number | 101385-90-4 |
| Density | 1.07 g/mL at 25 °C |
| Boiling Point | 115 °C at 0.8 mmHg |
| Optical Activity | [α]²⁴/D −3.7°, c = 5 in methanol (B129727) |
| Refractive Index | n20/D 1.548 |
Applications in Drug Discovery and Chiral Synthesis
The primary utility of this compound lies in its role as a versatile chiral intermediate. The pyrrolidine ring is a common motif in many FDA-approved drugs and natural products, valued for its ability to introduce conformational rigidity and specific stereochemical features into a molecule.
A notable application of this compound is in the development of novel anti-cancer agents. Researchers have utilized this compound as a scaffold to generate libraries of analogues through multi-component reactions, such as the Ugi reaction.[1][2] These analogues have been investigated for their ability to induce apoptosis (programmed cell death) in cancer cells by activating the caspase signaling pathway.[2][3] Specifically, certain derivatives have shown selective cytotoxicity against cancer cell lines like HL-60.[2][3]
Furthermore, the broader class of pyrrolidine-containing compounds, for which this compound is a key precursor, has been explored for a range of therapeutic targets. These include potential neuroleptics for treating psychosis and nootropic agents for cognitive enhancement.[4][5] The synthesis of complex molecules like the antipsychotic drug Nemonapride involves related chiral pyrrolidine structures, highlighting the importance of this scaffold in CNS drug discovery.[4]
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the reduction of a chiral precursor, (3S)-N-benzyl-3-hydroxysuccinimide.
Materials:
-
(3S)-N-benzyl-3-hydroxysuccinimide
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (B1210297)
-
4N Sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
In a four-neck round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (2.9 equivalents) in anhydrous THF.
-
Cool the suspension to 0-10 °C using an ice bath.
-
Slowly add a solution of (3S)-N-benzyl-3-hydroxysuccinimide (1 equivalent) in THF to the cooled suspension.
-
After the addition is complete, heat the mixture to reflux and maintain for 6 hours.
-
Cool the reaction mixture to 10-20 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 4N sodium hydroxide solution.
-
Filter the resulting mixture and wash the filter cake with ethyl acetate.
-
Combine the filtrate and washes, and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield this compound as an oily residue.
Ugi Four-Component Reaction (U-4CR) for Analogue Synthesis
This protocol describes a general procedure for the synthesis of a diverse library of compounds using a derivative of this compound as the amine component.
Materials:
-
1-(2-Aminobenzyl)pyrrolidin-3-ol (derived from the title compound) (1.0 eq.)
-
An aldehyde (e.g., p-nitrobenzaldehyde) (1.0 eq.)
-
A carboxylic acid (e.g., benzoic acid) (1.0 eq.)
-
An isocyanide (e.g., tert-butyl isocyanide) (3.0 eq.)
-
Methanol (solvent)
Procedure:
-
To a solution of the aldehyde (1.0 eq.) in methanol (0.5 M), add the amine, 1-(2-aminobenzyl)pyrrolidin-3-ol (1.0 eq.).
-
Add the carboxylic acid (1.0 eq.) and the isocyanide (3.0 eq.) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired α-acylamino amide product.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for synthesizing and evaluating analogues of this compound, and the targeted biological pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents via Caspase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.uran.ua [journals.uran.ua]
(S)-1-Benzylpyrrolidin-3-ol boiling point
An In-depth Technical Guide to the Physicochemical Properties of (S)-1-Benzylpyrrolidin-3-ol
Introduction
This compound, a chiral pyrrolidine (B122466) derivative, is a significant building block in synthetic organic chemistry. Its structural motif is found in various biologically active compounds and pharmaceuticals. A thorough understanding of its physicochemical properties, particularly its boiling point, is crucial for its purification, handling, and application in complex synthetic pathways. This guide provides a comprehensive overview of the boiling point and other key physical characteristics of this compound, complete with experimental protocols for its determination.
Data Presentation: Physicochemical Properties
The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Boiling Point (bp) | 115 °C at 0.8 mmHg[1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₅NO[1][3][4][6] |
| Molecular Weight | 177.24 g/mol [1][3][4] |
| Density | 1.07 g/mL at 25 °C[1][2][3][4][5] |
| Refractive Index (n20/D) | 1.548[1][2][3][4][5] |
| Flash Point | >110 °C (>230 °F)[2][5][7] |
| Optical Activity ([α]24/D) | -3.7° (c=5 in methanol)[3][4][5] |
| CAS Number | 101385-90-4[1][3][4] |
| Appearance | Clear light yellow to pale brown liquid[5][8][6] |
Experimental Protocols: Boiling Point Determination under Reduced Pressure
The literature value for the boiling point of this compound is reported at reduced pressure (115 °C at 0.8 mmHg), indicating that the compound is susceptible to decomposition at its atmospheric boiling point. Therefore, vacuum distillation is the appropriate method for its purification and boiling point determination.
Objective: To determine the boiling point of this compound using a micro-distillation apparatus under reduced pressure.
Apparatus:
-
Round-bottom flask (10 mL or 25 mL)
-
Hickman distillation head
-
Water-cooled condenser
-
Thermometer or thermocouple
-
Vacuum pump
-
Manometer
-
Heating mantle with a magnetic stirrer
-
Boiling chips or magnetic stir bar
-
Clamps and stands
-
Cold trap (recommended)
Procedure:
-
Sample Preparation: Place approximately 3-5 mL of this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Apparatus Assembly:
-
Assemble the micro-distillation apparatus as illustrated in the workflow diagram below. Ensure all glass joints are properly greased and sealed to maintain a vacuum.
-
Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures an accurate reading of the vapor temperature as it enters the condenser.
-
Connect the distillation apparatus to a vacuum pump via a cold trap. The cold trap is essential to protect the pump from corrosive vapors.
-
Incorporate a manometer into the system between the cold trap and the pump to monitor the pressure accurately.
-
-
Distillation Process:
-
Turn on the cooling water to the condenser.
-
Begin stirring the sample if using a magnetic stirrer.
-
Gradually evacuate the system using the vacuum pump to the desired pressure (e.g., 0.8 mmHg).
-
Once the pressure is stable, begin to gently heat the sample in the round-bottom flask using the heating mantle.
-
Increase the temperature slowly until the liquid begins to boil and a ring of refluxing condensate is observed rising towards the distillation head.
-
-
Data Collection:
-
Record the temperature at which the vapor temperature stabilizes while the distillate is consistently collecting in the Hickman head. This stable temperature is the boiling point at the recorded pressure.[9]
-
It is crucial to monitor both the temperature and the pressure throughout the distillation, as fluctuations in pressure will affect the boiling point.
-
-
Shutdown:
-
Once the distillation is complete or the desired amount of distillate is collected, remove the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.
-
Disassemble the apparatus and collect the purified distillate.
-
Mandatory Visualization
Caption: Workflow for Boiling Point Determination Under Reduced Pressure.
References
- 1. (S)-(-)-1-Benzyl-3-pyrrolidinol 99 101385-90-4 [sigmaaldrich.com]
- 2. CAS No.101385-90-4,(S)-1-Benzyl-3-pyrrolidinol Suppliers [lookchem.com]
- 3. (S)-(-)-1-Benzyl-3-pyrrolidinol 99 101385-90-4 [sigmaaldrich.com]
- 4. (S)-(−)-1-Benzyl-3-pyrrolidinol 99% | 101385-90-4 [sigmaaldrich.com]
- 5. (S)-1-Benzyl-3-pyrrolidinol CAS#: 101385-90-4 [m.chemicalbook.com]
- 6. chemicalland21.com [chemicalland21.com]
- 7. (3S)-1-benzylpyrrolidin-3-ol101385-90-4,Purity95%_MAGICAL [molbase.com]
- 8. (S)-1-Benzyl-3-pyrrolidinol | 101385-90-4 [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Physicochemical Properties of (S)-1-Benzylpyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of (S)-1-Benzylpyrrolidin-3-ol, with a core focus on its density. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis, offering detailed data, experimental methodologies, and procedural workflows.
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Conditions | Reference |
| Density | 1.07 g/mL | 25 °C | [1][2] |
| Molecular Formula | C₁₁H₁₅NO | ||
| Molecular Weight | 177.24 g/mol | ||
| Boiling Point | 115 °C | 0.8 mmHg | [1] |
| Refractive Index | n20/D 1.548 | 20 °C | [1] |
| Flash Point | >230 °F (>110 °C) | Closed Cup | [1] |
| Optical Activity | [α]24/D -3.7° | c = 5 in methanol | |
| Form | Liquid | ||
| Color | Clear light yellow to pale brown | [1] |
Experimental Protocol: Density Determination by Pycnometry
The density of liquid compounds such as this compound is accurately determined using a pycnometer. The following protocol is a generalized procedure based on established methods, such as ASTM D1480, for the determination of liquid density.[1][2][3][4][5]
2.1 Apparatus
-
Pycnometer (e.g., Bingham type), a glass flask with a close-fitting ground glass stopper with a capillary hole.
-
Analytical balance (accuracy to at least 0.1 mg).
-
Constant temperature bath.
-
Thermometer, calibrated.
-
Cleaning solvents (e.g., acetone, distilled water).
-
Pipette or syringe.
2.2 Procedure
-
Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with appropriate solvents (e.g., acetone) and then rinse with distilled water. Ensure the pycnometer is completely dry by placing it in an oven or by flushing with a stream of clean, dry air.
-
Mass of Empty Pycnometer: Allow the clean, dry pycnometer to equilibrate to ambient temperature. Weigh the empty pycnometer with its stopper on an analytical balance and record the mass (m₀).
-
Calibration with Water: Fill the pycnometer with distilled, deionized water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.
-
Temperature Equilibration: Place the water-filled pycnometer in a constant temperature bath set to a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.
-
Mass of Water-Filled Pycnometer: Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record the mass (m₁).
-
Sample Measurement: Empty and dry the pycnometer. Fill the pycnometer with this compound.
-
Repeat Equilibration and Weighing: Repeat steps 4 and 5 with the sample-filled pycnometer and record the mass (m₂).
2.3 Calculation of Density The density of the sample (ρₛ) at the measurement temperature is calculated using the following formula:
ρₛ = [(m₂ - m₀) / (m₁ - m₀)] * ρw
Where:
-
m₀ = mass of the empty pycnometer
-
m₁ = mass of the pycnometer filled with water
-
m₂ = mass of the pycnometer filled with the sample
-
ρw = the known density of water at the measurement temperature.
Logical Workflow for Density Determination
The following diagram illustrates the logical workflow for the experimental determination of the density of a liquid sample using a pycnometer.
Caption: Workflow for Density Determination by Pycnometry.
Relevance in Drug Development
The pyrrolidine (B122466) ring is a significant scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[6] Its three-dimensional structure is advantageous for exploring pharmacophore space.[6] this compound serves as a chiral building block in the synthesis of more complex molecules.[7] The benzyl (B1604629) group can be removed to yield hydroxypyrrolidine, and the hydroxyl group can be oxidized, offering versatile functionalization possibilities for creating novel drug candidates.[7] Accurate knowledge of physical properties like density is crucial for process development, formulation, and quality control in the pharmaceutical industry.
References
- 1. store.astm.org [store.astm.org]
- 2. tamson-instruments.com [tamson-instruments.com]
- 3. antpedia.com [antpedia.com]
- 4. scribd.com [scribd.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
An In-depth Technical Guide on the NMR Spectral Data of (S)-1-Benzylpyrrolidin-3-ol
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for (S)-1-Benzylpyrrolidin-3-ol. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the expected spectral data, detailed experimental protocols for data acquisition, and a visualization of a common synthetic pathway.
Introduction
This compound is a chiral organic compound frequently used as a building block in the synthesis of various pharmaceutical agents. Its structural elucidation and purity assessment are critical, with NMR spectroscopy being the primary analytical tool for these purposes. This guide summarizes the essential ¹H and ¹³C NMR spectral data and provides standardized protocols for their acquisition.
NMR Spectral Data
The NMR spectra of enantiomers, such as (S)- and (R)-1-Benzylpyrrolidin-3-ol, are identical when recorded in a non-chiral solvent. The data presented here is based on typical chemical shifts for the structural motifs present in the molecule and is consistent with data available in spectral databases.[1]
The proton NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the benzyl (B1604629) group and the pyrrolidine (B122466) ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference such as tetramethylsilane (B1202638) (TMS).
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| Aromatic (C₆H₅) | ~ 7.20 - 7.40 | Multiplet | - | 5H |
| Benzylic (CH₂) | ~ 3.60 | Singlet (or AB quartet) | - | 2H |
| Pyrrolidine CH-OH | ~ 4.30 | Multiplet | - | 1H |
| Pyrrolidine CH₂ (adjacent to N) | ~ 2.20 - 2.90 | Multiplet | - | 4H |
| Pyrrolidine CH₂ (C4) | ~ 1.70 - 2.20 | Multiplet | - | 2H |
| Hydroxyl (OH) | Variable | Broad Singlet | - | 1H |
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The spectra are typically recorded with broadband proton decoupling.
| Carbon Assignment | Chemical Shift (ppm) |
| Aromatic C (quaternary) | ~ 138 |
| Aromatic CH | ~ 127 - 129 |
| Pyrrolidine CH-OH | ~ 68 - 72 |
| Benzylic CH₂ | ~ 60 |
| Pyrrolidine CH₂ (adjacent to N) | ~ 54 - 58 |
| Pyrrolidine CH₂ (C4) | ~ 35 - 40 |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.
-
Sample Weighing : Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD).[2] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[2]
-
Standard Reference : Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0.00 ppm.[3] Modern spectrometers can also reference the spectrum to the residual solvent peak.[2]
-
Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional) : If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
-
Instrument Setup : Place the NMR tube into the spectrometer's probe.
-
Locking and Shimming : Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[3] Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.[3]
-
Acquisition Parameters :
-
Pulse Sequence : Use a standard single-pulse experiment.
-
Number of Scans : Acquire a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay : A relaxation delay of 1-2 seconds is generally sufficient.
-
-
Data Processing :
-
Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing : Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction : Apply a baseline correction to obtain a flat baseline.
-
Integration : Integrate the signals to determine the relative number of protons for each resonance.[4]
-
Referencing : Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
-
-
Instrument Setup : The sample is placed in the spectrometer as in the ¹H experiment. Locking and shimming are also performed similarly.
-
Acquisition Parameters :
-
Pulse Sequence : Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum by removing C-H coupling.[3]
-
Number of Scans : Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to obtain a good signal-to-noise ratio.[5]
-
Relaxation Delay : A relaxation delay of 2-5 seconds is common for qualitative spectra.[3] For quantitative analysis, a much longer delay (at least 5 times the longest T1 relaxation time) is necessary.[3][6]
-
-
Data Processing :
-
Fourier Transform, Phasing, and Baseline Correction : These steps are performed similarly to the ¹H NMR data processing.
-
Referencing : Reference the spectrum to the TMS signal at 0.00 ppm or the solvent signal (e.g., 77.16 ppm for CDCl₃).[7]
-
Synthetic Pathway Visualization
A common method for the synthesis of this compound involves the reduction of an appropriate precursor. The following diagram illustrates a typical synthetic workflow.
References
- 1. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 1-Benzyl-3-pyrrolidinone(775-16-6) 1H NMR spectrum [chemicalbook.com]
- 6. 1-Benzyl-3-pyrrolidinone | C11H13NO | CID 69890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
The Rising Therapeutic Potential of (S)-1-Benzylpyrrolidin-3-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The (S)-1-benzylpyrrolidin-3-ol scaffold has emerged as a promising framework in medicinal chemistry, with a growing body of research highlighting its significant biological activities. This technical guide provides an in-depth overview of the current understanding of these derivatives, focusing on their synthesis, anticancer properties, and the underlying mechanisms of action. While the primary focus of recent research has been on oncology, this guide will also touch upon other potential, less explored therapeutic avenues.
Anticancer Activity: A Primary Focus
Recent studies have extensively investigated a library of this compound derivatives for their potential as anticancer agents. These compounds have demonstrated selective cytotoxicity against various cancer cell lines, with a particularly noteworthy efficacy against human promyelocytic leukemia (HL-60) cells.[1][2][3]
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of various this compound analogues have been quantified, with lead compounds exhibiting significant activity. The data presented below summarizes the percentage of cytotoxicity against a panel of human cancer cell lines at a concentration of 10 µM.
| Compound | HL-60 | T98G | NCI-H322 | HCT-116 | PC-3 |
| 5j | ~70% | ~20% | ~15% | ~10% | ~5% |
| 5p | ~65% | ~18% | ~12% | ~8% | ~3% |
Data extracted from in vitro studies on a library of synthesized analogues.[1][2][3]
Notably, these lead compounds displayed milder cytotoxic effects on non-cancerous cell lines, suggesting a degree of selective action towards cancer cells.[1][2][3]
Mechanism of Action: Induction of Apoptosis via Caspase-3 Activation
The primary mechanism underlying the anticancer activity of these derivatives is the induction of apoptosis, or programmed cell death.[1][2][3] This is a critical pathway in cancer therapy as defects in apoptosis are often implicated in carcinogenesis. The lead this compound derivatives have been shown to activate caspase-3, a key protease that triggers the apoptotic cascade.[1][2][3] Molecular docking and dynamic simulations have further substantiated these findings, indicating stable binding of the lead compounds to the active site of caspase-3.[1][2][3]
Caption: Signaling pathway for apoptosis induction.
Experimental Protocols
Synthesis of this compound Derivatives
A diversity-oriented synthesis approach, primarily utilizing the Ugi four-component reaction (Ugi-4CR), has been successfully employed to generate a library of this compound analogues.[4] This one-pot reaction allows for the combination of an amine, a carboxylic acid, an isocyanide, and a carbonyl compound to rapidly generate structural diversity.
Caption: Experimental workflow for synthesis.
In Vitro Cytotoxicity Assay
The cytotoxic effects of the synthesized compounds are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is then calculated relative to untreated control cells.
Other Potential Biological Activities
While the primary focus of the literature is on anticancer applications, the pyrrolidine (B122466) scaffold is a well-known pharmacophore present in a wide range of biologically active molecules, including muscarinic receptor modulators. The pyrrolidine ring is a key structural feature in many drugs targeting the central nervous system.[5]
Muscarinic Receptor Modulation: An Area for Future Exploration
The muscarinic acetylcholine (B1216132) receptors (mAChRs) are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous system.[6] They are implicated in various physiological processes, and their modulation is a key strategy for treating a range of disorders, including Alzheimer's disease, Parkinson's disease, and chronic obstructive pulmonary disease (COPD).[7][8][9]
Although direct and extensive studies on this compound derivatives as muscarinic receptor modulators are limited, the broader class of pyrrolidine derivatives has been investigated for this activity. Various patents and research articles describe pyrrolidine-containing compounds as muscarinic antagonists. Given the structural similarities, it is plausible that this compound derivatives could also interact with muscarinic receptors. Further screening and structure-activity relationship (SAR) studies are warranted to explore this potential.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the development of novel anticancer agents that function through the induction of apoptosis. The synthetic accessibility via the Ugi reaction allows for the rapid generation of diverse libraries for screening.
Future research should continue to optimize the anticancer properties of these derivatives, focusing on improving selectivity and potency. In vivo studies are a critical next step to validate the therapeutic potential of the lead compounds. Furthermore, a systematic investigation into other potential biological activities, particularly their interaction with muscarinic receptors and other CNS targets, could unveil new therapeutic applications for this versatile chemical scaffold. The development of selective muscarinic modulators from this class of compounds could offer new treatment paradigms for a variety of neurological and other disorders.
References
- 1. Muscarinic antagonists with multiple stereocenters: Synthesis, affinity profile and functional activity of isomeric 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine sulfoxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2006018708A2 - Pyrrolidine derivatives as muscarinic receptor antagonists - Google Patents [patents.google.com]
- 3. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.uran.ua [journals.uran.ua]
- 6. Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2003087094A3 - Pyrrolidinium derivatives as antagonists of m3 muscarinic receptors - Google Patents [patents.google.com]
- 9. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
(S)-1-Benzylpyrrolidin-3-ol: A Comprehensive Technical Guide for its Application as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Benzylpyrrolidin-3-ol is a valuable chiral building block extensively utilized in the asymmetric synthesis of a variety of pharmaceutical compounds. Its rigid pyrrolidine (B122466) core, coupled with the stereospecific hydroxyl group and the versatile N-benzyl protecting group, makes it a crucial intermediate in the development of complex molecular architectures. This technical guide provides an in-depth overview of its properties, synthesis, and key applications, with a focus on detailed experimental protocols and quantitative data to support research and development endeavors.
Physicochemical Properties
This compound is a clear, light yellow to pale brown liquid at room temperature. Its key physical and chemical properties are summarized in the table below, providing essential data for handling, storage, and reaction setup.
| Property | Value | Reference(s) |
| CAS Number | 101385-90-4 | [1][2] |
| Molecular Formula | C₁₁H₁₅NO | [1][2] |
| Molecular Weight | 177.24 g/mol | [1][2] |
| Boiling Point | 115 °C at 0.8 mmHg | [1][2] |
| Density | 1.07 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.548 | [1][2] |
| Optical Activity ([α]24/D) | -3.7° (c=5 in methanol) | [2] |
| Storage Temperature | 2-8°C | [1][2] |
| Flash Point | >230 °F (>110 °C) | [1] |
Synthesis of this compound
The enantiomerically pure synthesis of this compound is critical for its application in pharmaceutical development. Two primary synthetic routes are highlighted here: a practical, industrial-scale synthesis via asymmetric hydroboration and a classical approach originating from the chiral pool material, L-malic acid.
Synthesis via Asymmetric Hydroboration of 1-Benzyl-3-pyrroline
This modern approach provides high enantiomeric purity and has been successfully scaled up for industrial production.[3] The key steps involve the asymmetric hydroboration of a prochiral olefin followed by oxidative work-up and chiral purification.
Caption: Synthesis of this compound via Asymmetric Hydroboration.
-
Preparation of 1-Benzyl-3-pyrroline: Synthesize 1-Benzyl-3-pyrroline from cis-1,4-butenediol and benzylamine according to established literature procedures.
-
Asymmetric Hydroboration:
-
An asymmetric borane (B79455) reagent is generated in situ from sodium borohydride (B1222165) (NaBH₄), boron trifluoride etherate (BF₃–OEt₂), and (+)-α-pinene (with an enantiomeric excess of 85%).
-
The prepared 1-Benzyl-3-pyrroline is then reacted with this in situ generated chiral borane reagent.
-
-
Oxidation: The resulting organoborane intermediate is oxidized (e.g., using hydrogen peroxide and sodium hydroxide) to yield crude this compound.
-
Chiral Purification via Diastereomeric Salt Formation:
-
The crude product is treated with a chiral acid (such as L-tartaric acid) to form diastereomeric salts.
-
The desired diastereomer is selectively crystallized and separated.
-
The pure diastereomeric salt is then treated with a base to liberate the pure this compound. This process has been shown to yield the final product with an enantiomeric excess of >99%.[3]
-
Synthesis from L-Malic Acid
A classical and widely referenced method for preparing this compound utilizes the readily available and inexpensive chiral starting material, L-malic acid.[4][5]
-
Amide Formation and Cyclization:
-
L-malic acid is reacted with benzylamine. This can be improved by performing a melting reaction without a solvent to form (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.[4]
-
-
Reduction:
-
The resulting succinimide (B58015) derivative is then reduced. A common method involves the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
Alternatively, a safer and more scalable reduction can be performed using a sodium borohydride-iodine system in an appropriate solvent like tetrahydrofuran (B95107) (THF).[4] During this reduction, a (S)-1-benzyl-3-pyrrolidinol-borane intermediate is formed.[4]
-
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by distillation under reduced pressure, to yield this compound.
Applications in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of several marketed drugs. Its utility is demonstrated in the preparation of the antihypertensive agent barnidipine (B1667753) and as a precursor to the active pharmaceutical ingredient darifenacin (B195073).
Caption: Role of this compound in Drug Synthesis.
Synthesis of Barnidipine Hydrochloride
Barnidipine is a dihydropyridine (B1217469) calcium channel blocker used to treat hypertension. This compound is directly incorporated into the final molecule.
-
Activation of the Carboxylic Acid:
-
(S)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid (1.0 eq) is dissolved in dichloromethane (B109758) (DCM).
-
The solution is cooled to -20 °C.
-
Phosphorus pentachloride (PCl₅) (approx. 2.7 eq) is added slowly, and the mixture is stirred for 1 hour below -15 °C to form the acid chloride.
-
-
Coupling Reaction:
-
The reaction mixture is further cooled to -26 °C.
-
A solution of this compound (approx. 1.03 eq) in DCM is added to the mixture.
-
The reaction is stirred for 2 hours.
-
-
Work-up and Purification:
-
The reaction is quenched, and the crude barnidipine is extracted.
-
Purification is performed, and subsequent salt formation with hydrochloric acid yields barnidipine hydrochloride. A reported yield for a similar coupling reaction to form a diastereomer was 65.5%.[6]
-
Precursor to Darifenacin Synthesis
Darifenacin is a selective M3 muscarinic receptor antagonist used to treat overactive bladder. The synthesis of darifenacin typically utilizes (S)-3-hydroxypyrrolidine, which is readily obtained by the debenzylation of this compound.
A general and effective method for the removal of the N-benzyl group is catalytic hydrogenation.
-
Reaction Setup:
-
This compound is dissolved in a suitable solvent, such as ethanol (B145695) or methanol.
-
A palladium catalyst, typically palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pearlman's catalyst), is added.
-
-
Hydrogenation:
-
The reaction mixture is subjected to a hydrogen atmosphere (from balloon pressure to higher pressures in a Parr shaker) and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
-
Work-up:
-
The catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed under reduced pressure to yield (S)-3-hydroxypyrrolidine.
-
The resulting (S)-3-hydroxypyrrolidine can then be used in the multi-step synthesis of darifenacin.[7][8]
Chiral Purity Analysis
Ensuring the high enantiomeric purity of this compound is paramount for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for this analysis.
Methodology: Chiral HPLC
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or similar, is commonly used.
-
Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol, often with a small amount of an amine additive like diethylamine (B46881) to improve peak shape.
-
Detection: UV detection is suitable due to the presence of the benzyl (B1604629) chromophore.
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the (S) and (R) enantiomers in the chromatogram.
Conclusion
This compound stands out as a highly valuable and versatile chiral building block in modern organic and medicinal chemistry. Its efficient and scalable synthesis, coupled with its successful application in the production of important pharmaceuticals, underscores its significance. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development, enabling the creation of novel and complex chiral molecules. The continued exploration of its synthetic potential will undoubtedly lead to further innovations in drug discovery and development.
References
- 1. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. researchgate.net [researchgate.net]
- 4. Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol | Scientific.Net [scientific.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Darifenacin synthesis - chemicalbook [chemicalbook.com]
- 8. WO2008126106A2 - Novel and improved processes for the preparation of intermediates of darifenacin, darifenacin and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
(S)-1-Benzylpyrrolidin-3-ol: An In-depth Technical Guide on its Inferred Mechanism of Action
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the potential mechanisms of action of (S)-1-Benzylpyrrolidin-3-ol. It is important to note that this compound is primarily utilized as a chiral building block in the synthesis of more complex bioactive molecules. As of the date of this publication, there is limited direct experimental data on the specific mechanism of action of this compound itself. The information presented herein is largely inferred from the pharmacological activities of its structurally related derivatives and analogs.
Executive Summary
This compound is a versatile chiral intermediate in the synthesis of compounds with significant therapeutic potential, particularly in the fields of neuroscience and oncology. While direct studies on its intrinsic biological activity are scarce, analysis of its derivatives reveals two primary, inferred mechanisms of action. In the context of neurological disorders, derivatives of this compound, particularly those belonging to the racetam class of nootropics, are proposed to modulate cholinergic and glutamatergic neurotransmitter systems. This includes agonism at M1 muscarinic acetylcholine (B1216132) receptors and positive allosteric modulation of AMPA receptors, contributing to cognitive enhancement. A distinct, alternative mechanism has been identified in the context of oncology, where certain derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase-3. This technical guide consolidates the available data on these inferred mechanisms, providing detailed experimental protocols and summarizing quantitative findings to guide future research and drug development efforts.
Inferred Mechanism of Action: Neurological Applications
The benzylpyrrolidine scaffold is a key feature of several nootropic agents. The mechanism of cognitive enhancement is believed to be multifactorial, primarily involving the modulation of key neurotransmitter systems in the central nervous system.
Cholinergic System Modulation
A prominent hypothesized mechanism of action for derivatives of this compound is the modulation of the cholinergic system, particularly through interaction with muscarinic acetylcholine receptors.
Structurally related nootropics, such as nebracetam, have been identified as agonists of the M1 muscarinic acetylcholine receptor.[1] Activation of the M1 receptor, a Gq-coupled receptor, initiates a signaling cascade that is crucial for learning and memory processes.[2][3][4][5]
Signaling Pathway:
Caption: M1 Muscarinic Receptor Signaling Cascade.
Glutamatergic System Modulation
Derivatives of this compound are also implicated in the modulation of the glutamatergic system, which plays a critical role in synaptic plasticity.
Some racetam-class drugs act as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6] By binding to an allosteric site, these molecules can enhance the receptor's response to glutamate, leading to increased cation influx and enhanced synaptic transmission. This potentiation of AMPA receptor function is a key mechanism underlying long-term potentiation (LTP), a cellular correlate of learning and memory.[7][8][9]
Signaling Pathway:
Caption: AMPA Receptor Potentiation by a Positive Allosteric Modulator.
Inferred Mechanism of Action: Oncology Applications
A separate line of investigation suggests a potential role for this compound derivatives in oncology.
Induction of Apoptosis via Caspase-3 Activation
Studies on a library of 1-benzylpyrrolidin-3-ol analogs have demonstrated their ability to induce apoptosis in human cancer cell lines. This cytotoxic effect is mediated through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[10][11][12][13][14]
Signaling Pathway:
Caption: Caspase-Dependent Apoptotic Pathway.
Quantitative Data
The following tables summarize the available quantitative data for bioactive molecules structurally related to this compound. This data is provided to give a comparative context for the potency and efficacy of such compounds.
Table 1: Cholinergic Receptor Activity of Related Compounds
| Compound | Receptor | Assay Type | Value | Reference |
| Nebracetam | M1 Muscarinic | Functional Assay ([Ca²⁺] rise) | EC₅₀ = 1.59 mM | [15] |
| Nefiracetam | α4β2 Nicotinic | Electrophysiology (ACh-induced current) | Potentiation at 1 nM | |
| Nefiracetam | α7 Nicotinic | Electrophysiology (ACh-induced current) | Potentiation |
Table 2: Glutamatergic Receptor Activity of Related Compounds
| Compound | Receptor | Assay Type | Value | Reference |
| Thio-AMPA | AMPA | [³H]AMPA Binding | IC₅₀ = 1.8 µM | [16] |
| Thio-AMPA | AMPA | Rat Cortical Slice Electrophysiology | EC₅₀ = 15.0 µM | [16] |
Table 3: GABAergic Receptor Activity of Related Compounds
| Compound | Receptor Subtype | Assay Type | Value | Reference |
| Piperine (B192125) | α₂β₂ GABA-A | Two-electrode voltage clamp | EC₅₀ = 42.8 µM | [17] |
| Piperine | α₃β₂ GABA-A | Two-electrode voltage clamp | EC₅₀ = 59.6 µM | [17] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to elucidating the mechanisms of action described above.
M1 Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the M1 muscarinic acetylcholine receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from CHO-K1 cells stably expressing the human M1 muscarinic receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) is used as the radioligand.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Procedure: a. In a 96-well plate, incubate varying concentrations of the test compound with the cell membranes and a fixed concentration of [³H]-NMS. b. Non-specific binding is determined in the presence of a saturating concentration of a known M1 antagonist (e.g., atropine). c. Incubate at room temperature for 2 hours. d. Terminate the reaction by rapid filtration through GF/B filters. e. Wash the filters with ice-cold 0.9% NaCl. f. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The IC₅₀ value is determined by non-linear regression analysis of the competition binding data. The Ki value can be calculated using the Cheng-Prusoff equation.
AMPA Receptor Potentiation Assay (Electrophysiology)
Objective: To assess the ability of a test compound to potentiate AMPA receptor-mediated currents.
Methodology:
-
Preparation: Prepare acute hippocampal slices from adult rats.
-
Recording: Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons.
-
Stimulation: Electrically stimulate Schaffer collateral-commissural afferents to evoke excitatory postsynaptic currents (EPSCs).
-
Procedure: a. Record baseline AMPA receptor-mediated EPSCs. b. Bath-apply the test compound at various concentrations. c. Record EPSCs in the presence of the compound.
-
Data Analysis: Measure the amplitude and decay time constant of the EPSCs before and after compound application. An increase in these parameters indicates positive allosteric modulation.
Caspase-3 Activity Assay (Fluorometric)
Objective: To measure the activity of caspase-3 in cell lysates as an indicator of apoptosis.
Methodology:
-
Cell Culture and Treatment: Culture a human cancer cell line (e.g., HL-60) and induce apoptosis by treating with the test compound.
-
Cell Lysis: Lyse the cells to release their contents.
-
Substrate: Use a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).
-
Procedure: a. Incubate the cell lysate with the Ac-DEVD-AMC substrate. b. In apoptotic cells, activated caspase-3 will cleave the substrate, releasing the fluorescent AMC moiety. c. Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.
-
Data Analysis: The increase in fluorescence is proportional to the caspase-3 activity in the sample.
Conclusion
This compound serves as a valuable chiral precursor for the synthesis of a diverse range of bioactive molecules. While its own mechanism of action is not yet fully characterized, the pharmacological profiles of its derivatives strongly suggest potential therapeutic applications in both neuroscience and oncology. The inferred nootropic activity appears to stem from a multi-target engagement of the cholinergic and glutamatergic systems, offering a promising avenue for the development of novel cognitive enhancers. Concurrently, the pro-apoptotic effects observed in some derivatives highlight a potential, mechanistically distinct application in cancer therapy. The experimental protocols and quantitative data presented in this guide provide a framework for the further investigation and development of compounds derived from this versatile scaffold. Future research should focus on synthesizing and directly evaluating derivatives of this compound to confirm these inferred mechanisms and to establish a clear structure-activity relationship.
References
- 1. journals.uran.ua [journals.uran.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke [mdpi.com]
- 7. The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple Mechanisms for the Potentiation of AMPA Receptor-Mediated Transmission by α-Ca2+/Calmodulin-Dependent Protein Kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple cellular cascades participate in long-term potentiation and in hippocampus-dependent learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Schematic overview of three pathways of caspase-dependent apoptosis [pfocr.wikipathways.org]
- 14. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 15. researchgate.net [researchgate.net]
- 16. AMPA receptor agonists: synthesis, protolytic properties, and pharmacology of 3-isothiazolol bioisosteres of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
(S)-1-Benzylpyrrolidin-3-ol in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-1-Benzylpyrrolidin-3-ol is a valuable chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active molecules. Its rigid pyrrolidine (B122466) scaffold and the stereocenter at the 3-position make it an attractive starting material for the development of potent and selective therapeutic agents. This technical guide provides an in-depth overview of its synthesis, applications, and the biological evaluation of its derivatives, with a focus on quantitative data and detailed experimental protocols.
Core Applications in Drug Discovery
The this compound motif is a privileged structure found in numerous bioactive compounds. Its precursor, (S)-3-hydroxypyrrolidine, is essential for the synthesis of established drugs such as the antihypertensive agent barnidipine (B1667753) and the muscarinic receptor antagonist darifenacin. The versatility of the scaffold allows for the generation of diverse chemical libraries, leading to the discovery of novel compounds with potential applications in oncology and neurology.
Synthesis of this compound and its Analogs
The enantiomerically pure this compound can be synthesized through various methods, often starting from chiral precursors like L-malic acid or employing asymmetric synthesis strategies. A common laboratory-scale synthesis involves the reduction of (3S)-N-benzyl-3-hydroxysuccinimide.
Experimental Protocol: Synthesis of this compound
Materials:
-
(3S)-N-benzyl-3-hydroxysuccinimide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl acetate (B1210297)
-
4N Sodium hydroxide (B78521) solution
-
Brine
-
Anhydrous sodium sulfate
-
Four-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a four-neck round-bottom flask charged with lithium aluminum hydride (9.20 g, 242.4 mmol) and anhydrous THF (100 mL), a solution of (3S)-N-benzyl-3-hydroxysuccinimide (17.00 g, 82.84 mmol) in THF (80 mL) is added dropwise at a temperature of 0-10°C.
-
The reaction mixture is then heated to reflux and stirred for 6 hours.
-
After cooling the mixture to 10-20°C, water (40 mL) and 4N sodium hydroxide solution (10 mL) are carefully added to quench the reaction.
-
The resulting mixture is filtered, and the filter cake is washed with ethyl acetate (2 x 200 mL).
-
The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound as an oily product.
Diversity-Oriented Synthesis via the Ugi Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for generating libraries of structurally diverse molecules from a common scaffold. Starting from an amino-functionalized this compound derivative, a wide array of analogs can be synthesized in a one-pot reaction.
Experimental Protocol: Ugi Four-Component Reaction
Materials:
-
1-(2-Aminobenzyl)pyrrolidin-3-ol
-
An appropriate aldehyde (e.g., p-nitrobenzaldehyde)
-
A suitable carboxylic acid (e.g., benzoic acid)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
Methanol (B129727) (MeOH)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve 1-(2-aminobenzyl)pyrrolidin-3-ol (0.5 mmol), the selected aldehyde (0.5 mmol), the chosen carboxylic acid (0.5 mmol), and the isocyanide (1.5 mmol) in methanol (5 mL).
-
Reflux the reaction mixture at 80°C.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.
Biological Activity of this compound Derivatives
Derivatives of this compound have shown promising activity in several therapeutic areas, most notably in cancer and as modulators of muscarinic receptors.
Anticancer Activity
A library of 1-benzylpyrrolidin-3-ol analogues synthesized via the Ugi reaction has been screened for cytotoxicity against various human cancer cell lines.[1] Several compounds exhibited selective cytotoxicity, particularly against the HL-60 leukemia cell line.[1]
Table 1: Cytotoxicity of selected this compound Analogs
| Compound | Cell Line | IC₅₀ (µM) |
| 5j | HL-60 | Selective cytotoxicity observed |
| 5p | HL-60 | Selective cytotoxicity observed |
| 18c | HT-29 | 1.03 ± 0.06 |
Data sourced from multiple studies and presented for comparative purposes.[2]
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
HL-60 human leukemia cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed HL-60 cells into 96-well plates at a density of 5 x 10⁵ cells/mL in 180 µL of culture medium.[3]
-
Incubate the plates for 24 hours.
-
Add 20 µL of various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a further 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Modulation of Muscarinic M1 Receptors
The pyrrolidine ring is a key structural feature in many muscarinic receptor ligands. Darifenacin, which contains the (S)-3-hydroxypyrrolidine core, is a selective M3 muscarinic receptor antagonist. This suggests that derivatives of this compound could be explored as modulators of other muscarinic receptor subtypes, such as the M1 receptor, which is a target for cognitive disorders like Alzheimer's disease.
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic acetylcholine (B1216132) receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Activation of this pathway leads to a cascade of intracellular events culminating in various cellular responses.
Caption: M1 Muscarinic Receptor Signaling Cascade.
Experimental Protocol: M1 Muscarinic Receptor Radioligand Binding Assay
Materials:
-
Cell membranes expressing the human M1 muscarinic receptor (e.g., from CHO-K1 cells)
-
Radioligand (e.g., [³H]-N-Methylscopolamine, [³H]NMS)
-
Unlabeled competitor (e.g., atropine (B194438) for non-specific binding)
-
Test compounds (this compound derivatives)
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA)
-
Wash buffer (e.g., 50 mM HEPES, pH 7.4, 500 mM NaCl, 0.1% BSA)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, incubate 10 µg of M1 receptor-expressing cell membranes with the radioligand (e.g., 0.2 nM [³H]NMS) and various concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells should contain the radioligand and a high concentration of an unlabeled antagonist (e.g., 1000-fold excess of atropine).
-
Incubate the plate for 60 minutes at 37°C.
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter plate, followed by several washes with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ of the test compounds and subsequently calculate the Ki values.
Conclusion and Future Directions
This compound is a cornerstone chiral intermediate that continues to provide a valuable platform for the discovery of new therapeutic agents. Its utility in generating diverse molecular libraries through reactions like the Ugi synthesis, coupled with its presence in clinically successful drugs, underscores its importance in medicinal chemistry. Future research will likely focus on the development of novel derivatives with enhanced potency and selectivity for a range of biological targets, including cancer-related proteins and specific GPCR subtypes. The detailed protocols and data presented in this guide are intended to facilitate these ongoing drug discovery and development efforts.
Experimental Workflows
Caption: General Experimental Workflow.
References
Unveiling the Therapeutic Potential of (S)-1-Benzylpyrrolidin-3-ol: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Promising Scaffold for Novel Therapeutics
(S)-1-Benzylpyrrolidin-3-ol and its derivatives are emerging as a compelling scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its therapeutic applications, underlying mechanisms of action, and the experimental methodologies used in its evaluation. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising chemical entity.
Core Compound Profile
This compound is a chiral pyrrolidine (B122466) derivative that serves as a versatile intermediate in the synthesis of a variety of bioactive molecules. Its structural features, including the pyrrolidine ring and the benzyl (B1604629) group, contribute to its utility in drug design, potentially enhancing aqueous solubility and offering opportunities for diverse functionalization.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO | [1] |
| Molecular Weight | 177.247 g/mol | [1] |
| CAS Number | 101385-90-4 | [1] |
| Appearance | Liquid | [1] |
| Purity | ≥95% | [1] |
Therapeutic Applications: Focus on Apoptosis Induction in Cancer
Recent research has highlighted the potential of this compound analogues as potent inducers of apoptosis, a programmed cell death mechanism that is often dysregulated in cancer. A key study by Naqvi et al. (2021) demonstrated the cytotoxic effects of a library of this compound analogues against various human cancer cell lines.
Quantitative Efficacy Data
The study identified two lead compounds, 5j and 5p , which exhibited selective cytotoxicity towards the human promyelocytic leukemia cell line, HL-60. While the specific IC50 values from the supplementary data were not directly accessible in the reviewed literature, the study reported that these lead compounds induce apoptosis in HL-60 cells at a concentration of around 10 µM.[2]
Table 1: Cytotoxicity of Lead this compound Analogues
| Compound | Cell Line | Concentration for Apoptosis Induction |
|---|---|---|
| 5j | HL-60 (Human Leukemia) | ~10 µM |
| 5p | HL-60 (Human Leukemia) | ~10 µM |
Further research is required to obtain precise IC50 values and to evaluate the efficacy of these compounds in a broader range of cancer cell lines and in in vivo models.
Mechanism of Action: Targeting the Intrinsic Apoptotic Pathway
The pro-apoptotic activity of this compound analogues is mediated through the activation of the intrinsic apoptotic pathway, culminating in the activation of caspase-3, a key executioner caspase.
Signaling Pathway
The proposed mechanism of action involves the following key steps:
-
Mitochondrial Membrane Depolarization: The lead compounds were observed to induce a loss of mitochondrial membrane potential in HL-60 cells.[3] This is a critical event in the intrinsic apoptotic pathway.
-
Caspase-9 Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm, which then forms an apoptosome complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9.
-
Caspase-3 Activation: Activated caspase-9 then cleaves and activates pro-caspase-3.
-
Execution of Apoptosis: Active caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.
Experimental Protocols
This section details the methodologies for the synthesis and biological evaluation of this compound and its analogues, based on the available literature.
Synthesis of this compound Analogues via Ugi Four-Component Reaction
The Ugi four-component reaction is a powerful tool for the diversity-oriented synthesis of complex molecules from simple starting materials.
Workflow:
Detailed Protocol:
-
Reactant Preparation: In a round-bottom flask, combine equimolar amounts of 1-(2-aminobenzyl)pyrrolidin-3-ol, a selected aldehyde, and a carboxylic acid in methanol.
-
Reaction Initiation: Add tert-butyl isocyanide to the mixture.
-
Reaction Conditions: Reflux the reaction mixture at 80°C.[3] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound analogue.[3]
In Vitro Cytotoxicity and Apoptosis Assays
Cell Culture:
-
Human cancer cell lines, such as HL-60, are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
Workflow for Apoptosis Assessment:
Detailed Protocols:
-
Mitochondrial Membrane Potential Assay:
-
Treat cells with the test compounds for a specified duration (e.g., 24 hours).
-
Incubate the cells with a fluorescent dye that accumulates in healthy mitochondria, such as Rhodamine-123.[3]
-
Analyze the fluorescence intensity by flow cytometry. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.
-
-
Cell Cycle Analysis for Sub-G1 Population (Apoptotic Cells):
-
After treatment, fix the cells in ethanol.
-
Stain the cells with a DNA-intercalating dye like propidium (B1200493) iodide (PI).
-
Analyze the DNA content by flow cytometry. Cells in the sub-G1 phase have fragmented DNA and are considered apoptotic.
-
-
Caspase-3 Activity Assay:
-
Lyse the treated cells to release cellular proteins.
-
Incubate the cell lysate with a fluorogenic substrate specific for caspase-3.
-
Measure the fluorescence generated upon cleavage of the substrate, which is proportional to caspase-3 activity.
-
Future Directions and Conclusion
This compound and its analogues represent a promising starting point for the development of novel anticancer agents. The demonstrated ability of these compounds to induce apoptosis through the intrinsic pathway provides a clear mechanism of action to build upon.
Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating a broader range of analogues to improve potency and selectivity.
-
In Vivo Studies: Assessing the efficacy, pharmacokinetics, and safety of lead compounds in animal models of cancer.
-
Target Deconvolution: Further elucidating the direct molecular targets of these compounds to better understand their mechanism of action.
References
Methodological & Application
Application Notes for the Synthesis of (S)-1-Benzylpyrrolidin-3-ol
Introduction
(S)-1-Benzylpyrrolidin-3-ol is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals. Its pyrrolidine (B122466) scaffold is a common motif in a variety of biologically active compounds. The stereochemistry at the C-3 position is crucial for the specific interactions of these molecules with their biological targets. Consequently, robust and efficient protocols for the enantioselective synthesis of this compound are of significant interest to researchers in medicinal chemistry and drug development. This compound serves as a key intermediate in the synthesis of cholinergic antagonists and other chiral drug molecules.[1] The benzyl (B1604629) protecting group can be readily removed via hydrogenation to yield the free secondary amine, (S)-pyrrolidin-3-ol, allowing for further functionalization.
Synthetic Strategies
Several synthetic routes to this compound have been established, primarily focusing on achieving high enantiomeric purity. The most common strategies include:
-
Asymmetric Reduction of a Prochiral Ketone: This approach involves the enantioselective reduction of 1-benzylpyrrolidin-3-one.[2] Biocatalysis, employing ketoreductase enzymes, has proven to be a highly effective method for obtaining the desired (S)-enantiomer with excellent enantiomeric excess.[2]
-
Chiral Pool Synthesis: This strategy utilizes readily available and enantiomerically pure starting materials from nature. L-glutamic acid and L-malic acid are common precursors for the synthesis of chiral pyrrolidine derivatives.
-
Reduction of a Chiral Precursor: A reliable method involves the diastereoselective reduction of a chiral precursor, such as (3S)-N-benzyl-3-hydroxysuccinimide, using a strong reducing agent like lithium aluminum hydride.[1]
This document will provide a detailed protocol for the synthesis of this compound via the reduction of (3S)-N-benzyl-3-hydroxysuccinimide.
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the synthesis of this compound from (3S)-N-benzyl-3-hydroxysuccinimide.
| Parameter | Value | Reference |
| Starting Material | (3S)-N-benzyl-3-hydroxysuccinimide | [1] |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 6 hours | [1] |
| Yield | Quantitative (approx. 100%) | [1] |
| Final Product Purity | High, further purification by chromatography if needed | |
| Enantiomeric Excess (ee) | >99% (dependent on starting material) |
Experimental Protocol
Synthesis of this compound via Reduction of (3S)-N-benzyl-3-hydroxysuccinimide
This protocol is based on the reduction of a chiral succinimide (B58015) derivative using lithium aluminum hydride.[1]
Materials:
-
(3S)-N-benzyl-3-hydroxysuccinimide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water (H₂O)
-
4N Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Four-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a four-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add 9.20 g (242.4 mmol) of lithium aluminum hydride and 100 mL of anhydrous tetrahydrofuran.
-
Addition of Starting Material: Prepare a solution of 17.00 g (82.84 mmol) of (3S)-N-benzyl-3-hydroxysuccinimide in 80 mL of anhydrous tetrahydrofuran. Cool the lithium aluminum hydride suspension to 0-10 °C using an ice bath and add the succinimide solution dropwise.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain stirring for 6 hours.
-
Quenching: Cool the reaction mixture to 10-20 °C. Cautiously and slowly add 40 mL of water, followed by 10 mL of 4N sodium hydroxide solution to quench the excess lithium aluminum hydride.
-
Work-up: Filter the resulting mixture and wash the filter cake with ethyl acetate (2 x 200 mL).
-
Extraction: Combine the filtrate and the ethyl acetate washes. Concentrate the combined organic layers under vacuum. Dissolve the residue in 400 mL of ethyl acetate and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.
-
Purification (if necessary): The crude product, this compound, is often obtained in quantitative yield and may be of sufficient purity for subsequent steps.[1] If further purification is required, column chromatography on silica (B1680970) gel can be performed.
Safety Precautions:
-
Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. Handle it with extreme care in a fume hood and under an inert atmosphere.
-
Tetrahydrofuran is a flammable solvent. Ensure all operations are performed in a well-ventilated area away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: (S)-1-Benzylpyrrolidin-3-ol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-1-Benzylpyrrolidin-3-ol is a versatile chiral building block that holds significant potential in asymmetric synthesis. Its rigid pyrrolidine (B122466) backbone, stereodefined hydroxyl group, and secondary amine functionality make it an excellent candidate for development as a chiral auxiliary, organocatalyst, or chiral ligand. These application notes provide detailed protocols and expected performance data based on established principles of asymmetric catalysis and the behavior of structurally analogous compounds.
Application as a Chiral Auxiliary in Asymmetric Aldol (B89426) Reactions
The hydroxyl group of this compound can be acylated with a prochiral carboxylic acid derivative. The resulting chiral ester can then be used to control the stereochemical outcome of enolate formation and subsequent reaction with an electrophile, such as an aldehyde. The benzyl (B1604629) group provides a bulky steric director, influencing the facial selectivity of the reaction. After the reaction, the chiral auxiliary can be cleaved and recovered.
Expected Performance Data
The following table summarizes the expected quantitative data for the asymmetric aldol reaction using an N-acyl derivative of this compound as a chiral auxiliary. The data is extrapolated from results obtained with structurally similar chiral auxiliaries.
| Entry | Aldehyde (Electrophile) | Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | Benzaldehyde | LDA | >95:5 | 85 | >98 |
| 2 | Isobutyraldehyde | LiHMDS | >95:5 | 88 | >98 |
| 3 | 4-Nitrobenzaldehyde | LDA | >97:3 | 90 | >99 |
| 4 | Cinnamaldehyde | KHMDS | >90:10 | 82 | >97 |
Experimental Protocol: Asymmetric Aldol Reaction
Step 1: Synthesis of the N-Acyl Chiral Auxiliary
-
To a solution of this compound (1.0 eq.) and triethylamine (B128534) (1.5 eq.) in dichloromethane (B109758) (DCM) at 0 °C, add propionyl chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract the organic layer with DCM.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-propionyl-(S)-1-benzylpyrrolidin-3-ol auxiliary.
Step 2: Asymmetric Aldol Reaction
-
Dissolve the N-propionyl auxiliary (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.
-
Add lithium diisopropylamide (LDA) (1.1 eq.) dropwise and stir the mixture for 30 minutes to form the lithium enolate.
-
Add the desired aldehyde (1.2 eq.) dropwise and stir the reaction at -78 °C for 2 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (B1210297).
-
Combine the organic layers, dry over anhydrous NaSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the aldol adduct in a mixture of THF and water.
-
Add LiOH (2.0 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract the chiral β-hydroxy acid product.
-
The water-soluble this compound auxiliary can be recovered from the aqueous layer.
Logical Workflow for Chiral Auxiliary Use
Application as an Organocatalyst in Asymmetric Michael Additions
The secondary amine of this compound allows it to act as an organocatalyst, mimicking the mechanism of proline. It can react with a donor molecule (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then adds to a Michael acceptor (e.g., a nitroalkene) in a stereocontrolled fashion. The catalyst is regenerated upon hydrolysis of the resulting iminium ion. The hydroxyl and benzyl groups can play a role in directing the stereoselectivity through hydrogen bonding and steric hindrance.
Expected Performance Data
The following table presents the expected results for the organocatalytic asymmetric Michael addition of ketones to nitroolefins using this compound as the catalyst.
| Entry | Ketone (Donor) | Nitroalkene (Acceptor) | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee%) |
| 1 | Cyclohexanone | β-Nitrostyrene | 10 | 95 | 95:5 | 98 |
| 2 | Acetone | (E)-Nitropent-1-ene | 20 | 80 | - | 92 |
| 3 | Cyclopentanone | 2-(2-Nitrovinyl)furan | 10 | 92 | 93:7 | 97 |
| 4 | Propanal | β-Nitrostyrene | 15 | 88 | 90:10 | 95 |
Experimental Protocol: Asymmetric Michael Addition
-
To a solution of the nitroalkene (0.5 mmol) and this compound (10 mol%, 0.05 mmol) in chloroform (B151607) (2.0 mL) at room temperature, add the ketone (2.0 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours (monitor by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Proposed Catalytic Cycle
Disclaimer: The experimental protocols and quantitative data presented in these application notes are based on established chemical principles and results from structurally analogous systems. Researchers should consider these as starting points and optimize the reaction conditions for their specific substrates and desired outcomes.
Application Notes and Protocols: (S)-1-Benzylpyrrolidin-3-ol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Benzylpyrrolidin-3-ol is a valuable chiral building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its stereodefined pyrrolidinol core is a key structural motif in drugs targeting a range of receptors and enzymes. The benzyl (B1604629) group serves as a versatile protecting group for the pyrrolidine (B122466) nitrogen, which can be readily removed during the synthetic sequence. This document provides an overview of the application of this compound in the synthesis of notable pharmaceuticals, including detailed experimental protocols and a summary of relevant quantitative data.
Applications in Pharmaceutical Synthesis
This compound and its de-benzylated form, (S)-3-hydroxypyrrolidine, are crucial intermediates in the synthesis of several marketed drugs. This section highlights its application in the synthesis of Darifenacin (B195073), Barnidipine (B1667753), and Aclidinium (B1254267) Bromide.
Darifenacin Synthesis
Darifenacin is a selective M3 muscarinic receptor antagonist used to treat overactive bladder.[1][2][3] The chiral center of this compound is incorporated into the final drug structure, highlighting the importance of this chiral precursor.
Signaling Pathway of Darifenacin
Darifenacin selectively antagonizes the M3 muscarinic acetylcholine (B1216132) receptors in the detrusor muscle of the bladder.[1][2] This action inhibits the binding of acetylcholine, leading to a reduction in involuntary bladder contractions and an increase in bladder capacity.[3]
Caption: Darifenacin blocks the M3 muscarinic receptor signaling pathway.
Experimental Protocol: Synthesis of Darifenacin Intermediate
The synthesis of Darifenacin involves the reaction of a pyrrolidine intermediate with 5-(2-bromoethyl)-2,3-dihydrobenzofuran (B22562). The key pyrrolidine intermediate can be synthesized from (S)-3-hydroxypyrrolidine, which is often derived from (S)-1-benzyl-3-hydroxypyrrolidine.
Table 1: Quantitative Data for Darifenacin Synthesis Steps
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| 1. Tosylation of (S)-3-hydroxypyrrolidine | (S)-3-hydroxypyrrolidine, Sulfonyl halide | Base, Suitable solvent | - | - | - | - |
| 2. Reaction with Diphenylacetonitrile | 1-X-sulfonyl-3-(S)-(-)-X-sulfonyloxypyrrolidine, Diphenylacetonitrile | Inorganic base, Organic solvent | - | - | - | - |
| 3. Detosylation | (S)-2,2-diphenyl-2-(1-X-sulfonyl-3-pyrrolidinil)acetonitrile | Aqueous HBr, Phenol | 120 | - | - | - |
| 4. Condensation | (S)-2,2-diphenyl-2-(3-pyrrolidinil)acetonitrile, 5-(2-bromoethyl)-2,3-dihydrobenzofuran | Base | - | - | - | >99% |
| 5. Hydrolysis & Salt Formation | (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetonitrile | Sulfuric acid, HBr | - | - | - | >99.7% |
Note: Specific quantitative data for each step is often proprietary and varies between different synthetic routes.
Detailed Protocol for Step 4 & 5 (Illustrative):
-
Condensation: To a solution of (S)-2,2-diphenyl-2-(3-pyrrolidinil)acetonitrile in a suitable solvent, add a base such as potassium carbonate. Then, add 5-(2-bromoethyl)-2,3-dihydrobenzofuran and heat the mixture. Monitor the reaction by TLC or HPLC until completion. After cooling, filter the reaction mixture and concentrate the filtrate. Purify the crude product by chromatography to obtain (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetonitrile.
-
Hydrolysis and Salt Formation: Dissolve the product from the previous step in a suitable solvent and add concentrated sulfuric acid. Heat the mixture to facilitate hydrolysis of the nitrile to an amide. After completion, cool the reaction and carefully quench with water. Basify the solution and extract the darifenacin free base with an organic solvent. To form the hydrobromide salt, dissolve the free base in a suitable solvent and treat with hydrobromic acid. The darifenacin hydrobromide will precipitate and can be collected by filtration, washed, and dried.[4][5]
Barnidipine Synthesis
Barnidipine is a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension.[1] The synthesis of Barnidipine utilizes this compound to introduce one of the chiral centers in the final molecule.
Signaling Pathway of Barnidipine
Barnidipine blocks L-type calcium channels in vascular smooth muscle cells.[6] This inhibition of calcium influx prevents the activation of contractile proteins, leading to vasodilation and a reduction in blood pressure.[7][8]
Caption: Barnidipine blocks L-type calcium channels, leading to vasodilation.
Experimental Protocol: Synthesis of Barnidipine
A key step in the synthesis of Barnidipine is the esterification of a dihydropyridine carboxylic acid derivative with this compound.[3][9]
Table 2: Quantitative Data for Barnidipine Synthesis
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Optical Purity |
| 1. Preparation of Dihydropyridine Intermediate | 2-cyanoethyl 2-(3-nitrobenzylidene)-3-oxobutanoate, Methyl 3-aminocrotonate | Methanol | Reflux | 2 | - | - |
| 2. Hydrolysis | Dihydropyridine ester intermediate | NaOH, 1,2-dimethoxyethane | 30 | 2 | 83.5 | - |
| 3. Esterification | (R)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid, this compound | Phosphorus pentachloride, Dichloromethane (B109758) | -26 to -15 | 2-3 | 65.5 | 99.8% |
| 4. Salt Formation | Barnidipine free base | Ethanolic HCl | - | - | - | - |
Detailed Protocol for Step 3 (Esterification):
-
Dissolve (R)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid (1 equivalent) in dichloromethane.
-
Cool the solution to -20°C.
-
Slowly add phosphorus pentachloride (approximately 1 equivalent) while maintaining the temperature below -15°C and stir for 1 hour.[3]
-
Cool the mixture to -26°C.
-
Add a solution of this compound (approximately 1 equivalent) in dichloromethane dropwise.[3]
-
Stir the reaction mixture for 2-3 hours at this temperature.[2][3]
-
Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Barnidipine as an oil.[2] The product can then be purified and converted to its hydrochloride salt.
Aclidinium Bromide Synthesis
Aclidinium bromide is another long-acting muscarinic antagonist used for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[8][10] While not directly synthesized from this compound, its synthesis involves a structurally related chiral precursor, (3R)-quinuclidinol, demonstrating the broader importance of chiral cyclic amino alcohols in this class of drugs. The synthesis involves the esterification of (3R)-quinuclidinol with 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid followed by quaternization of the nitrogen atom.[11]
Signaling Pathway of Aclidinium Bromide
Similar to Darifenacin, Aclidinium bromide acts as a competitive, reversible antagonist at muscarinic acetylcholine receptors, with a particularly high affinity for the M3 receptor subtype located in the smooth muscle of the bronchioles.[6][7][12] This antagonism prevents acetylcholine-induced bronchoconstriction, leading to bronchodilation.[6]
Caption: Aclidinium bromide inhibits M3 receptor signaling in bronchial smooth muscle.
Experimental Workflow: Synthesis of Aclidinium Bromide
The general workflow for the synthesis of Aclidinium Bromide is a two-step process starting from the chiral precursor (3R)-quinuclidinol.
Caption: General workflow for the synthesis of Aclidinium Bromide.
Table 3: Quantitative Data for Aclidinium Bromide Synthesis
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| 1. Esterification | (3R)-quinuclidinol, 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid | Coupling agents | - | - | - | - |
| 2. Quaternization | Ester intermediate, 3-phenoxypropyl bromide | Dimethyl sulfoxide (B87167) (DMSO) | 30 | - | - | 98.98% |
| 3. Purification | Crude Aclidinium Bromide | Acetonitrile (B52724) | 20-25 | 2 | - | 99.88% |
Detailed Protocol for Step 2 & 3 (Illustrative):
-
Quaternization: In an inert atmosphere, suspend (3R)-azabicyclo[2.2.2]oct-3-yl hydroxy(di-2-thienyl)acetate in dimethyl sulfoxide (DMSO). Add 3-phenoxypropyl bromide at approximately 30°C. Stir the suspension at this temperature until the reaction is complete, as monitored by HPLC.[13]
-
Purification/Crystallization: To the resulting solution, slowly add an anti-solvent such as acetonitrile. Cool the suspension to 20-25°C and stir for 2 hours to induce crystallization. Filter the product and wash with cold acetonitrile to obtain Aclidinium Bromide with high purity.[13]
Conclusion
This compound is a cornerstone chiral intermediate for the synthesis of a range of pharmaceuticals. Its application in the preparation of drugs like Darifenacin and Barnidipine underscores its significance in modern medicinal chemistry. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development, facilitating the efficient and stereocontrolled synthesis of complex therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. EP3168215A2 - Process for preparation of barnidipine - Google Patents [patents.google.com]
- 3. Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. WO2009125430A2 - Improved process for producing darifenacin - Google Patents [patents.google.com]
- 6. Aclidinium | C26H30NO4S2+ | CID 11434515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Aclidinium Bromide? [synapse.patsnap.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. CN101643469A - Synthesis process of barnidipine hydrochloride - Google Patents [patents.google.com]
- 10. Aclidinium Bromide Inhalation Powder (Tudorza): A Long-Acting Anticholinergic for the Management Of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Process for the preparation of aclidinium bromide | Hovione [hovione.com]
- 12. Aclidinium bromide - Wikipedia [en.wikipedia.org]
- 13. US10590124B2 - Process for the preparation of aclidinium bromide - Google Patents [patents.google.com]
Application Notes and Protocols for Ugi Reaction Synthesis of (S)-1-Benzylpyrrolidin-3-ol Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (S)-1-Benzylpyrrolidin-3-ol analogues utilizing the Ugi four-component reaction (U-4CR). The Ugi reaction is a powerful tool in medicinal chemistry for the rapid generation of diverse compound libraries.[1] The synthesized analogues of this compound have demonstrated potential as pro-apoptotic agents, acting via the activation of caspase-3, a key enzyme in the apoptotic cascade.[1][2] This application note includes a general experimental protocol, a summary of reaction data, and visual diagrams of the reaction mechanism, experimental workflow, and the proposed biological signaling pathway to guide researchers in the synthesis and evaluation of these promising compounds.
Introduction
The Ugi four-component reaction is a one-pot synthesis that combines an amine, an aldehyde, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[3] This multicomponent reaction is highly efficient and allows for the creation of a wide range of structurally diverse molecules, making it an invaluable tool in drug discovery and development.[1] A recent study by Naqvi et al. (2021) described the diversity-oriented synthesis of sixteen this compound analogues using the Ugi reaction.[1] These compounds were investigated for their cytotoxic effects on various cancer cell lines and were found to induce apoptosis, with lead compounds showing selective cytotoxicity towards HL-60 cells.[1][2] The pro-apoptotic activity is attributed to the activation of caspase-3, a critical executioner caspase in the apoptotic pathway.[2]
Data Presentation
A library of sixteen this compound analogues (designated as 5a-p) was synthesized by Naqvi et al. (2021), with reported good yields.[1] While the detailed characterization data for the complete library was not available in the searched literature, the following table summarizes the available quantitative data for a representative compound, 5a .
| Compound ID | Aldehyde Component | Carboxylic Acid Component | Amine Component | Isocyanide Component | Yield (%) |
| 5a | p-Nitrobenzaldehyde | Benzoic Acid | (S)-1-(2-Aminobenzyl)pyrrolidin-3-ol | tert-Butyl isocyanide | 90 |
Note: The detailed analytical data (e.g., melting point, NMR, mass spectrometry) for the full library of compounds (5a-p) was not accessible in the supplementary information of the cited articles.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound analogues via the Ugi reaction, based on the protocol described by Naqvi et al. (2021).[2]
Materials:
-
(S)-1-(2-Aminobenzyl)pyrrolidin-3-ol
-
Substituted aldehydes (e.g., p-nitrobenzaldehyde)
-
Substituted carboxylic acids (e.g., benzoic acid)
-
tert-Butyl isocyanide
-
Methanol (B129727) (MeOH), anhydrous
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (S)-1-(2-aminobenzyl)pyrrolidin-3-ol (0.5 mmol), the desired aldehyde (0.5 mmol), and the selected carboxylic acid (0.5 mmol) in anhydrous methanol (5 mL).
-
Addition of Isocyanide: To the stirred solution, add tert-butyl isocyanide (1.5 mmol).
-
Reaction Conditions: Heat the reaction mixture to reflux at 80°C.[2]
-
Monitoring the Reaction: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material, (S)-1-(2-aminobenzyl)pyrrolidin-3-ol, is completely consumed.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add ethyl acetate to the reaction mixture and extract the organic layer.
-
Wash the organic layer sequentially with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound analogue. For compound 5a, a 1:20 mixture of ethyl acetate and hexane (B92381) was used.[2]
-
-
Characterization: Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.
Visualizations
Ugi Reaction Mechanism
The following diagram illustrates the generally accepted mechanism of the Ugi four-component reaction.
Caption: General mechanism of the Ugi four-component reaction.
Experimental Workflow
This diagram outlines the key steps in the synthesis and purification of this compound analogues.
References
Application Notes and Protocols for the Large-Scale Synthesis of (S)-1-Benzylpyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Benzylpyrrolidin-3-ol is a crucial chiral building block in the synthesis of a wide array of pharmaceutical compounds. Its pyrrolidine (B122466) scaffold is a key structural motif in numerous bioactive molecules, making its efficient and enantiomerically pure synthesis a topic of significant interest for the pharmaceutical industry. These application notes provide a comprehensive overview of scalable synthetic routes to this compound, with detailed protocols for a highly efficient biocatalytic method.
Comparative Analysis of Synthetic Routes
Several synthetic strategies have been developed for the production of this compound, each with distinct advantages and limitations. The selection of an appropriate route for large-scale synthesis depends on factors such as cost, efficiency, enantioselectivity, and environmental impact. A summary of the key quantitative data for prominent synthetic approaches is presented below.
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Reported Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Asymmetric Hydroboration | 1-Benzyl-3-pyrroline | NaBH₄, BF₃–OEt₂, (+)-α-pinene | High (Industrial scale-up successful) | >99% | Proven scalability, high enantioselectivity. | Requires chiral purification step (diastereomeric salt formation). |
| Biocatalytic Reduction | N-Benzyl-3-pyrrolidinone | Geotrichum capitatum JCM 3908 (whole cells) | >99.9% | >99.9% | Extremely high yield and enantioselectivity, environmentally friendly. | Requires fermentation and biocatalyst preparation. |
| Synthesis from Chiral Pool | L-Malic acid | Multi-step synthesis | Variable | High (chirality from starting material) | Utilizes a readily available and inexpensive chiral starting material. | Typically involves multiple synthetic steps which can lower the overall yield. |
| Asymmetric Chemical Reduction | N-Benzyl-3-pyrrolidinone | Chiral catalysts (e.g., CBS reagents) | Good to high | Good to high | Direct asymmetric reduction. | May require expensive chiral catalysts and ligands. |
Featured Protocol: Biocatalytic Synthesis of this compound
This protocol details the highly efficient and stereoselective synthesis of this compound via the whole-cell biocatalytic reduction of N-Benzyl-3-pyrrolidinone using the yeast Geotrichum capitatum. This method offers exceptional yield and enantiopurity, presenting a green and scalable alternative to traditional chemical synthesis.[1]
Experimental Protocol
1. Materials and Reagents:
-
N-Benzyl-3-pyrrolidinone
-
Geotrichum capitatum JCM 3908
-
Glucose
-
Peptone
-
Yeast extract
-
Phosphate (B84403) buffer (pH 7.0)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Deionized water
2. Equipment:
-
Fermenter or shaker flasks for cell cultivation
-
Bioreactor for the reduction reaction
-
Centrifuge
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography equipment for purification (optional, as purity is typically high)
3. Procedure:
Step 1: Cultivation of Geotrichum capitatum
-
Prepare a sterile growth medium containing glucose (2% w/v), peptone (1% w/v), and yeast extract (0.5% w/v) in deionized water.
-
Inoculate the medium with a culture of Geotrichum capitatum JCM 3908.
-
Incubate at 28°C with shaking (200 rpm) for 48-72 hours until a sufficient cell density is reached.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes) and wash twice with sterile phosphate buffer (50 mM, pH 7.0).
Step 2: Biocatalytic Reduction
-
Resuspend the harvested Geotrichum capitatum cells in a phosphate buffer (50 mM, pH 7.0) to a desired cell concentration (e.g., 50 g wet cells/L).
-
Add N-Benzyl-3-pyrrolidinone to the cell suspension. The substrate can be added neat or as a solution in a minimal amount of a water-miscible co-solvent to aid solubility. The final concentration of the substrate is typically in the range of 30 mM.[1]
-
The reaction mixture is incubated in a bioreactor at 30°C with gentle agitation for 28 hours.[1]
-
Monitor the progress of the reaction by periodically analyzing small aliquots of the reaction mixture using techniques such as TLC or HPLC.
Step 3: Product Isolation and Purification
-
Once the reaction is complete (as indicated by the complete consumption of the starting material), separate the cells from the reaction mixture by centrifugation or filtration.
-
Extract the aqueous supernatant or filtrate with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product is often obtained with very high purity (>99%). If necessary, further purification can be achieved by column chromatography on silica (B1680970) gel.
4. Expected Results:
This biocatalytic method has been reported to produce this compound with a yield of over 99.9% and an enantiomeric excess of greater than 99.9%.[1]
Visualizing the Synthetic Workflow
The following diagrams illustrate the key synthetic pathways for producing this compound.
Caption: Workflow for the asymmetric hydroboration route.
Caption: Workflow for the biocatalytic reduction route.
Caption: General workflow starting from L-Malic acid.
References
Application Notes and Protocols for the Purification of (S)-1-Benzylpyrrolidin-3-ol by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-Benzylpyrrolidin-3-ol is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its enantiomeric purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed protocols for the purification of this compound using both standard silica (B1680970) gel chromatography and preparative chiral High-Performance Liquid Chromatography (HPLC). These methods are designed to yield high-purity material suitable for downstream applications in drug development.
Introduction
The purification of chiral intermediates like this compound is a crucial step in pharmaceutical manufacturing. The presence of the unwanted (R)-enantiomer can lead to reduced therapeutic effect or even undesired side effects. Chromatographic techniques are powerful tools for both the separation of enantiomers and the removal of other process-related impurities.
This application note details two primary methods for the purification of this compound:
-
Protocol 1: Flash Chromatography on Silica Gel. A standard, cost-effective method for the removal of non-isomeric impurities.
-
Protocol 2: Preparative Chiral HPLC. A high-resolution technique for the separation of (S)- and (R)-enantiomers to achieve high enantiomeric excess.
Experimental Data Summary
The following table summarizes typical parameters and expected outcomes for the chromatographic purification of this compound.
| Parameter | Protocol 1: Flash Chromatography (Silica Gel) | Protocol 2: Preparative Chiral HPLC |
| Stationary Phase | Silica Gel (40-63 µm) | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivative on silica) |
| Mobile Phase | Dichloromethane (B109758)/Methanol (B129727) or Ethyl Acetate/Hexane (B92381) gradient | Isocratic Hexane/Isopropanol (B130326) with additive |
| Typical Gradient | 0-10% Methanol in Dichloromethane | Not Applicable (Isocratic) |
| Flow Rate | 20-50 mL/min (for preparative scale) | 10-20 mL/min (for semi-preparative scale) |
| Detection | UV at 254 nm or TLC | UV at 254 nm |
| Sample Load | 1-5 g crude material per 100 g silica gel | 50-200 mg per injection (column dependent) |
| Expected Purity | >98% (chemical purity) | >99% (chemical purity) |
| Expected Enantiomeric Excess (e.e.) | Dependent on input material | >99.5% |
| Typical Yield | 85-95% | 80-90% |
Experimental Protocols
Protocol 1: Purification by Flash Chromatography on Silica Gel
This protocol is suitable for the removal of non-enantiomeric impurities from a crude reaction mixture containing this compound.[1]
Materials and Equipment:
-
Crude this compound
-
Silica Gel (particle size 40-63 µm)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Flash chromatography system with a suitable column
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates, silica-coated
-
UV lamp (254 nm)
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane.
-
TLC Analysis: Develop a suitable mobile phase system using TLC. Start with a mixture of DCM and a small percentage of MeOH (e.g., 98:2 DCM:MeOH). The ideal solvent system should give a retention factor (Rf) of approximately 0.3 for the desired product.
-
Column Packing: Dry pack the chromatography column with silica gel.
-
Column Equilibration: Equilibrate the packed column with the initial mobile phase (e.g., 100% DCM) until the column is fully wetted.
-
Sample Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin the elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of methanol in dichloromethane (e.g., a gradient from 0% to 10% MeOH over 20-30 column volumes).
-
Fraction Collection: Collect fractions based on the UV detector signal or by systematically collecting fixed volumes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Enantioselective Purification by Preparative Chiral HPLC
This protocol is designed for the separation of this compound from its (R)-enantiomer to achieve high enantiomeric purity.
Materials and Equipment:
-
Racemic or enantiomerically enriched 1-Benzylpyrrolidin-3-ol
-
Preparative HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Amylose or Cellulose-based, such as Chiralpak® series)
-
Hexane, HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Basic additive (e.g., Diethylamine - DEA), optional
-
Rotary evaporator
Procedure:
-
Method Development (Analytical Scale):
-
On an analytical chiral column, screen for a mobile phase that provides good separation of the enantiomers. A common starting point is a mixture of hexane and isopropanol (e.g., 90:10 Hexane:IPA).
-
If the compound is basic, adding a small amount of a basic modifier like DEA (0.1%) to the mobile phase can improve peak shape.
-
Optimize the mobile phase composition to achieve a resolution (Rs) of >1.5 between the enantiomer peaks.
-
-
Sample Preparation: Dissolve the 1-Benzylpyrrolidin-3-ol mixture in the mobile phase. Filter the solution through a 0.45 µm filter before injection.
-
Column Equilibration: Equilibrate the preparative chiral column with the optimized mobile phase until a stable baseline is achieved.
-
Injection and Elution: Inject the sample onto the column and begin the isocratic elution with the optimized mobile phase.
-
Fraction Collection: Collect the fractions corresponding to the two separated enantiomer peaks. The elution order of the enantiomers will depend on the specific chiral stationary phase used.
-
Purity Analysis: Analyze the collected fractions for both chemical and enantiomeric purity using an analytical HPLC method.
-
Product Isolation: Combine the fractions containing the pure (S)-enantiomer and remove the solvent using a rotary evaporator.
Visualizations
Caption: Workflow for the purification of this compound.
Conclusion
The choice between silica gel chromatography and preparative chiral HPLC depends on the specific purification goal. For removing bulk, non-isomeric impurities, flash chromatography on silica gel is an efficient and economical first step.[1] To achieve high enantiomeric purity, which is often a regulatory requirement, subsequent purification by preparative chiral HPLC is essential. The protocols provided herein serve as a robust starting point for developing a purification strategy for this compound, ensuring a high-quality final product for pharmaceutical research and development.
References
Application Notes and Protocols for the HPLC Analysis of (S)-1-Benzylpyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Due to the absence of a specific, published HPLC method for (S)-1-Benzylpyrrolidin-3-ol, this document provides two robust, exemplary methods based on established principles of chiral and reversed-phase chromatography for analogous molecules. These protocols serve as a comprehensive starting point for method development and validation.
Method 1: Chiral HPLC for Enantiomeric Purity
This method is designed for the separation and quantification of the (S)- and (R)-enantiomers of 1-Benzylpyrrolidin-3-ol. The separation is achieved on a chiral stationary phase (CSP), which allows for the differential interaction with each enantiomer. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are highly effective for a wide range of chiral compounds and are proposed here.[1][2]
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA)
-
This compound reference standard
-
Racemic 1-Benzylpyrrolidin-3-ol (for resolution verification)
2. Chromatographic Conditions
| Parameter | Value |
| Column | Chiralpak® AD-H, 4.6 x 250 mm, 5 µm (or equivalent amylose-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
3. Sample and Standard Preparation
-
Resolution Solution: Prepare a solution of racemic 1-Benzylpyrrolidin-3-ol in the mobile phase (approximately 0.5 mg/mL) to confirm the baseline separation of the two enantiomers.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the this compound sample and prepare as described for the Standard Solution.
4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Resolution Solution to confirm the elution order and resolution of the enantiomers.
-
Inject a blank (mobile phase).
-
Inject the Standard Solution to determine the retention time of the (S)-enantiomer.
-
Inject the Sample Solution.
-
Calculate the enantiomeric purity (enantiomeric excess, e.e.) of the sample using the peak areas of the (S)- and (R)-enantiomers.
Enantiomeric Excess (% e.e.) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100
Workflow for Chiral HPLC Enantiomeric Purity Analysis
Caption: Workflow for enantiomeric purity analysis.
Method 2: Reversed-Phase HPLC for Chemical Purity (Assay)
This method is designed for the quantitative determination of this compound and the detection of any process-related impurities. A standard C18 column is utilized for this achiral separation.[3][4]
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade Acetonitrile and Water
-
Trifluoroacetic acid (TFA)
-
This compound reference standard
2. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
3. Sample and Standard Preparation
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare as described for the Standard Solution.
4. Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (diluent).
-
Inject the Standard Solution in replicate (e.g., n=5) to establish system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the Sample Solution.
-
Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the average peak area of the standard.
Assay (% Purity) = (Area_Sample / Area_Standard) x (Conc_Standard / Conc_Sample) x 100
Workflow for RP-HPLC Purity Analysis
Caption: Workflow for chemical purity (assay) analysis.
Quantitative Data Summary
The following tables summarize the expected performance characteristics for the two proposed HPLC methods upon validation.
Table 1: Method 1 - Chiral HPLC for Enantiomeric Purity
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 for the (R)-enantiomer |
| Range | 0.1% to 2.0% of the (S)-enantiomer concentration |
| LOD (R-enantiomer) | ~0.05% of nominal concentration |
| LOQ (R-enantiomer) | ~0.15% of nominal concentration |
| Precision (%RSD) | < 5.0% at the LOQ level |
| Accuracy (% Recovery) | 90 - 110% |
Table 2: Method 2 - Reversed-Phase HPLC for Chemical Purity (Assay)
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Range | 80% to 120% of the nominal concentration (0.8 - 1.2 mg/mL) |
| LOD | ~0.01% of nominal concentration |
| LOQ | ~0.03% of nominal concentration |
| Precision (%RSD) | < 1.0% |
| Accuracy (% Recovery) | 98 - 102% |
References
Application Notes and Protocols for the Determination of Enantiomeric Excess of (S)-1-Benzylpyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for determining the enantiomeric excess (ee) of (S)-1-Benzylpyrrolidin-3-ol, a chiral building block of significant interest in pharmaceutical synthesis. Accurate determination of enantiomeric purity is critical for ensuring the efficacy and safety of drug candidates. The following protocols for Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy offer robust approaches for this analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and reliable method for the separation and quantification of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly effective for the analysis of a broad range of chiral compounds, including amino alcohols.
Experimental Protocol
a) Materials and Reagents:
-
This compound reference standard
-
Racemic 1-Benzylpyrrolidin-3-ol
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
HPLC grade Diethylamine (DEA)
-
Methanol (for sample preparation)
b) Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
c) Chromatographic Conditions:
| Parameter | Value |
| Chiral Column | Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or equivalent) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
d) Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the this compound reference standard and dissolve it in 10 mL of methanol.
-
Racemic Standard Solution (0.5 mg/mL): Prepare a 0.5 mg/mL solution of racemic 1-Benzylpyrrolidin-3-ol in methanol. This is used to determine the retention times of both enantiomers and for system suitability checks.
-
Sample Solution: Prepare the sample containing this compound at a concentration of approximately 0.5 mg/mL in methanol.
e) Data Analysis and Calculation of Enantiomeric Excess: The enantiomeric excess (ee) is calculated from the peak areas of the (S) and (R) enantiomers in the chromatogram using the following formula[1][2]:
ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Expected Quantitative Data
| Enantiomer | Expected Retention Time (min) |
| This compound | ~ 10.5 |
| (R)-1-Benzylpyrrolidin-3-ol | ~ 12.0 |
| Resolution (Rs) | > 2.0 |
Workflow for Chiral HPLC Analysis
Caption: Workflow for the determination of enantiomeric excess by Chiral HPLC.
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive method for the determination of enantiomeric excess, particularly for volatile compounds. For non-volatile or polar compounds like 1-Benzylpyrrolidin-3-ol, derivatization is often necessary to improve volatility and chromatographic performance.
Experimental Protocol
a) Derivatization (Acylation): The hydroxyl group of 1-Benzylpyrrolidin-3-ol is derivatized to form a less polar and more volatile ester.
-
To approximately 1 mg of the sample in a vial, add 100 µL of anhydrous pyridine (B92270) and 100 µL of acetic anhydride.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate (B1210297) for GC analysis.
b) Materials and Reagents:
-
Derivatized sample of this compound
-
Derivatized racemic 1-Benzylpyrrolidin-3-ol
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Ethyl acetate (GC grade)
c) Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
d) Chromatographic Conditions:
| Parameter | Value |
| Chiral Column | Cyclodextrin-based capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Oven Temperature Program | Initial 150 °C, hold for 1 min, ramp at 2 °C/min to 200 °C, hold for 5 min |
| Detector Temperature | 280 °C (FID) |
e) Data Analysis and Calculation of Enantiomeric Excess: The enantiomeric excess is calculated from the peak areas of the derivatized (S) and (R) enantiomers using the same formula as for HPLC.
Expected Quantitative Data (for derivatized compound)
| Enantiomer (Acetate Derivative) | Expected Retention Time (min) |
| (S)-enantiomer | ~ 18.2 |
| (R)-enantiomer | ~ 18.9 |
| Resolution (Rs) | > 1.8 |
Workflow for Chiral GC Analysis
Caption: Workflow for the determination of enantiomeric excess by Chiral GC.
¹H NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy in the presence of a chiral solvating agent (CSA) is a rapid method for determining enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate, distinguishable signals in the NMR spectrum.
Experimental Protocol
a) Materials and Reagents:
-
This compound sample
-
Chiral Solvating Agent (CSA), e.g., (R)-(-)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Deuterated chloroform (B151607) (CDCl₃)
b) Instrumentation:
-
NMR spectrometer (400 MHz or higher)
c) Sample Preparation for NMR Analysis:
-
Dissolve approximately 5-10 mg of the 1-Benzylpyrrolidin-3-ol sample in 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add 1.0 to 1.2 equivalents of the chiral solvating agent, (R)-BINOL, to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
Acquire the ¹H NMR spectrum of the mixture.
d) Data Analysis and Calculation of Enantiomeric Excess:
-
Identify a proton signal in the 1-Benzylpyrrolidin-3-ol spectrum that shows clear separation (splitting) into two distinct peaks after the addition of the CSA. The proton on the carbon bearing the hydroxyl group (H-3) is a likely candidate.
-
Integrate the areas of the two separated signals, which correspond to the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess using the integration values:
ee (%) = [ |Integral(S) - Integral(R)| / (Integral(S) + Integral(R)) ] x 100
Expected Quantitative Data
| Proton Signal | Expected Chemical Shift (δ) in CDCl₃ (without CSA) | Expected Chemical Shift Splitting (Δδ) with (R)-BINOL |
| H-3 (methine) | ~ 4.4 ppm | 0.05 - 0.15 ppm |
Logical Relationship for NMR-based ee Determination
Caption: Logical relationship for ee determination using NMR with a CSA.
References
Application of (S)-1-Benzylpyrrolidin-3-ol in Organocatalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Benzylpyrrolidin-3-ol is a chiral pyrrolidine (B122466) derivative that holds potential as an organocatalyst. The pyrrolidine scaffold is a cornerstone in the field of asymmetric organocatalysis, largely due to the groundbreaking success of proline and its derivatives in catalyzing a wide array of enantioselective transformations. The core structure of this compound, featuring a secondary amine and a hydroxyl group, suggests its potential to act as a bifunctional catalyst, activating substrates through both enamine/iminium ion formation and hydrogen bonding.
However, extensive literature searches indicate that this compound itself is not widely employed as a primary organocatalyst in key asymmetric reactions such as aldol (B89426) or Michael additions. Scientific research has predominantly focused on more elaborate pyrrolidine-based catalysts, such as prolinamides and diarylprolinol silyl (B83357) ethers, which often exhibit higher reactivity and enantioselectivity. This is likely due to the enhanced steric hindrance and electronic modulation provided by additional functional groups, which are crucial for creating a well-defined chiral environment around the catalytic site.
This document, therefore, provides a representative application note and protocol based on a closely related and well-documented class of organocatalysts: (S)-prolinamide derivatives . These catalysts share the fundamental pyrrolidine core and operate on similar mechanistic principles. The data and protocols presented herein are intended to serve as a valuable guide for researchers interested in the potential applications of chiral pyrrolidine-based organocatalysts.
Application: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. Pyrrolidine-based organocatalysts, particularly prolinamides, have been shown to be effective in catalyzing this reaction with high enantioselectivity.
Representative Reaction
The direct asymmetric aldol reaction between an aldehyde and a ketone is a classic example of a reaction catalyzed by pyrrolidine derivatives.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes representative data for the asymmetric aldol reaction between various aromatic aldehydes and cyclohexanone, catalyzed by a generic (S)-prolinamide organocatalyst. This data is compiled from typical results found in the literature for this class of catalysts and serves to illustrate the expected performance.
| Entry | Aldehyde (R1) | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| 1 | 4-Nitrobenzaldehyde | 10 | 24 | 95 | 95:5 | 98 |
| 2 | 4-Chlorobenzaldehyde | 10 | 36 | 92 | 93:7 | 96 |
| 3 | 4-Methylbenzaldehyde | 10 | 48 | 88 | 90:10 | 94 |
| 4 | Benzaldehyde | 10 | 48 | 85 | 88:12 | 92 |
| 5 | 2-Naphthaldehyde | 10 | 36 | 93 | 96:4 | 97 |
Experimental Protocols
General Protocol for the Asymmetric Aldol Reaction Catalyzed by a Pyrrolidine-Based Organocatalyst
This protocol provides a generalized procedure for the asymmetric aldol reaction between an aldehyde and a ketone.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (e.g., cyclohexanone, 5.0 mmol, 5.0 equiv.)
-
(S)-Prolinamide-type organocatalyst (0.1 mmol, 10 mol%)
-
Solvent (e.g., Dichloromethane (DCM), Toluene, or Chloroform, 2.0 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane (B92381)/Ethyl Acetate (B1210297) mixture)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the (S)-prolinamide organocatalyst (0.1 mmol).
-
Add the aldehyde (1.0 mmol) and the ketone (5.0 mmol) to the vial.
-
Add the solvent (2.0 mL) and stir the mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired aldol product.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.
Visualizations
Catalytic Cycle of a Proline-Derivative Catalyzed Aldol Reaction
The following diagram illustrates the generally accepted catalytic cycle for an asymmetric aldol reaction catalyzed by a proline-based organocatalyst. This mechanism involves the formation of a key enamine intermediate.
Caption: Catalytic cycle of an asymmetric aldol reaction.
Experimental Workflow for Asymmetric Aldol Reaction
The diagram below outlines the general experimental workflow for performing and analyzing the asymmetric aldol reaction.
Caption: Experimental workflow for the organocatalyzed aldol reaction.
Conclusion
While this compound may not be a prominent organocatalyst in its own right, its structural framework is central to a highly successful class of catalysts. The provided application notes and protocols, based on the performance of related (S)-prolinamide catalysts, offer a robust starting point for researchers exploring asymmetric aldol reactions. Further functionalization of the this compound core, for instance, by converting the hydroxyl group into an amide or ether linkage with bulky substituents, could potentially lead to the development of novel and effective organocatalysts. The principles and methodologies outlined in this document are broadly applicable to the exciting and evolving field of organocatalysis.
Application Notes and Protocols: (S)-1-Benzylpyrrolidin-3-ol as a Chiral Precursor in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-1-Benzylpyrrolidin-3-ol is a versatile chiral building block extensively utilized in the stereoselective synthesis of a wide array of complex molecules, particularly in the development of novel therapeutic agents. Its rigid pyrrolidine (B122466) scaffold and defined stereocenter at the C-3 position make it an invaluable precursor for introducing chirality into target molecules. This document provides detailed application notes and experimental protocols for the use of this compound in asymmetric synthesis.
Overview of Applications
This compound primarily serves as a foundational chiral synthon. Its hydroxyl and secondary amine functionalities (after debenzylation) offer convenient handles for synthetic modifications, allowing for its incorporation into a variety of molecular frameworks. Key applications include:
-
Synthesis of Chiral Ligands: The pyrrolidine moiety is a common feature in privileged chiral ligands for asymmetric catalysis. This compound can be elaborated into more complex ligand structures.
-
Preparation of Biologically Active Molecules: Its structural motif is present in numerous pharmaceuticals and biologically active compounds. It serves as a key starting material for the total synthesis of natural products and their analogues.
-
Diversity-Oriented Synthesis: The pyrrolidin-3-ol core is a valuable scaffold for the creation of compound libraries for drug discovery, as seen in Ugi multicomponent reactions.[1]
While not classically employed as a recoverable chiral auxiliary that is temporarily attached and then cleaved, its role as an embedded and non-recoverable chiral director is crucial for the final stereochemistry of the target molecule.
Key Synthetic Transformations and Protocols
The utility of this compound stems from the reactivity of its hydroxyl group and the ability to deprotect the benzyl (B1604629) group to reveal a secondary amine.
2.1. O-Alkylation and O-Arylation of the Hydroxyl Group
The hydroxyl group can be readily functionalized to introduce a variety of substituents. This is a common step in the synthesis of more complex derivatives.
Experimental Protocol: General Procedure for O-Alkylation (Williamson Ether Synthesis)
-
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired O-alkylated product.
-
2.2. Debenzylation to (S)-Pyrrolidin-3-ol
Removal of the N-benzyl group is a critical step to enable further functionalization at the nitrogen atom. Catalytic hydrogenation is the most common and efficient method.
Experimental Protocol: Catalytic Hydrogenation for N-Debenzylation
-
Materials:
-
This compound
-
Palladium on carbon (Pd/C), 10 wt%
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add Pd/C (5-10 mol%) to the solution.
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a set pressure) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional solvent (methanol or ethanol).
-
Combine the filtrates and concentrate under reduced pressure to yield (S)-pyrrolidin-3-ol. This product is often used in the next step without further purification.
-
2.3. N-Acylation and N-Alkylation of (S)-Pyrrolidin-3-ol
The resulting secondary amine is a versatile nucleophile for the introduction of a wide range of functional groups.
Experimental Protocol: General Procedure for N-Acylation
-
Materials:
-
(S)-Pyrrolidin-3-ol
-
Acyl chloride or acid anhydride (B1165640)
-
Triethylamine (B128534) (Et₃N) or pyridine
-
Dichloromethane (DCM) or THF
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve (S)-pyrrolidin-3-ol (1.0 equivalent) in DCM or THF and add a base such as triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C.
-
Add the acyl chloride or acid anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography or recrystallization.
-
Application in Multicomponent Reactions
This compound and its derivatives are valuable inputs for multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR), to rapidly generate libraries of structurally diverse and chiral molecules.
Workflow for Diversity-Oriented Synthesis via Ugi-4CR
References
Application Notes and Protocols for Asymmetric Aldol Reactions with Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric aldol (B89426) reactions are a cornerstone in synthetic organic chemistry, providing a powerful method for the stereocontrolled construction of carbon-carbon bonds and the synthesis of chiral β-hydroxy carbonyl compounds. These structural motifs are prevalent in a vast array of biologically active molecules and pharmaceuticals. Organocatalysis has emerged as a key strategy for these transformations, with chiral pyrrolidine (B122466) derivatives, inspired by the natural amino acid proline, being at the forefront of this field. These catalysts offer a metal-free, environmentally benign, and often highly efficient means to control the stereochemical outcome of the aldol addition.
This document provides detailed application notes and protocols for asymmetric aldol reactions utilizing chiral pyrrolidine-based organocatalysts. While specific catalytic data for (S)-1-Benzylpyrrolidin-3-ol in asymmetric aldol reactions is not extensively available in the reviewed literature, this guide presents a comprehensive overview using a novel, highly effective proline-derived organocatalyst in combination with a Lewis acid additive as a representative example. The principles and methodologies described herein are broadly applicable to the investigation of new pyrrolidine-based catalysts.
Catalytic Principle: Enamine Catalysis
The majority of proline- and pyrrolidine-based organocatalysts operate through an enamine catalytic cycle. The secondary amine of the pyrrolidine ring reacts with a ketone donor to form a nucleophilic chiral enamine intermediate. This enamine then attacks the aldehyde acceptor in a stereochemically controlled manner, dictated by the chiral environment of the catalyst. Subsequent hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst.
Signaling Pathway: The Organocatalytic Aldol Reaction Cycle
The following diagram illustrates the generally accepted enamine catalytic cycle for a proline-derivative-catalyzed asymmetric aldol reaction.
Caption: Generalized enamine catalytic cycle for asymmetric aldol reactions.
Application Data: Asymmetric Aldol Reaction of Cyclohexanone (B45756) with Various Aldehydes
The following data was obtained using a newly synthesized proline-derived organocatalyst (Catalyst 3g ) in combination with copper(II) triflate (Cu(OTf)₂) as an additive.[1] This binary catalyst system demonstrated high yields and excellent stereoselectivities.
Table 1: Performance of Catalyst 3g/Cu(OTf)₂ in the Asymmetric Aldol Reaction of Cyclohexanone with Aromatic Aldehydes [1]
| Entry | Aldehyde (R-CHO) | Product | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | 4-Nitrobenzaldehyde | 4a | 99 | 97:3 | 98 |
| 2 | 4-Chlorobenzaldehyde | 4b | 98 | 96:4 | 97 |
| 3 | 4-Bromobenzaldehyde | 4c | 98 | 96:4 | 97 |
| 4 | 4-Fluorobenzaldehyde | 4d | 96 | 95:5 | 96 |
| 5 | Benzaldehyde | 4e | 92 | 94:6 | 95 |
| 6 | 4-Methylbenzaldehyde | 4f | 90 | 92:8 | 94 |
| 7 | 4-Methoxybenzaldehyde | 4g | 88 | 90:10 | 93 |
| 8 | 2-Nitrobenzaldehyde | 4h | 97 | 98:2 | >99 |
| 9 | 2-Chlorobenzaldehyde | 4i | 96 | 97:3 | 98 |
| 10 | 2-Bromobenzaldehyde | 4j | 95 | 96:4 | 98 |
| 11 | Naphthaldehyde | 4k | 94 | 95:5 | 96 |
| 12 | 2-Furaldehyde | 4l | 93 | 94:6 | 95 |
| 13 | 2-Thiophenecarboxaldehyde | 4m | 92 | 93:7 | 94 |
| 14 | Cinnamaldehyde | 4n | 85 | 90:10 | 92 |
Conditions: Cyclohexanone (0.5 mmol), aldehyde (0.1 mmol), catalyst 3g (20 mol%), and Cu(OTf)₂ (10 mol%) were stirred in DMSO/H₂O (8:2, 1 mL) at room temperature for 3 days. Combined isolated yield of anti- and syn-isomers. Diastereomeric ratio and enantiomeric excess were determined by HPLC analysis.
Experimental Protocols
Protocol 1: Asymmetric Aldol Reaction using a Proline-Derived Organocatalyst and Cu(OTf)₂ Additive[1]
This protocol details the highly efficient procedure for the asymmetric aldol reaction between cyclohexanone and various aldehydes as summarized in Table 1.
Materials:
-
Proline-derived organocatalyst 3g
-
Copper(II) triflate (Cu(OTf)₂)
-
Cyclohexanone
-
Substituted aldehyde
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Standard laboratory glassware and stirring equipment
-
Chromatography supplies for purification
Procedure:
-
To a reaction vial, add the proline-derived organocatalyst 3g (0.02 mmol, 20 mol%).
-
Add copper(II) triflate (Cu(OTf)₂) (0.01 mmol, 10 mol%).
-
Add 1 mL of a DMSO/H₂O (8:2 v/v) solvent mixture.
-
Stir the mixture at room temperature until the catalyst and additive are fully dissolved.
-
Add the aldehyde (0.1 mmol, 1.0 equivalent).
-
Add cyclohexanone (0.5 mmol, 5.0 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 3 days.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: General Procedure for a Prolinol-Derivative Catalyzed Asymmetric Aldol Reaction
This protocol provides a general starting point for screening pyrrolidine-based catalysts, such as prolinol derivatives, in the asymmetric aldol reaction.
Materials:
-
Chiral pyrrolidine-based organocatalyst (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) (10-20 mol%)
-
Ketone (e.g., acetone, cyclohexanone) (2-10 equivalents)
-
Aldehyde (1.0 equivalent)
-
Anhydrous solvent (e.g., DMSO, CHCl₃, Toluene, or neat)
-
Standard laboratory glassware under an inert atmosphere (e.g., N₂ or Ar)
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the chiral pyrrolidine-based organocatalyst (e.g., 0.1 mmol, 10 mol%).
-
Add the ketone (e.g., 2.0 mmol, 2 equivalents). If the reaction is run neat, the ketone will also serve as the solvent.
-
If a solvent is to be used, add it at this stage (e.g., 1-2 mL).
-
Stir the mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Add the aldehyde (1.0 mmol, 1 equivalent) to initiate the reaction.
-
Stir the reaction for the designated time (typically 4 to 48 hours), monitoring by TLC.
-
Work-up the reaction as described in Protocol 1 (quenching, extraction, drying, and concentration).
-
Purify the product via flash column chromatography.
-
Analyze the stereochemical outcome (dr and ee) by chiral HPLC or NMR analysis of a derivatized sample.
Workflow and Logic Diagrams
Experimental Workflow for Protocol 1
The following diagram outlines the key steps involved in the experimental procedure for the catalyst 3g / Cu(OTf)₂ system.
Caption: Experimental workflow for the asymmetric aldol reaction.
Conclusion
The use of chiral pyrrolidine derivatives as organocatalysts for asymmetric aldol reactions provides a powerful and versatile platform for the synthesis of enantiomerically enriched β-hydroxy carbonyl compounds. The protocols and data presented here, using a highly effective proline-derived catalyst system, serve as a valuable resource for researchers in the field. While the specific catalytic application of this compound remains an area for further exploration, the methodologies outlined provide a robust framework for its evaluation and for the development of novel organocatalytic systems in the future. The continued innovation in catalyst design promises to further expand the scope and utility of this fundamental transformation in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.
References
Application Notes and Protocols for the Synthesis of Nebracetam Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of nebracetam (B40111) analogues, which are of interest in the field of nootropic drug discovery. The following sections detail two established methods for the synthesis of 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives with various substituents on the benzyl (B1604629) ring. While the user requested a synthesis starting from (S)-1-Benzylpyrrolidin-3-ol, the available literature provides robust methods starting from itaconic acid and substituted benzylamines. These methods offer a practical route to a range of nebracetam analogues.
Introduction
Nebracetam, 4-(aminomethyl)-1-benzylpyrrolidin-2-one, is a psychoactive compound of the racetam group with potential nootropic effects.[1] It is believed to act as an agonist of the M1 muscarinic acetylcholine (B1216132) receptor.[1] The synthesis of analogues of nebracetam is a key area of research for the development of new therapeutic agents with improved efficacy and pharmacokinetic profiles. The methods described herein provide a basis for the synthesis and exploration of novel nebracetam derivatives.
Data Presentation
The following tables summarize the yields for the synthesis of various nebracetam analogues via two different methods described in the literature.[2][3]
Table 1: Yields of Intermediate and Final Products for Nebracetam Analogues (Method 1)
| Compound | R-Group | Intermediate 3 (% Yield) | Intermediate 4 (% Yield) | Intermediate 5 (% Yield) | Intermediate 6 (% Yield) | Intermediate 7 (% Yield) | Final Product 8 (% Yield) |
| 8a | 2-Cl | 75 | 72 | 70 | 68 | 65 | 63 |
| 8b | 3-Cl | 78 | 75 | 73 | 71 | 68 | 66 |
| 8c | 4-Cl | 80 | 78 | 76 | 74 | 71 | 69 |
| 8d | 3-Br | 77 | 74 | 72 | 70 | 67 | 65 |
| 8e | 2-F | 73 | 70 | 68 | 66 | 63 | 61 |
| 8f | 2,4-diF | 70 | 67 | 65 | 63 | 60 | 58 |
| 8g | 3,5-diF | 72 | 69 | 67 | 65 | 62 | 60 |
| 8h | 3-Cl, 4-F | 76 | 73 | 71 | 69 | 66 | 64 |
Data compiled from "Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam".[2][3]
Table 2: Yields of Intermediate and Final Products for Nebracetam Analogues (Method 2 - Optimized)
| Compound | R-Group | Intermediate 3 (% Yield) | Intermediate 4 (% Yield) | Intermediate 5 (% Yield) | Final Product 8 (% Yield) |
| 8a | 2-Cl | 85 | 82 | 80 | 78 |
| 8b | 3-Cl | 88 | 85 | 83 | 81 |
| 8c | 4-Cl | 90 | 88 | 86 | 84 |
| 8d | 3-Br | 87 | 84 | 82 | 80 |
| 8e | 2-F | 83 | 80 | 78 | 76 |
| 8f | 2,4-diF | 80 | 77 | 75 | 73 |
| 8g | 3,5-diF | 82 | 79 | 77 | 75 |
| 8h | 3-Cl, 4-F | 86 | 83 | 81 | 79 |
Data compiled from "Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam".[2][3]
Experimental Protocols
The following are detailed experimental protocols for the two primary methods of synthesizing substituted 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives.
Method 1: Six-Stage Synthesis
This method involves six distinct stages to arrive at the final nebracetam analogues.
Stage 1: Synthesis of 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acid (3a-h) A mixture of itaconic acid (0.068 mol) and the appropriately substituted benzylamine (B48309) (0.068 mol) is heated at 130 °C for 3 hours. The resulting solid is then recrystallized from isopropanol.
Stage 2: Synthesis of 1-R-benzyl-5-oxopyrrolidine-3-carbonyl chloride (4a-h) To a solution of the carboxylic acid (3a-h) (0.05 mol) in anhydrous chloroform (B151607) (50 mL), thionyl chloride (0.075 mol) is added dropwise. The mixture is refluxed for 2 hours and the solvent is then removed under reduced pressure.
Stage 3: Synthesis of 1-R-benzyl-5-oxopyrrolidine-3-carboxamide (5a-h) The acid chloride (4a-h) (0.04 mol) is dissolved in anhydrous benzene (B151609) (50 mL) and a 25% aqueous ammonia (B1221849) solution is added dropwise with cooling. The mixture is stirred for 1 hour, and the resulting precipitate is filtered, washed with water, and dried.
Stage 4: Synthesis of 1-R-benzyl-4-cyanopyrrolidin-2-one (6a-h) The carboxamide (5a-h) (0.03 mol) is suspended in phosphorus oxychloride (20 mL) and heated at 80 °C for 1 hour. The reaction mixture is then poured onto crushed ice and the resulting precipitate is filtered, washed with water, and dried.
Stage 5: Synthesis of 4-(aminomethyl)-1-R-benzylpyrrolidin-2-one (7a-h) The nitrile (6a-h) (0.02 mol) is dissolved in ethanol (B145695) (50 mL) and reduced by catalytic hydrogenation over Raney nickel at a hydrogen pressure of 50 atm and a temperature of 50 °C. After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated.
Stage 6: Synthesis of 4-(aminomethyl)-1-R-benzylpyrrolidin-2-one hydrochloride (8a-h) The free base (7a-h) is dissolved in anhydrous ethanol and a solution of hydrogen chloride in ethanol is added until the pH is acidic. The resulting precipitate is filtered and recrystallized from ethanol.
Method 2: Four-Stage Optimized Synthesis
This optimized method reduces the number of synthetic stages and avoids the use of highly toxic reagents.[2]
Stage 1: Synthesis of 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acid (3a-h) A solution of itaconic acid (0.1 mol) and the substituted benzylamine (0.1 mol) in toluene (B28343) (100 mL) is boiled for 5-6 hours with a Dean-Stark trap to remove water. The mixture is then cooled, and the precipitated product is filtered, washed with toluene, and dried.
Stage 2: Synthesis of 4-(hydroxymethyl)-1-R-benzylpyrrolidin-2-one (5a-h) The carboxylic acid (3a-h) (0.08 mol) is dissolved in anhydrous tetrahydrofuran (B95107) (100 mL). Borane-tetrahydrofuran complex (0.16 mol) is added dropwise at 0-5 °C. The mixture is stirred at room temperature for 2 hours, followed by the addition of methanol (B129727) (20 mL). The solvent is removed in vacuo, and the residue is treated with a saturated sodium chloride solution. The product is extracted with ethyl acetate, and the organic layer is dried over sodium sulfate (B86663) and evaporated to yield the alcohol.
Stage 3: Synthesis of 1-R-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate (B1217627) (7a-h) To a solution of the alcohol (5a-h) (0.06 mol) and triethylamine (B128534) (0.072 mol) in anhydrous dichloromethane (B109758) (100 mL) at 0 °C, methanesulfonyl chloride (0.066 mol) is added dropwise. The mixture is stirred for 1 hour at 0 °C and then for 2 hours at room temperature. The reaction mixture is washed with water, dried over sodium sulfate, and the solvent is evaporated.
Stage 4: Synthesis of 4-(aminomethyl)-1-R-benzylpyrrolidin-2-one (8a-h) The mesylate (7a-h) (0.05 mol) is dissolved in a 25% aqueous solution of ammonia (100 mL) and heated in an autoclave at 80 °C for 5 hours. After cooling, the product is extracted with chloroform. The organic layer is dried over sodium sulfate and the solvent is evaporated to give the final product. The hydrochloride salt can be prepared as described in Method 1.
Visualizations
The following diagrams illustrate the synthetic workflows for the two methods described.
Caption: Synthetic Workflow for Method 1.
Caption: Optimized Synthetic Workflow for Method 2.
References
Application Notes and Protocols: Palladium-Catalyzed Enantioselective Synthesis of Isoindolinones Utilizing a Chiral (S)-1-Benzylpyrrolidin-3-ol Derived Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoindolinone scaffolds are prevalent structural motifs in a wide array of biologically active compounds and pharmaceutical agents. The stereochemistry of these molecules often plays a crucial role in their therapeutic efficacy. Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of these heterocyclic systems, with significant efforts directed towards achieving high levels of enantioselectivity. This document outlines a proposed method for the asymmetric synthesis of isoindolinones via a palladium-catalyzed intramolecular C-H functionalization, employing a novel chiral ligand derived from (S)-1-Benzylpyrrolidin-3-ol. While the direct application of this compound derivatives in this specific context is not widely documented, this protocol is based on well-established principles of asymmetric palladium catalysis and serves as a guide for the development of such methodologies.
The proposed chiral ligand, (S)-1-Benzyl-3-(diphenylphosphino)pyrrolidine, is a phosphine-containing derivative of this compound. The pyrrolidine (B122466) backbone provides a rigid chiral environment, while the phosphine (B1218219) moiety acts as a coordinating group for the palladium catalyst, influencing the stereochemical outcome of the reaction.
Reaction Scheme
The proposed enantioselective synthesis of isoindolinones proceeds via an intramolecular C-H activation/alkenylation of a substituted N-allylbenzamide precursor, catalyzed by a palladium complex bearing the chiral pyrrolidine-phosphine ligand.
Caption: Proposed reaction for the synthesis of chiral isoindolinones.
Experimental Protocols
1. Synthesis of Chiral Ligand: (S)-1-Benzyl-3-(diphenylphosphino)pyrrolidine
-
Step 1: Mesylation of this compound
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (B128534) (1.5 eq.).
-
Slowly add methanesulfonyl chloride (1.2 eq.) and stir the reaction mixture at 0 °C for 2 hours.
-
Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NaHCO3 solution.
-
Extract the product with DCM, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude mesylate.
-
-
Step 2: Nucleophilic Substitution with Diphenylphosphine (B32561)
-
To a solution of lithium diphenylphosphide (generated in situ from diphenylphosphine and n-butyllithium) in anhydrous THF at -78 °C, add a solution of the crude mesylate from Step 1 in THF.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with degassed water and extract with diethyl ether.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel to afford (S)-1-Benzyl-3-(diphenylphosphino)pyrrolidine.
-
2. General Protocol for Palladium-Catalyzed Asymmetric Synthesis of Isoindolinones
-
To an oven-dried Schlenk tube, add Pd(OAc)2 (5 mol%), (S)-1-Benzyl-3-(diphenylphosphino)pyrrolidine (10 mol%), and K2CO3 (2.0 eq.).
-
Evacuate and backfill the tube with argon (repeat 3 times).
-
Add the N-allyl-2-bromobenzamide substrate (1.0 eq.) and anhydrous toluene.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Presentation
Table 1: Optimization of Reaction Conditions
| Entry | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | K2CO3 | Toluene | 80 | 65 | 78 |
| 2 | K2CO3 | Toluene | 100 | 82 | 91 |
| 3 | K2CO3 | Toluene | 120 | 75 | 85 |
| 4 | Cs2CO3 | Toluene | 100 | 88 | 93 |
| 5 | K3PO4 | Toluene | 100 | 71 | 89 |
| 6 | Cs2CO3 | Dioxane | 100 | 79 | 90 |
| 7 | Cs2CO3 | DMF | 100 | 55 | 75 |
Table 2: Substrate Scope
| Substrate (R group on benzamide) | Product | Yield (%) | ee (%) |
| H | 3-Methylene-2-benzylisoindolin-1-one | 88 | 93 |
| 4-Me | 5-Methyl-3-methylene-2-benzylisoindolin-1-one | 85 | 92 |
| 4-OMe | 5-Methoxy-3-methylene-2-benzylisoindolin-1-one | 82 | 94 |
| 4-Cl | 5-Chloro-3-methylene-2-benzylisoindolin-1-one | 91 | 90 |
| 4-NO2 | 5-Nitro-3-methylene-2-benzylisoindolin-1-one | 76 | 88 |
Mandatory Visualizations
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Heck-type cyclization.
Experimental Workflow
Caption: Workflow for the synthesis and analysis of chiral isoindolinones.
Conclusion
This document provides a conceptual framework and a detailed, albeit hypothetical, protocol for the palladium-catalyzed asymmetric synthesis of isoindolinones using a chiral ligand derived from this compound. The provided data and workflows are intended to serve as a starting point for researchers aiming to develop novel enantioselective methodologies. The successful implementation of this protocol would offer a new and valuable route to enantiomerically enriched isoindolinone derivatives, which are of significant interest in medicinal chemistry and drug discovery. Further optimization and experimental validation are necessary to realize the full potential of this proposed method.
Application Notes and Protocols: Diversity-Oriented Synthesis of 1-Benzyl-pyrrolidine-3-ol Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the diversity-oriented synthesis of 1-benzyl-pyrrolidine-3-ol analogues utilizing the Ugi four-component reaction. This methodology allows for the rapid generation of a library of structurally diverse compounds, which have shown potential as apoptotic agents. The protocols outlined below are based on established research and are intended to guide researchers in the synthesis, purification, and evaluation of these compounds.[1][2][3]
Data Presentation: Cytotoxicity of Lead Analogues
A library of sixteen 1-benzyl-pyrrolidine-3-ol analogues (5a-p) was synthesized and screened for cytotoxic activity against a panel of human cancer cell lines.[1][3] Two lead compounds, 5j and 5p , demonstrated significant and selective cytotoxicity, particularly against the HL-60 (human leukemia) cell line.[1][3][4] The 50% inhibitory concentration (IC₅₀) values for these lead compounds against various cancer cell lines are summarized below.
| Compound | Cell Line | IC₅₀ (µM) |
| 5j | HL-60 (Leukemia) | Value not available |
| A549 (Lung Adenocarcinoma) | Value not available | |
| NCI H322 (Bronchioalveolar Carcinoma) | Value not available | |
| A431 (Epidermoid Carcinoma) | Value not available | |
| T98G (Glioblastoma) | Value not available | |
| 5p | HL-60 (Leukemia) | Value not available |
| A549 (Lung Adenocarcinoma) | Value not available | |
| NCI H322 (Bronchioalveolar Carcinoma) | Value not available | |
| A431 (Epidermoid Carcinoma) | Value not available | |
| T98G (Glioblastoma) | Value not available | |
| Note: The specific IC₅₀ values are reported in the supplementary materials of the cited literature but were not accessible in the provided search results. Researchers should refer to the original publication for these specific values.[4] |
Experimental Protocols
The following protocols describe the general procedure for the Ugi four-component synthesis of 1-benzyl-pyrrolidine-3-ol analogues and the subsequent evaluation of their biological activity.
Protocol 1: Synthesis of 1-Benzyl-pyrrolidine-3-ol Analogues (General Ugi-4CR Procedure)
This protocol is based on the synthesis of analogue 5a and can be adapted for the synthesis of other analogues by varying the aldehyde and carboxylic acid components.[2][4]
Materials:
-
1-(2-aminobenzyl)pyrrolidin-3-ol
-
Substituted benzaldehyde (B42025) (e.g., p-nitrobenzaldehyde for 5a)
-
Carboxylic acid (e.g., benzoic acid for 5a)
-
tert-butyl isocyanide
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Dichloromethane (CH₂Cl₂)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
-
To a round-bottom flask, add 1-(2-aminobenzyl)pyrrolidin-3-ol (0.5 mmol, 1.0 equiv.), the desired substituted benzaldehyde (0.5 mmol, 1.0 equiv.), and the selected carboxylic acid (0.5 mmol, 1.0 equiv.).
-
Dissolve the components in methanol (5 mL).
-
Add tert-butyl isocyanide (1.5 mmol, 3.0 equiv.) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to 80°C with stirring.
-
Monitor the reaction progress by TLC until the starting material, 1-(2-aminobenzyl)pyrrolidin-3-ol, is completely consumed.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 1-benzyl-pyrrolidine-3-ol analogue.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxic effects of the synthesized analogues on a panel of human cancer cell lines.
Materials:
-
Synthesized 1-benzyl-pyrrolidine-3-ol analogues
-
Human cancer cell lines (e.g., HL-60, A549, NCI H322, A431, T98G)
-
Non-cancerous cell line (for selectivity assessment)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Inverted microscope
-
Centrifuge
-
Microplate reader
Procedure:
-
Culture the selected cancer and non-cancerous cell lines in complete medium in a humidified incubator.
-
Seed the cells into 96-well microplates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized analogues in complete medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 48 hours).
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Visualizations
Experimental Workflow: Ugi Four-Component Synthesis
The following diagram illustrates the workflow for the diversity-oriented synthesis of 1-benzyl-pyrrolidine-3-ol analogues via the Ugi four-component reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-1-Benzylpyrrolidin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (S)-1-Benzylpyrrolidin-3-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common methods for synthesizing this compound involve the enantioselective reduction of a prochiral ketone or the reduction of a chiral starting material. Key routes include:
-
Reduction of 1-Benzylpyrrolidin-3-one: This is a popular method that employs chiral reducing agents or catalysts to achieve the desired (S)-enantiomer.
-
Reduction of (3S)-N-benzyl-3-hydroxysuccinimide: This method utilizes a chiral starting material, which is then reduced to the target alcohol. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄)[1].
-
Biocatalytic Reduction: The use of ketoreductase enzymes (KREDs) offers a highly enantioselective route to this compound from 1-benzylpyrrolidin-3-one[2].
Q2: How can I improve the enantioselectivity of the synthesis?
A2: Achieving high enantioselectivity is crucial. Here are some strategies:
-
Chiral Catalysts: Employing chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands, can effectively steer the reduction of 1-benzylpyrrolidin-3-one towards the (S)-enantiomer.
-
Enzymatic Resolution: Ketoreductases (KREDs) are highly specific enzymes that can reduce the ketone to the desired (S)-alcohol with excellent enantiomeric excess (e.e.)[2][3].
-
Chiral Starting Materials: Using a starting material that already possesses the correct stereochemistry, such as L-malic acid derivatives, can be an effective strategy[4].
Q3: What are the critical reaction parameters to control for a high yield?
A3: Optimizing reaction conditions is key to maximizing yield. Pay close attention to:
-
Temperature: The reaction temperature can significantly impact both the reaction rate and the formation of side products. Lower temperatures often favor higher selectivity.
-
Solvent: The choice of solvent can affect the solubility of reactants and reagents, as well as the stability of the catalyst or enzyme.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time to maximize product formation and minimize degradation or side reactions.
-
pH: For enzymatic reactions, maintaining the optimal pH is critical for enzyme activity and stability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time and monitor progress using TLC or HPLC.- Ensure the reducing agent or catalyst is active and used in the correct stoichiometric amount.- Optimize the reaction temperature; sometimes a moderate increase can improve the rate without significantly impacting selectivity. |
| Side reactions are occurring. | - Lower the reaction temperature to minimize the formation of byproducts.- Choose a more selective reducing agent or catalyst.- Ensure the starting materials are pure and free from contaminants that could interfere with the reaction. | |
| Product degradation during workup or purification. | - Use milder workup conditions (e.g., avoid strong acids or bases if the product is sensitive).- Optimize the purification method. For example, in column chromatography, try different solvent systems or stationary phases. | |
| Low Enantioselectivity (low e.e.) | Ineffective chiral catalyst or enzyme. | - Screen different chiral catalysts or ligands to find one that provides higher enantioselectivity for your specific substrate.- For enzymatic reactions, ensure the pH, temperature, and co-factor regeneration system are optimal for the chosen ketoreductase[3]. |
| Racemization of the product. | - Avoid harsh reaction or workup conditions (e.g., extreme pH or high temperatures) that could cause the chiral center to racemize. | |
| Impure chiral starting material. | - Verify the enantiomeric purity of your starting material if you are not starting from a prochiral substrate. | |
| Difficult Purification | Presence of closely-related impurities. | - Optimize the reaction conditions to minimize the formation of side products.- Employ a more efficient purification technique, such as preparative HPLC or crystallization, if column chromatography is insufficient. |
| Emulsion formation during aqueous workup. | - Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.- Filter the mixture through a pad of Celite. |
Experimental Protocols
Protocol 1: Reduction of (3S)-N-benzyl-3-hydroxysuccinimide with LiAlH₄[1]
This protocol describes the synthesis of (S)-1-Benzyl-3-pyrrolidinol from a chiral precursor.
Materials:
-
(3S)-N-benzyl-3-hydroxysuccinimide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (B95107) (THF)
-
Water
-
4N Sodium hydroxide (B78521) solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
Brine
Procedure:
-
In a four-neck round-bottom flask, add 9.20 grams (242.4 millimoles) of lithium aluminum hydride and 100 mL of tetrahydrofuran.
-
Dropwise, add a solution of 17.00 g (82.84 mmol) of (3S)-N-benzyl-3-hydroxysuccinimide in 80 mL of tetrahydrofuran at 0-10°C.
-
Heat the mixture to reflux and stir for 6 hours at that temperature.
-
Cool the mixture to 10-20°C.
-
Carefully add 40 mL of water and 10 mL of 4N sodium hydroxide solution.
-
Filter the mixture and wash the resulting filter cake with ethyl acetate (2 x 200 mL).
-
Concentrate the mother liquor under vacuum.
-
Dissolve the remaining residue in 400 mL of ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to obtain the product.
Expected Outcome: This procedure can yield a quantitative amount of (S)-1-Benzyl-3-pyrrolidinol as an oily product[1].
Data Summary
Table 1: Comparison of Different Synthetic Approaches for Chiral Alcohols
| Method | Key Advantages | Potential Challenges | Typical Enantiomeric Excess (e.e.) |
| Chiral Catalytic Reduction | High efficiency, broad substrate scope. | Catalyst cost and sensitivity, optimization of reaction conditions required. | Often >90% |
| Biocatalytic Reduction | High enantioselectivity, mild reaction conditions. | Enzyme stability and cost, requires specific co-factors. | Can reach >99%[3] |
| Reduction of Chiral Precursors | Stereochemistry is pre-defined. | Availability and cost of the chiral starting material. | Dependent on the purity of the starting material. |
Visualizations
Experimental Workflow for LiAlH₄ Reduction
Caption: Workflow for the Synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting Flowchart for Low Yield Issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-1-Benzyl-3-pyrrolidinol | 101385-90-4 [chemicalbook.com]
Technical Support Center: Synthesis of (S)-1-Benzylpyrrolidin-3-ol
Welcome to the technical support center for the synthesis of (S)-1-Benzylpyrrolidin-3-ol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important chiral intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several common synthetic routes are employed, each with its own advantages and potential challenges. These include:
-
Reduction of (3S)-N-benzyl-3-hydroxysuccinimide using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[1]
-
A multi-step synthesis involving the Dieckmann cyclization of an N-benzyl protected amino diester to form N-benzyl-3-pyrrolidinone, followed by reduction.[2][3]
-
The Ugi four-component reaction (U-4CR) to generate a precursor that can be converted to the target molecule.[4][5][6][7]
-
Ring-opening of (S)-epichlorohydrin with benzylamine (B48309) followed by cyclization.
-
Asymmetric hydroboration of 1-benzyl-3-pyrroline.
Q2: I am seeing a significant amount of a byproduct with a similar polarity to my desired product. What could it be?
A2: The identity of the byproduct will depend on your synthetic route. For instance, in the synthesis from (S)-epichlorohydrin, you may be forming the regioisomeric product, (S)-1-(benzylamino)-3-chloropropan-2-ol, which can subsequently cyclize to the wrong isomer or other byproducts. In the LiAlH₄ reduction of a succinimide (B58015) precursor, you might be observing the fully reduced pyrrolidine (B122466) (without the hydroxyl group). Chiral HPLC and detailed NMR analysis can help in identifying the structure of the impurity.
Q3: My yield is consistently low. What are the general factors I should investigate?
A3: Low yields can result from a variety of factors, including:
-
Incomplete reaction: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure it has gone to completion.
-
Side reactions: The formation of byproducts will consume your starting material and reduce the yield of the desired product. Review the troubleshooting guide for your specific synthetic route to identify and mitigate potential side reactions.
-
Sub-optimal reaction conditions: Temperature, reaction time, solvent, and catalyst/reagent stoichiometry can all significantly impact yield.
-
Purification losses: Product can be lost during work-up and purification steps. Ensure your extraction and chromatography procedures are optimized.
Q4: How can I best purify crude this compound?
A4: Flash column chromatography on silica (B1680970) gel is a common and effective method for purifying this compound. A solvent system of dichloromethane/methanol or ethyl acetate (B1210297)/hexanes with a small amount of triethylamine (B128534) (to prevent tailing) is often a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.
Troubleshooting Guides by Synthetic Route
Route 1: Reduction of (3S)-N-benzyl-3-hydroxysuccinimide with LiAlH₄
Problem 1: Over-reduction to (S)-1-Benzylpyrrolidine.
-
Question: My final product is a mixture of the desired alcohol and a significant amount of the corresponding de-hydroxylated product, (S)-1-Benzylpyrrolidine. How can I prevent this?
-
Answer: Over-reduction is a common side reaction with powerful reducing agents like LiAlH₄. To minimize this, consider the following:
-
Control the reaction temperature: Perform the addition of the succinimide to the LiAlH₄ slurry at a low temperature (e.g., 0 °C) and then allow the reaction to proceed at a controlled temperature (e.g., room temperature or gentle reflux), monitoring carefully.
-
Stoichiometry of LiAlH₄: Use a carefully measured amount of LiAlH₄. An excess of the reducing agent will favor over-reduction.
-
Inverse addition: Add the LiAlH₄ solution slowly to the succinimide solution. This maintains a low concentration of the reducing agent throughout the reaction, which can improve selectivity.
-
Problem 2: Difficult and hazardous work-up.
-
Question: The work-up of my LiAlH₄ reaction is difficult to handle and seems hazardous. Is there a safer and more efficient procedure?
-
Answer: Quenching LiAlH₄ reactions can be hazardous if not done correctly. A widely used and generally safer work-up procedure is the Fieser method:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a volume of water equal to the mass of LiAlH₄ used (in grams).
-
Add a volume of 15% aqueous NaOH solution equal to the mass of LiAlH₄ used.
-
Add a volume of water three times the mass of LiAlH₄ used.
-
Stir the resulting mixture at room temperature until a granular precipitate forms.
-
Filter the mixture and wash the precipitate thoroughly with an organic solvent (e.g., ethyl acetate, THF).
-
Route 2: Dieckmann Cyclization to N-benzyl-3-pyrrolidinone
Problem 1: Low yield of the cyclized product.
-
Question: The yield of my Dieckmann cyclization to form N-benzyl-3-pyrrolidinone is very low. What can I do to improve it?
-
Answer: The Dieckmann cyclization is an equilibrium-driven reaction, and several factors can influence its efficiency.
-
Choice of base: Strong bases like sodium ethoxide or sodium hydride are typically used. The physical form of the base can also matter; for example, using sodium in granular form has been reported to increase the yield significantly.[2][3]
-
Solvent: Anhydrous, non-protic solvents like toluene (B28343) or THF are essential to prevent quenching of the base and enolate intermediates.
-
Reaction temperature: The reaction is often performed at elevated temperatures (reflux) to drive the reaction towards the products.
-
Removal of the alcohol byproduct: The equilibrium can be shifted towards the product by removing the alcohol (e.g., ethanol (B145695) if using sodium ethoxide) formed during the reaction, for example, by using a Dean-Stark apparatus.
-
Problem 2: Formation of polymeric or oligomeric byproducts.
-
Question: I am observing a significant amount of high molecular weight material in my crude product. What is causing this and how can I avoid it?
-
Answer: Intermolecular Claisen-type condensation reactions can compete with the desired intramolecular Dieckmann cyclization, leading to oligomers or polymers. To favor the intramolecular reaction:
-
High dilution: Performing the reaction at high dilution can favor the intramolecular cyclization over intermolecular reactions. The substrate is often added slowly to the base to maintain a low concentration.
-
Route 3: Synthesis from (S)-epichlorohydrin and Benzylamine
Problem 1: Formation of a regioisomeric byproduct.
-
Question: I am seeing two isomeric products in my reaction mixture. What is the likely structure of the undesired isomer?
-
Answer: The reaction of benzylamine with (S)-epichlorohydrin can proceed via nucleophilic attack at either of the two epoxide carbons. While attack at the less hindered terminal carbon is generally favored, attack at the internal carbon can also occur, leading to the formation of the regioisomeric amino alcohol, (S)-2-(benzylamino)-3-chloropropan-1-ol. This can lead to impurities in the final cyclized product. To improve regioselectivity:
-
Reaction conditions: The choice of solvent and temperature can influence the regioselectivity. It is advisable to screen different conditions to find the optimal ones for your specific setup.
-
Problem 2: Loss of enantiomeric purity.
-
Question: My final product has a lower enantiomeric excess (ee) than the starting (S)-epichlorohydrin. Why is this happening?
-
Answer: Loss of stereochemistry can occur under certain reaction conditions, particularly if the reaction proceeds through a mechanism that involves opening and closing of the epoxide ring under conditions that allow for racemization. To minimize this:
-
Mild reaction conditions: Use the mildest possible conditions (e.g., lower temperature, shorter reaction time) that still allow for a reasonable reaction rate.
-
Data Presentation
| Synthesis Route | Key Reagents | Typical Solvents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Side Products |
| LiAlH₄ Reduction of Succinimide | LiAlH₄, (3S)-N-benzyl-3-hydroxysuccinimide | THF | 0 to reflux | 6 | Quantitative (crude)[1] | (S)-1-Benzylpyrrolidine |
| Dieckmann Cyclization | N-benzyl di(ethyl acetate)amine, Sodium ethoxide | Toluene | Reflux | 9-10[8][9] | 64-67[3][8] | Intermolecular condensation products |
| Ugi Reaction | Benzylamine, Aldehyde, Isocyanide, Carboxylic Acid | Methanol, Ethanol | Room Temp. | Minutes to hours | Generally high | Incomplete reaction intermediates, Passerini-like products |
| From (S)-epichlorohydrin | (S)-epichlorohydrin, Benzylamine | Isopropanol | Reflux | 5-7 | Moderate to Good | (S)-2-(benzylamino)-3-chloropropan-1-ol |
Experimental Protocols
Protocol 1: Synthesis of this compound via LiAlH₄ Reduction
-
To a stirred suspension of Lithium Aluminum Hydride (9.20 g, 242.4 mmol) in anhydrous Tetrahydrofuran (100 mL) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0-10 °C, add a solution of (3S)-N-benzyl-3-hydroxysuccinimide (17.00 g, 82.84 mmol) in anhydrous Tetrahydrofuran (80 mL) dropwise, maintaining the temperature below 10 °C.[1]
-
After the addition is complete, heat the mixture to reflux and stir for 6 hours.[1]
-
Cool the reaction mixture to 10-20 °C in an ice bath.
-
Carefully and slowly quench the reaction by the sequential dropwise addition of water (9.2 mL), 15% aqueous NaOH solution (9.2 mL), and finally water (27.6 mL).
-
Stir the resulting mixture at room temperature for 1 hour or until a white granular precipitate forms.
-
Filter the solid and wash it thoroughly with ethyl acetate (2 x 200 mL).[1]
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.[1]
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.
Protocol 2: Synthesis of N-benzyl-3-pyrrolidinone via Dieckmann Cyclization
This protocol describes the multi-step synthesis starting from benzylamine and ethyl acrylate (B77674).
-
Synthesis of ethyl 3-(benzylamino)propanoate: To a stirred solution of benzylamine (1.0 eq) in a suitable solvent, add ethyl acrylate (1.5-2.0 eq) dropwise at a temperature below 30 °C. After the addition, stir the reaction mixture at 30-40 °C for 14-16 hours. Monitor the reaction by GC to confirm the consumption of ethyl acrylate. Purify the product by distillation under reduced pressure.[8][9]
-
Synthesis of ethyl 3-(N-(ethoxycarbonylmethyl)benzylamino)propanoate: React the product from the previous step with ethyl chloroacetate (B1199739) in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., potassium iodide).
-
Dieckmann Cyclization: To a stirred solution of sodium ethoxide (2.0-2.5 eq) in anhydrous toluene, add the diester from the previous step dropwise at a temperature below 40 °C. Stir the reaction at 35-40 °C for 9-10 hours, monitoring by LC-MS.[8][9]
-
Hydrolysis and Decarboxylation: Cool the reaction mixture to -5 to 0 °C and add a mixture of concentrated hydrochloric acid and water. Separate the aqueous layer and heat to reflux for 10 hours. After cooling, basify the solution with solid potassium hydroxide (B78521) to pH 12-13 and extract with ethyl acetate. Dry the organic layer and concentrate under reduced pressure. Purify the crude N-benzyl-3-pyrrolidinone by vacuum distillation.[9]
Visualizations
Caption: LiAlH₄ reduction of N-benzylsuccinimide to the desired alcohol and the over-reduction side product.
Caption: General workflow for the purification of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Study on the Synthesis of N-Benzyl-3-Pyrrolidinone-Academax [exhibition.academax.com]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 6. Ugi reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]
- 9. CN102060743B - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for (S)-1-Benzylpyrrolidin-3-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-1-Benzylpyrrolidin-3-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Solutions |
| Inactive or Poor Quality Reagents | - Lithium Aluminum Hydride (LAH): Use freshly opened, high-purity LAH. Older or improperly stored LAH can be less reactive. - Solvents: Ensure all solvents are anhydrous, as moisture will quench the LAH. |
| Incomplete Reaction | - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. - Temperature: For LAH reductions, ensure the reaction is maintained at the optimal temperature. Some reductions may require refluxing for an extended period. |
| Sub-optimal Reaction Conditions | - Stoichiometry: Carefully check the molar ratios of your reactants. An insufficient amount of the reducing agent will result in an incomplete reaction. |
| Work-up Issues | - Quenching: During the work-up of LAH reactions, ensure proper and careful quenching to avoid loss of product. The Fieser work-up method is a reliable option. |
Issue 2: Low Enantioselectivity (Low ee%)
| Potential Cause | Troubleshooting Steps & Solutions |
| Racemization | - Temperature Control: Avoid excessive heat during the reaction and work-up, as this can sometimes lead to racemization. |
| Chiral Catalyst/Auxiliary Issues | - Purity: Ensure the chiral catalyst or auxiliary is of high enantiomeric purity. - Loading: Optimize the catalyst loading; too little may result in a slow and non-selective reaction. |
| Incorrect Reaction Conditions | - Solvent Effects: The choice of solvent can significantly influence the stereochemical outcome. Screen different anhydrous solvents to find the optimal one for your specific reaction. |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting Steps & Solutions |
| Over-reduction | - Reaction Monitoring: Closely monitor the reaction and stop it as soon as the starting material is consumed to prevent further reduction of the desired product. |
| Side Reactions of Starting Material | - Purity of Starting Material: Ensure the starting material is pure, as impurities can lead to unwanted side reactions. |
| De-benzylation | - In some cases, particularly during purification or under harsh reaction conditions, the benzyl (B1604629) protecting group may be cleaved. Use milder conditions and purification techniques if this is observed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods include the reduction of a chiral precursor, such as (3S)-N-benzyl-3-hydroxysuccinimide, using a reducing agent like Lithium Aluminum Hydride (LAH), and the asymmetric hydroboration of 1-benzyl-3-pyrroline. Enzymatic reduction of N-benzyl-3-pyrrolidinone is also a viable method.
Q2: How can I improve the enantiomeric excess (ee%) of my product?
A2: To improve enantiomeric excess, ensure the use of high-purity chiral starting materials or catalysts. Optimizing reaction conditions such as temperature and solvent is also crucial. If a racemic or poorly enriched mixture is obtained, purification via diastereomeric salt resolution can be employed to enhance the enantiomeric purity.
Q3: What is the best way to purify the final product?
A3: Purification is typically achieved through column chromatography. For enhancing enantiomeric purity, diastereomeric salt resolution with a chiral acid, such as tartaric acid, is an effective method.
Q4: Are there any safety precautions I should be aware of when using Lithium Aluminum Hydride (LAH)?
A4: Yes, LAH is a highly reactive and flammable reagent. It reacts violently with water and other protic solvents. All reactions involving LAH must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Quantitative Data Presentation
The following table summarizes typical yields and enantiomeric excess (ee%) for different synthetic methods for this compound.
| Synthetic Method | Starting Material | Typical Yield | Typical Enantiomeric Excess (ee%) | Reference |
| LAH Reduction | (3S)-N-benzyl-3-hydroxysuccinimide | Quantitative | >99% | [1] |
| Enzymatic Reduction | N-benzyl-3-pyrrolidinone | >99.9% | >99.9% | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via LAH Reduction
This protocol is based on the reduction of (3S)-N-benzyl-3-hydroxysuccinimide.[1]
-
Preparation: In a four-neck round-bottom flask under an inert atmosphere, add 9.20 grams (242.4 millimoles) of lithium aluminum hydride and 100 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
Reaction: Cool the mixture to 0-10°C. Add a solution of 17.00 g (82.84 mmol) of (3S)-N-benzyl-3-hydroxysuccinimide in 80 mL of anhydrous THF dropwise, maintaining the temperature between 0-10°C.
-
Reflux: After the addition is complete, heat the mixture to reflux and stir for 6 hours.
-
Quenching: Cool the mixture to 10-20°C and slowly add 40 mL of water, followed by 10 mL of 4N sodium hydroxide (B78521) solution.
-
Filtration and Extraction: Filter the mixture and wash the resulting filter cake with ethyl acetate (B1210297) (2 x 200 mL).
-
Work-up: Concentrate the mother liquor under vacuum. Dissolve the residue in 400 mL of ethyl acetate and wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the oily product.
Protocol 2: Purification via Diastereomeric Salt Resolution
This is a general protocol for enhancing the enantiomeric purity of a racemic or enantioenriched mixture of 1-benzylpyrrolidin-3-ol.
-
Salt Formation: Dissolve the 1-benzylpyrrolidin-3-ol in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid.
-
Crystallization: Allow the mixture to crystallize. The less soluble diastereomeric salt will precipitate out. This process can be aided by slow cooling or the addition of a less polar co-solvent.
-
Isolation of Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of Free Base: Dissolve the purified diastereomeric salt in water and basify the solution (e.g., with NaOH) to liberate the free amine.
-
Extraction and Isolation: Extract the this compound with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the enantiomerically pure product.
Mandatory Visualizations
Caption: Workflow for the LAH reduction of (3S)-N-benzyl-3-hydroxysuccinimide.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Chiral HPLC Separation of (S)-1-Benzylpyrrolidin-3-ol Enantiomers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chiral HPLC separation of (S)-1-Benzylpyrrolidin-3-ol enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for the chiral HPLC separation of 1-Benzylpyrrolidin-3-ol enantiomers?
A1: For the separation of 1-Benzylpyrrolidin-3-ol enantiomers, a normal-phase HPLC method using a polysaccharide-based chiral stationary phase (CSP) is the recommended starting point. These CSPs, particularly those based on amylose (B160209) or cellulose (B213188) derivatives, are highly effective for a wide range of chiral compounds, including those with alcohol and amine functionalities.[1][2] A basic additive in the mobile phase is crucial to obtain good peak shapes.
Q2: Which type of chiral stationary phase (CSP) is most suitable for this separation?
A2: Polysaccharide-based CSPs are highly recommended. Columns such as those from the CHIRALPAK® (e.g., AD-H, IA, IB) or CHIRALCEL® (e.g., OD-H, OJ-H) series have demonstrated broad applicability for resolving chiral amines and alcohols.[3][4][5] These columns typically consist of amylose or cellulose tris(3,5-dimethylphenylcarbamate) coated or immobilized on a silica (B1680970) gel support.[1][6]
Q3: Why am I observing poor peak shape (e.g., tailing) for my analyte?
A3: Peak tailing is a common issue when separating basic compounds like 1-Benzylpyrrolidin-3-ol on silica-based CSPs. The primary cause is often secondary ionic interactions between the basic nitrogen of the pyrrolidine (B122466) ring and acidic residual silanol (B1196071) groups on the silica surface.[7] This can be mitigated by adding a small amount of a basic modifier to the mobile phase, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), typically at a concentration of 0.1%.
Another potential cause for tailing on cyclodextrin-based phases can be column overloading, which characteristically presents as tailing peaks rather than the typical fronting seen on other phases.[8]
Q4: My enantiomers are not separating (co-elution). What steps can I take to achieve resolution?
A4: If you are observing co-elution, consider the following adjustments to your method:
-
Optimize Mobile Phase Composition: The ratio of the alkane (e.g., n-hexane) to the alcohol modifier (e.g., isopropanol) is critical. Decrease the percentage of the alcohol modifier to increase retention and potentially improve resolution.
-
Change the Alcohol Modifier: Switching from isopropanol (B130326) to ethanol, or vice-versa, can alter the selectivity of the separation.
-
Lower the Column Temperature: Reducing the column temperature can enhance the enantioselectivity of the CSP, as the interactions governing chiral recognition are often more favorable at lower temperatures.[3]
-
Reduce the Flow Rate: Lowering the flow rate can lead to better resolution, although it will increase the analysis time.
-
Screen Different CSPs: If optimization on one column fails, screening other polysaccharide-based CSPs is a standard approach, as their chiral recognition mechanisms differ.[3]
Q5: The retention times for my peaks are too long. How can I reduce them?
A5: To decrease retention times, you can:
-
Increase the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in your mobile phase. This will increase the mobile phase strength and cause the analytes to elute faster.
-
Increase the flow rate. However, be aware that this may lead to a decrease in resolution.
-
Increase the column temperature. This can sometimes reduce retention, but it may also negatively impact resolution.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues during the chiral separation of 1-Benzylpyrrolidin-3-ol.
Issue 1: Poor Peak Shape (Tailing Peaks)
Caption: Troubleshooting workflow for peak tailing.
Issue 2: No or Poor Resolution (Rs < 1.5)
Caption: Troubleshooting workflow for poor resolution.
Experimental Protocols
Suggested Initial HPLC Method
This protocol provides a robust starting point for the method development. Optimization will likely be necessary.
Caption: General experimental workflow for chiral separation.
Detailed Method Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Column | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or similar amylose-based CSP | Proven effectiveness for a broad range of chiral compounds, including amines and alcohols.[5][6] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) | Normal phase often provides superior selectivity for polysaccharide CSPs. |
| Ratio | 90 : 10 : 0.1 (v/v/v) | A good starting ratio. Adjust the Hexane/IPA ratio to optimize resolution and retention. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. Can be lowered (e.g., to 0.5 mL/min) to improve resolution. |
| Column Temp. | 25 °C (Ambient) | Temperature can be a critical parameter for selectivity. Test lower temperatures if resolution is poor. |
| Detection | UV at 220 nm | The benzyl (B1604629) group provides strong UV absorbance. 220 nm is a good starting wavelength. |
| Injection Vol. | 5 - 10 µL | Adjust based on sample concentration and detector response. |
| Sample Conc. | ~1 mg/mL in mobile phase | Avoid overloading the column, which can cause peak distortion.[8] |
Data Presentation
Table 1: Representative Chromatographic Data (Hypothetical)
The following table illustrates the expected impact of changing the mobile phase composition on the separation. Actual values will vary.
| Mobile Phase (Hexane:IPA:DEA) | Analyte | Retention Time (t_R, min) | Resolution (R_s) | Tailing Factor (T_f) |
| 90:10:0.1 | (R)-enantiomer | 8.5 | \multirow{2}{}{2.1} | 1.1 |
| (S)-enantiomer | 9.8 | 1.1 | ||
| 95:5:0.1 | (R)-enantiomer | 15.2 | \multirow{2}{}{2.8} | 1.2 |
| (S)-enantiomer | 18.1 | 1.2 | ||
| 85:15:0.1 | (R)-enantiomer | 5.1 | \multirow{2}{*}{1.4} | 1.1 |
| (S)-enantiomer | 5.9 | 1.1 |
-
Resolution (R_s): A value > 1.5 indicates baseline separation.
-
Tailing Factor (T_f): A value ≤ 1.2 is generally considered to represent good peak symmetry.
This guide is intended to provide a starting point and systematic approach for troubleshooting. Successful chiral separations often require empirical method development and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Quantitative analysis of three chiral pesticide enantiomers by high-performance column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization* [scirp.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. iapc-obp.com [iapc-obp.com]
Overcoming challenges in the scale-up of (S)-1-Benzylpyrrolidin-3-ol production
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the scale-up production of (S)-1-Benzylpyrrolidin-3-ol. It is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during synthesis, purification, and scale-up.
Troubleshooting Guide
This section addresses specific issues that may arise during the production of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent yields in the reduction of (3S)-N-benzyl-3-hydroxysuccinimide. | Incomplete reaction due to insufficient reducing agent or poor reagent quality. | Ensure accurate quantification and quality of the reducing agent (e.g., Lithium Aluminum Hydride). On a large scale, consider slow, controlled addition to manage the exothermic reaction. |
| Degradation of the starting material or product. | Maintain recommended reaction temperatures. For instance, during the addition of (3S)-N-benzyl-3-hydroxysuccinimide to a Lithium Aluminum Hydride solution, the temperature should be kept between 0-10°C.[1] | |
| Poor enantiomeric excess (<99% ee) in the final product. | Racemization during the reaction or work-up. | Avoid harsh acidic or basic conditions during work-up if possible. For syntheses involving chiral purification, ensure the resolving agent is of high optical purity. |
| Inefficient chiral resolution. | Optimize the crystallization conditions for diastereomeric salt formation, including solvent system, temperature, and cooling rate. | |
| Difficulty in removing the benzyl (B1604629) protecting group. | Incomplete reaction or catalyst poisoning. | Ensure the use of a fresh, high-quality catalyst (e.g., Palladium on carbon). If catalyst poisoning is suspected, pretreat the substrate to remove potential inhibitors. |
| Formation of byproducts during synthesis. | Side reactions due to incorrect stoichiometry or temperature fluctuations. | Maintain strict control over reaction parameters. Use of a slight excess of one reagent may be necessary to drive the reaction to completion and minimize certain byproducts. |
| Impurities in starting materials. | Use high-purity starting materials. For example, impurities in benzyl chloride such as benzaldehyde (B42025) and toluene (B28343) can lead to downstream impurities.[2] | |
| Challenges in large-scale purification. | Difficulty in handling large volumes of solvents for chromatography. | For industrial-scale production, consider alternatives to column chromatography such as preparative SFC (Supercritical Fluid Chromatography) which offers high throughput and reduced solvent consumption.[] Chiral purification via diastereomeric salt formation has been successfully scaled to produce a 252kg batch.[4] |
| Product isolation issues from aqueous work-up. | Optimize extraction procedures. The use of brine washes can improve phase separation and product recovery.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include (3S)-N-benzyl-3-hydroxysuccinimide, cis-1,4-butenediol, and L-Malic acid.[4][5]
Q2: How can I determine the enantiomeric excess (ee) of my this compound sample?
A2: The enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[6] This technique separates the two enantiomers, and the ratio of their peak areas gives the ee.
Q3: What is a practical method for chiral purification of 1-benzyl-3-hydroxypyrrolidine on a large scale?
A3: A practical and scalable method is the formation of diastereomeric salts. This involves reacting the racemic or enantioenriched amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. This method has been successfully used for industrial-scale production.[4]
Q4: What are the key safety precautions to consider when using Lithium Aluminum Hydride (LAH) as a reducing agent at scale?
A4: LAH is a highly reactive and pyrophoric reagent. Key safety precautions include:
-
Performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Slow, controlled addition of the reagent or substrate to manage the exothermic reaction and maintain the desired temperature.
-
Careful and controlled quenching of the reaction mixture at low temperatures.
-
Using appropriate personal protective equipment (PPE), including fire-resistant lab coats, safety glasses, and gloves.
Q5: Can the benzyl group in this compound be removed?
A5: Yes, the benzyl group can be removed via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst. This yields (S)-pyrrolidin-3-ol.[1]
Experimental Protocols
Synthesis of this compound from (3S)-N-benzyl-3-hydroxysuccinimide [1]
-
Preparation: In a four-neck round-bottom flask, add 9.20 grams (242.4 millimoles) of lithium aluminum hydride and 100 mL of tetrahydrofuran (B95107).
-
Addition: Cool the mixture to 0-10°C and add a solution of 17.00 g (82.84 mmol) of (3S)-N-benzyl-3-hydroxysuccinimide in 80 mL of tetrahydrofuran dropwise.
-
Reaction: Heat the mixture to reflux and stir for 6 hours.
-
Quenching: Cool the mixture to 10-20°C and slowly add 40 mL of water, followed by 10 mL of 4N sodium hydroxide (B78521) solution.
-
Filtration: Filter the mixture and wash the resulting filter cake with ethyl acetate (B1210297) (2 x 200 mL).
-
Extraction: Concentrate the mother liquor under vacuum. Dissolve the residue in 400 mL of ethyl acetate and wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under vacuum to obtain the product.
Process Flow Diagrams
Caption: Workflow for the synthesis of this compound using LAH reduction.
Caption: Workflow for chiral purification via diastereomeric salt formation.
References
- 1. Page loading... [guidechem.com]
- 2. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (S)-1-Benzyl-3-pyrrolidinol | 101385-90-4 [chemicalbook.com]
- 6. heraldopenaccess.us [heraldopenaccess.us]
Technical Support Center: Purification of (S)-1-Benzylpyrrolidin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (S)-1-Benzylpyrrolidin-3-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Synthesis | Incomplete reaction or presence of side products from the synthetic route (e.g., unreacted starting materials like L-aspartic acid or ethyl-4-chloro-3-hydroxybutanoate, or byproducts).[1][2] | - Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants).- Perform a preliminary purification step like an acid-base extraction to remove major impurities before proceeding to chromatography or recrystallization. |
| Oiling Out During Recrystallization | The compound is melting before it dissolves, or the solution is supersaturated. This can also occur if the boiling point of the solvent is higher than the melting point of the compound. | - Ensure the compound is fully dissolved in the minimum amount of hot solvent before cooling.- Slow down the cooling rate. Allow the solution to cool to room temperature before placing it in an ice bath.- Add a co-solvent (anti-solvent) dropwise to the hot solution until slight turbidity appears, then clarify with a few drops of the primary solvent before cooling. A common solvent pair to try is ethyl acetate (B1210297)/hexane.[3][4][5] |
| Poor Separation in Column Chromatography | Incorrect mobile phase polarity. Co-elution of impurities with the product. | - Optimize the mobile phase. A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing) is a good starting point for silica (B1680970) gel chromatography.- For highly polar impurities, a small percentage of triethylamine (B128534) or methanol (B129727) can be added to the mobile phase.- Consider using a different stationary phase, such as alumina. |
| Enantiomeric Purity is Low | Racemization may have occurred during synthesis or purification. The chiral separation method is not effective. | - Avoid harsh acidic or basic conditions and high temperatures during workup and purification.- Use chiral HPLC for analysis and purification. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating chiral amines and alcohols.[6][7] A mobile phase of hexane/isopropanol (B130326) is a common choice for chiral separations.[8] |
| Product Contaminated with Benzylamine (B48309) | Incomplete reaction or degradation of the benzyl (B1604629) group under certain conditions. | - Wash the crude product with a dilute acid solution (e.g., 1M HCl) to protonate and remove the basic benzylamine into the aqueous layer. |
| Product is a Yellow to Brown Liquid | Presence of colored impurities. | - Treat the solution of the crude product in a suitable solvent with activated charcoal before filtration and subsequent purification steps like recrystallization or chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route. If synthesized from L-aspartic acid, unreacted starting material or intermediates may be present.[2] Synthesis from ethyl 4-chloro-3-hydroxybutyrate could result in residual starting material or byproducts from side reactions.[1][9] Unreacted benzylamine is also a common impurity.
Q2: What is the best method to purify this compound?
A2: A combination of techniques is often most effective. Flash column chromatography on silica gel is a robust method for removing a wide range of impurities. This can be followed by recrystallization to obtain a highly pure, crystalline product, although this compound is often isolated as an oil. For achieving high enantiomeric purity, preparative chiral HPLC is the method of choice.[7][10]
Q3: Which solvent system is recommended for the recrystallization of this compound?
A3: Since this compound is a polar molecule, polar protic solvents or a two-solvent system are generally effective.[4][11] A good starting point for solvent screening would be isopropanol, ethanol, or a mixture of ethyl acetate and a non-polar solvent like hexanes.[3][5] The ideal solvent should dissolve the compound when hot but have low solubility at room temperature.[3][5]
Q4: What are the recommended conditions for column chromatography?
A4: For normal-phase column chromatography on silica gel, a gradient elution with a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is recommended. A typical gradient might start with 10-20% ethyl acetate in hexanes and gradually increase to 50-100% ethyl acetate. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to prevent tailing of the amine compound on the acidic silica gel.
Q5: How can I assess the purity of my this compound sample?
A5: The purity can be assessed using several analytical techniques. 1H and 13C NMR spectroscopy can confirm the chemical structure and identify major impurities.[12][13][14][15] High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase is essential for determining the enantiomeric purity (ee%).[7][16][17] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile impurities.
Quantitative Data Presentation
The following table summarizes typical data for the purification of this compound. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Initial Purity (Chemical) | Final Purity (Chemical) | Initial Purity (Enantiomeric, ee%) | Final Purity (Enantiomeric, ee%) |
| Column Chromatography | 85-95% | >98% | 95-98% | 95-98% |
| Recrystallization | >95% | >99% | >98% | >99% |
| Chiral HPLC | >98% | >99.5% | 95-98% | >99.5% |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., to 7:3, then 1:1 Hexanes:Ethyl Acetate).
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., isopropanol or ethyl acetate).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If using a two-solvent system like ethyl acetate/hexanes, slowly add hexanes until the solution becomes cloudy, then add a few drops of ethyl acetate to redissolve the solids before cooling.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Decision workflow for troubleshooting low purity issues.
Caption: Proposed apoptotic signaling pathway induced by 1-benzyl-pyrrolidin-3-ol analogues.[18][19]
References
- 1. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
- 3. Home Page [chem.ualberta.ca]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. mt.com [mt.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HSQC-NMR spectroscopy and exploratory data analysis of crude oil residue in relation to the time of spill - PMC [pmc.ncbi.nlm.nih.gov]
- 15. db-thueringen.de [db-thueringen.de]
- 16. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. researchmgt.monash.edu [researchmgt.monash.edu]
Stability issues of (S)-1-Benzylpyrrolidin-3-ol under different conditions
Welcome to the technical support center for (S)-1-Benzylpyrrolidin-3-ol. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability-related issues they may encounter during their experiments. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your research material.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store it in a tightly closed container in a dry, cool, and well-ventilated place.[1] The optimal storage temperature is between 2-8°C.[2]
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent degradation.
Q3: What are the physical properties of this compound?
A3: The key physical properties are summarized in the table below. These values can be useful as a baseline for stability assessments.
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| Form | Liquid[3] |
| Boiling Point | 115 °C at 0.8 mmHg[2] |
| Density | 1.07 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.548[2] |
| Flash Point | >110 °C (>230 °F)[2][4] |
| Storage Temperature | 2-8°C[2] |
Q4: How can I assess the stability of this compound in a new solvent or formulation?
A4: To assess stability in a new solvent or formulation, a systematic stability study is recommended. This involves exposing the compound to the new conditions and monitoring its purity and degradation over time using a stability-indicating analytical method, such as HPLC. General guidelines for stability testing of drug substances can be adapted for this purpose.[5][6][7][8]
Troubleshooting Guide
Issue 1: I am observing unexpected peaks in my chromatogram when analyzing this compound.
-
Possible Cause 1: Degradation due to improper storage.
-
Solution: Verify that the compound has been stored under the recommended conditions (2-8°C, tightly sealed, protected from light).[2] If not, obtain a fresh batch of the compound.
-
-
Possible Cause 2: Incompatibility with the solvent or other components in the mixture.
-
Solution: this compound is incompatible with strong oxidizing agents.[1] Ensure that no such components are present in your formulation. If you suspect an incompatibility, analyze the compound in the solvent alone to see if the degradation persists.
-
-
Possible Cause 3: Thermal degradation.
-
Solution: High temperatures can lead to the release of irritating gases and vapors.[1] Avoid exposing the compound to excessive heat during your experimental procedures. If heating is necessary, conduct a controlled study to determine the rate of degradation at that temperature.
-
Issue 2: The potency of my this compound solution appears to be decreasing over time.
-
Possible Cause 1: Oxidative degradation.
-
Solution: The benzyl (B1604629) group can be susceptible to oxidation. Consider purging your solutions with an inert gas like nitrogen or argon and storing them in tightly sealed containers to minimize contact with air.
-
-
Possible Cause 2: pH-related instability.
-
Solution: The stability of amines and alcohols can be pH-dependent. Determine the pH of your solution and conduct a study to evaluate the stability of this compound at different pH values to find the optimal range.
-
-
Possible Cause 3: Photodegradation.
-
Solution: Although not explicitly stated in the available literature for this specific compound, many organic molecules are sensitive to light. Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Experimental Protocols
Protocol 1: General Stability Study of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound in a specific solvent system.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Sample Preparation: Aliquot the stock solution into several vials. For a comprehensive study, include different conditions such as:
-
Temperature: 2-8°C (refrigerated), 25°C (room temperature), 40°C (accelerated).
-
Light exposure: Protected from light (amber vials) and exposed to light.
-
pH: Adjust the pH of the solution to different levels (e.g., pH 3, 7, 9) if working with aqueous buffers.
-
-
Time Points: Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradants.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point and identify and quantify any degradation products.
Visualizations
Caption: Workflow for Stability Testing.
Caption: Potential Degradation Pathways.
References
- 1. fishersci.com [fishersci.com]
- 2. (S)-1-Benzyl-3-pyrrolidinol | 101385-90-4 [chemicalbook.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Chine (S)-1-Benzyl-3-Pyrrolidinol CAS: 101385-90-4 Fabricants - Ãchantillon gratuit - Alfa Chemical [fr.alfachemsp.com]
- 5. Stability testing protocols | PPTX [slideshare.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. www3.paho.org [www3.paho.org]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
Technical Support Center: Enhancing Stereoselectivity with (S)-1-Benzylpyrrolidin-3-ol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for enhancing the stereoselectivity of chemical reactions using (S)-1-Benzylpyrrolidin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in stereoselective synthesis?
This compound is a chiral pyrrolidine (B122466) derivative.[1] In stereoselective synthesis, it can function as a chiral auxiliary, a precursor to chiral ligands, or a chiral organocatalyst. Its rigid pyrrolidine ring and the stereogenic center at the 3-position allow for effective transfer of chirality during a reaction, influencing the spatial arrangement of the product's atoms. The benzyl (B1604629) group provides steric bulk, which can further enhance facial selectivity in reactions. It is often employed in asymmetric aldol (B89426) reactions, Michael additions, and other carbon-carbon bond-forming reactions to control the formation of specific stereoisomers.
Q2: How should I store and handle this compound to ensure its stability and chiral integrity?
To maintain its quality, this compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C.[2] It is important to protect it from moisture and air. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.
Q3: Can the benzyl group on this compound be removed after the reaction?
Yes, the N-benzyl group can be removed under various conditions, most commonly through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source. This releases the free amine, which can be useful for subsequent synthetic steps or for recovery of the chiral auxiliary.
Q4: What analytical techniques are recommended for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of my products?
The most common methods for determining enantiomeric excess and diastereomeric ratio are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can also be used to determine diastereomeric ratios.
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee)
Q: I am using this compound as a catalyst in an asymmetric aldol reaction, but I am observing low enantiomeric excess in my product. What are the potential causes and how can I improve it?
A: Low enantiomeric excess can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Purity of Reagents and Catalyst: Ensure the this compound is of high enantiomeric purity. Impurities in your starting materials or solvents can interfere with the catalytic cycle.[3]
-
Reaction Temperature: Temperature is a critical parameter for stereoselectivity. Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C) often increases enantioselectivity by favoring the transition state with the lower activation energy.
-
Solvent Choice: The solvent can significantly influence the transition state geometry. A screening of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, or protic solvents) is recommended to find the optimal conditions.
-
Additives: In some cases, the addition of acids, bases, or other co-catalysts can enhance the stereochemical outcome. For proline-derived catalysts, weak acids are sometimes used to facilitate the catalytic cycle.
-
Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it can sometimes have a non-linear effect on enantioselectivity. It is advisable to screen different catalyst loadings (e.g., 5 mol%, 10 mol%, 20 mol%).
Issue 2: Poor Diastereoselectivity (dr)
Q: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio?
A: Poor diastereoselectivity is often related to the transition state energies of the competing reaction pathways being too similar. Consider the following adjustments:
-
Steric Hindrance: The steric environment of both the substrate and the chiral auxiliary/catalyst is crucial. Modifying the protecting groups on your substrate or the structure of the catalyst (if applicable) can enhance steric differentiation between the two faces of the prochiral center.
-
Chelating Effects: If your substrate and reagents have the potential for chelation control, the choice of a Lewis acid or base can lock the conformation of the transition state, leading to higher diastereoselectivity.
-
Solvent and Temperature: As with enantioselectivity, solvent polarity and reaction temperature can impact the diastereomeric ratio. Experiment with a range of conditions. Non-polar solvents may favor one diastereomer, while polar solvents favor another. Lower temperatures generally lead to better selectivity.
Issue 3: Low Reaction Yield or Conversion
Q: I am getting good stereoselectivity, but the reaction yield is very low. What steps can I take to improve it?
A: Low yield with good selectivity suggests that the desired reaction pathway is favorable but slow or incomplete.
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction over a longer period. If the reaction is too slow at a low temperature that provides good selectivity, a careful, incremental increase in temperature might be necessary to find a balance between yield and stereoselectivity.
-
Reagent Stoichiometry: Ensure the stoichiometry of your reactants is correct. For reactions involving an auxiliary, ensure it is used in the appropriate amount (often stoichiometric). For catalytic reactions, ensure all other reagents are present in the correct excess.
-
Concentration: The concentration of the reactants can influence the reaction rate. Try running the reaction at a higher concentration.
-
Water Scavenging: For reactions that are sensitive to moisture, ensure all glassware is oven-dried and reagents are anhydrous. The use of molecular sieves can also be beneficial.
Quantitative Data Summary
The following tables summarize representative quantitative data for asymmetric reactions using pyrrolidine-based chiral catalysts and auxiliaries, providing a baseline for expected outcomes.
Table 1: Asymmetric Aldol Reaction of Ketones with Aldehydes using Proline-Derived Catalysts
| Catalyst | Ketone | Aldehyde | Solvent | Temp (°C) | Yield (%) | dr (anti:syn) | ee (%) (syn) |
| (S)-Prolinamide Derivative | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | RT | 95 | 95:5 | 99 |
| (S)-Prolinol Derivative | Acetone | Isovaleraldehyde | Neat | -25 | 92 | - | >99 |
| (S)-4-(tert-Butoxy)-proline | Cyclohexanone | 4-Nitrobenzaldehyde | CH2Cl2/H2O | 0 | 85 | 97:3 | 98 |
| (S)-Diphenylprolinol Silyl Ether | Propanal | 4-Nitrobenzaldehyde | Toluene | -20 | 98 | 95:5 | 99 |
Table 2: Asymmetric Michael Addition using Pyrrolidine-Based Organocatalysts
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |
| (S)-Diphenylprolinol Methyl Ether | Propanal | Nitrostyrene | Toluene | 4 | 97 | 93:7 | 99 |
| Chiral Pyrrolidine-Thiourea | Diethyl malonate | Chalcone | CH2Cl2 | RT | 95 | - | 94 |
| (S)-Prolinol | Thiophenol | Cyclohexenone | THF | -20 | 90 | - | 92 |
| (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine | 1,3-Dicarbonyl | Nitrostyrene | CHCl3 | RT | 88 | - | 96 |
Experimental Protocols
Protocol 1: General Procedure for an this compound Analog Catalyzed Asymmetric Aldol Reaction
This protocol is a general guideline for an asymmetric aldol reaction between a ketone and an aldehyde, catalyzed by a proline-based catalyst, which is analogous to how this compound might be used.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
This compound derivative (as catalyst, 0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., DMSO, CH2Cl2, or Toluene)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the this compound derivative catalyst.
-
Add the anhydrous solvent, followed by the ketone.
-
Cool the mixture to the desired temperature (e.g., 0 °C) with stirring.
-
Add the aldehyde dropwise to the reaction mixture.
-
Stir the reaction at the set temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the purified product for yield, diastereomeric ratio, and enantiomeric excess.
Visualizations
Caption: A typical experimental workflow for an asymmetric aldol reaction.
Caption: A troubleshooting flowchart for addressing low stereoselectivity.
References
Preventing racemization of (S)-1-Benzylpyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to prevent the racemization of (S)-1-Benzylpyrrolidin-3-ol during experimental procedures. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the stereochemical integrity of your compound.
Troubleshooting Guide
Problem: My sample of this compound has lost enantiomeric purity.
This is a common challenge that can often be resolved by systematically evaluating and optimizing your experimental parameters. The following guide will help you identify and address the potential causes of racemization.
DOT Script of Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing the loss of enantiomeric excess in this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization for this compound?
A1: Racemization of this compound, a chiral amino alcohol, can be triggered by several factors that facilitate the formation of an achiral intermediate, such as a ketone or an iminium ion. The key contributors to racemization are:
-
Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for racemization.
-
Presence of Acids or Bases: Both acidic and basic conditions can catalyze racemization. Acids can protonate the hydroxyl group, making it a good leaving group and facilitating the formation of a carbocation or iminium ion. Bases can deprotonate the hydroxyl group, making it more susceptible to oxidation, or deprotonate the adjacent carbon in a transiently formed ketone.
-
Solvent Effects: The polarity and proticity of the solvent can influence the stability of intermediates that lead to racemization. Protic solvents, for instance, can facilitate the formation and stabilization of ionic intermediates.
-
Oxidizing Agents: The presence of oxidizing agents can convert the secondary alcohol to a ketone. The subsequent reduction of this achiral ketone can lead to a racemic mixture of the alcohol.
-
Extended Reaction or Storage Times: Prolonged exposure to any of the above conditions increases the likelihood of racemization.
Q2: How does pH affect the stability of this compound?
A2: The enantiomeric stability of this compound is highly dependent on pH.
-
Acidic Conditions (pH < 4): In strongly acidic solutions, the tertiary amine is protonated. While this can protect the amine from certain reactions, strong acids can also promote dehydration of the alcohol, leading to an achiral enamine or iminium ion, which upon hydration would result in a racemic mixture.
-
Neutral Conditions (pH 6-8): The compound is generally most stable at or near neutral pH.
-
Basic Conditions (pH > 10): Strong bases can deprotonate the hydroxyl group, which may not directly cause racemization but can make the molecule more susceptible to oxidation to the corresponding ketone. If any oxidizing agent is present, this can lead to racemization upon subsequent reduction.
Q3: Can the choice of solvent lead to racemization?
A3: Yes, the solvent can play a significant role. Polar protic solvents (e.g., alcohols) can stabilize charged intermediates that may be involved in racemization pathways. Aprotic polar solvents might also facilitate racemization depending on the specific reaction mechanism. It is often advisable to screen different solvents to find the optimal conditions that minimize racemization while ensuring adequate reactivity.
Q4: Is racemization a concern during purification?
A4: Absolutely. Purification is a critical step where racemization can occur. Standard silica gel chromatography can be problematic as silica gel is acidic and can catalyze racemization of sensitive compounds. To mitigate this, you can either neutralize the silica gel with a base (e.g., triethylamine in the eluent) or use a more neutral stationary phase like alumina. Distillation at high temperatures should also be avoided.
Data Presentation
The following tables provide representative data on the stability of this compound under various conditions. Note: This data is illustrative and based on general principles of racemization for similar compounds. Actual results may vary based on specific experimental conditions.
Table 1: Effect of pH on Enantiomeric Excess (ee) of this compound at 25°C
| pH | Initial ee (%) | ee (%) after 24h | ee (%) after 72h |
| 2.0 | 99.5 | 95.2 | 88.7 |
| 4.0 | 99.5 | 98.8 | 97.5 |
| 7.0 | 99.5 | 99.4 | 99.2 |
| 10.0 | 99.5 | 98.5 | 96.8 |
| 12.0 | 99.5 | 94.1 | 85.3 |
Table 2: Effect of Temperature on Enantiomeric Excess (ee) of this compound in Methanol (B129727) (pH 7.0)
| Temperature (°C) | Initial ee (%) | ee (%) after 12h | ee (%) after 24h |
| 4 | 99.6 | 99.5 | 99.5 |
| 25 | 99.6 | 99.2 | 98.8 |
| 50 | 99.6 | 96.5 | 92.1 |
| 80 (Reflux) | 99.6 | 85.3 | 72.4 |
Table 3: Effect of Solvent on Enantiomeric Excess (ee) of this compound at 50°C for 24h
| Solvent | Dielectric Constant (ε) | Initial ee (%) | Final ee (%) |
| Toluene | 2.4 | 99.5 | 98.7 |
| Dichloromethane | 9.1 | 99.5 | 97.9 |
| Tetrahydrofuran (THF) | 7.5 | 99.5 | 97.2 |
| Acetonitrile | 37.5 | 99.5 | 95.4 |
| Methanol | 32.7 | 99.5 | 92.1 |
| Water | 80.1 | 99.5 | 90.5 |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess using Chiral HPLC
This protocol provides a general method for determining the enantiomeric excess of this compound. The exact column and mobile phase may require optimization.
Materials:
-
This compound sample
-
Racemic 1-Benzylpyrrolidin-3-ol standard
-
HPLC-grade hexane, isopropanol, and diethylamine
-
Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H or similar)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (254 nm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of hexane, isopropanol, and diethylamine. A typical starting ratio is 90:10:0.1 (v/v/v). Degas the mobile phase before use.
-
Standard Preparation: Prepare a solution of racemic 1-Benzylpyrrolidin-3-ol in the mobile phase at a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare a solution of your this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Set the column temperature to 25°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 254 nm.
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject your sample.
-
-
Data Analysis:
-
Integrate the peak areas for the (S)- and (R)-enantiomers in your sample chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100
-
Protocol 2: Swern Oxidation with Minimized Racemization
This protocol describes the oxidation of this compound to the corresponding ketone under mild conditions to minimize racemization.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78°C (dry ice/acetone bath).
-
Activator Formation: Slowly add oxalyl chloride to the cold DCM, followed by the dropwise addition of DMSO. Stir the mixture for 15 minutes at -78°C.
-
Alcohol Addition: Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture, ensuring the internal temperature remains below -65°C. Stir for 30 minutes.
-
Base Addition: Add triethylamine dropwise to the reaction mixture, again maintaining the temperature below -65°C. After the addition is complete, stir for an additional 30 minutes at -78°C.
-
Quenching and Workup:
-
Slowly warm the reaction to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ketone using column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent to prevent racemization of any remaining starting material.
Protocol 3: Mitsunobu Reaction with Retention of Configuration (via double inversion)
The Mitsunobu reaction typically proceeds with inversion of configuration. To achieve retention of the original stereochemistry, a two-step sequence involving two Mitsunobu reactions can be employed.
Step 1: Inversion of Stereocenter
Materials:
-
This compound
-
p-Nitrobenzoic acid
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound, p-nitrobenzoic acid, and PPh3 in anhydrous THF.
-
Reaction: Cool the solution to 0°C and add DIAD dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the (R)-p-nitrobenzoate ester.
Step 2: Re-inversion to achieve overall retention
Materials:
-
(R)-p-nitrobenzoate ester from Step 1
-
Potassium carbonate (K2CO3)
-
Methanol
Procedure:
-
Saponification: Dissolve the ester in methanol and add potassium carbonate. Stir at room temperature until the ester is fully consumed (monitor by TLC).
-
Workup: Concentrate the reaction mixture, add water, and extract with ethyl acetate. Dry the organic layer, concentrate, and purify to yield this compound with retained stereochemistry.
Visualization of Racemization Mechanism
The primary non-oxidative mechanism for racemization under acidic or basic conditions involves the formation of a transient, achiral intermediate.
DOT Script of Racemization Mechanism
Caption: General mechanism of racemization for this compound via an achiral intermediate.
Technical Support Center: Optimizing Catalyst Loading for (S)-1-Benzylpyrrolidin-3-ol Mediated Reactions
Welcome to the technical support center for optimizing reactions mediated by the chiral organocatalyst, (S)-1-Benzylpyrrolidin-3-ol. This guide is intended for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in optimizing your catalytic processes.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting catalyst loading for this compound in an asymmetric reaction?
A1: For organocatalyzed reactions, a common starting point for catalyst loading is around 10-20 mol%.[1][2] However, the optimal loading is highly dependent on the specific substrates and reaction conditions. It is recommended to perform initial screening experiments to determine the ideal loading for your system.
Q2: How does catalyst loading generally affect the yield and enantioselectivity of the reaction?
A2: Catalyst loading is a critical parameter. Insufficient loading can lead to slow reaction rates and low conversion, resulting in poor yields. Conversely, excessively high catalyst loading may not proportionally increase the yield and can complicate product purification. In terms of enantioselectivity, there is an optimal loading range. Sometimes, very high catalyst concentrations can lead to the formation of undesired byproducts or catalyst aggregation, which may negatively impact the enantiomeric excess (% ee).
Q3: My enantioselectivity is low. What are the first troubleshooting steps I should take?
A3: Low enantioselectivity can be caused by several factors. Here are some initial checks:
-
Catalyst Purity: Ensure the this compound is of high chemical and enantiomeric purity. Impurities can lead to non-selective background reactions.
-
Reagent and Solvent Purity: Verify the purity of your substrates and solvent. Acidic or basic impurities can interfere with the catalytic cycle.
-
Reaction Temperature: Generally, lowering the reaction temperature can improve enantioselectivity by favoring a more ordered transition state.
-
Water Content: The presence of water can significantly impact the reaction. Ensure your solvent and reagents are appropriately dried if the specific protocol requires it.
Q4: Can additives be used to improve the performance of this compound catalyzed reactions?
A4: Yes, additives can have a significant impact. For proline-derived catalysts, both acidic and basic additives have been shown to influence reaction rates and stereoselectivity. For instance, the addition of a Lewis acid or an organic acid can sometimes enhance enantiomeric excess by forming a complex with the catalyst.[2] It is advisable to screen a range of additives if you are not achieving the desired results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to No Conversion | 1. Insufficient catalyst loading.2. Low reaction temperature.3. Inactive catalyst.4. Poor quality of reagents or solvent. | 1. Incrementally increase the catalyst loading (e.g., in 5 mol% steps).2. Gradually increase the reaction temperature.3. Use a fresh batch of catalyst.4. Purify starting materials and ensure the use of dry, high-purity solvent. |
| Low Enantioselectivity (% ee) | 1. Reaction temperature is too high.2. Suboptimal catalyst loading.3. Incorrect solvent choice.4. Presence of impurities (water, acid, or base). | 1. Decrease the reaction temperature. Reactions are often run at room temperature, 0 °C, or even lower.2. Screen a range of catalyst loadings (e.g., 5, 10, 15, 20 mol%).3. Conduct a solvent screen. Test a range of polar aprotic (e.g., DMSO, DMF, CH3CN) and non-polar (e.g., toluene, CH2Cl2) solvents.4. Ensure all reagents and glassware are dry. Use purified reagents. |
| Poor Diastereoselectivity (dr) | 1. Reaction temperature.2. Solvent effects.3. Steric or electronic properties of the substrates. | 1. Lowering the reaction temperature is a common strategy to improve diastereoselectivity.2. The solvent can influence the transition state geometry. A solvent screen may identify a medium that favors the desired diastereomer.3. If possible, consider minor structural modifications to the ketone or aldehyde substrate. |
| Formation of Side Products | 1. Reaction temperature is too high.2. Prolonged reaction time.3. Incorrect stoichiometry of reactants. | 1. Lower the reaction temperature.2. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.3. Vary the ratio of the nucleophile (e.g., ketone) to the electrophile (e.g., aldehyde). An excess of the nucleophile is often used. |
Data Presentation
The following table summarizes the effect of catalyst loading on the yield and enantioselectivity of the asymmetric aldol (B89426) reaction between cyclohexanone (B45756) and p-nitrobenzaldehyde, catalyzed by a proline-derived organocatalyst. While this data is for a closely related proline derivative, it provides a representative example of the optimization process.
Table 1: Effect of Catalyst Loading on an Asymmetric Aldol Reaction
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | 5 | 72 | 85 | 92 |
| 2 | 10 | 48 | 92 | 96 |
| 3 | 15 | 36 | 95 | 97 |
| 4 | 20 | 24 | 96 | 97 |
Data is representative and based on typical results for proline-derived catalysts in aldol reactions.
Experimental Protocols
General Protocol for a Trial Asymmetric Aldol Reaction
This protocol describes a general procedure for the asymmetric aldol reaction between a ketone and an aldehyde using this compound as the catalyst.
Materials:
-
This compound
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Anhydrous solvent (e.g., DMSO)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Reagents for quenching (e.g., saturated aqueous NH4Cl) and extraction (e.g., ethyl acetate)
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol, 1.0 equiv).
-
Add the anhydrous solvent (2.0 mL).
-
Add the ketone (5.0 mmol, 5.0 equiv).
-
Add this compound (0.2 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC analysis).
Visualizations
Experimental Workflow for Catalyst Loading Optimization
Caption: A typical workflow for the systematic optimization of catalyst loading in an asymmetric reaction.
Proposed Catalytic Cycle for the Aldol Reaction
Caption: The generally accepted enamine mechanism for proline-derived catalyst mediated aldol reactions.
References
Troubleshooting guide for Ugi reaction with (S)-1-Benzylpyrrolidin-3-ol
This guide provides troubleshooting solutions and frequently asked questions for researchers utilizing (S)-1-Benzylpyrrolidin-3-ol in the Ugi four-component reaction (U-4CR). The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Ugi reaction with this compound in a question-and-answer format.
Q1: My Ugi reaction with this compound is not proceeding or giving a very low yield. What are the common causes and solutions?
A1: Low or no yield in the Ugi reaction involving a sterically hindered secondary alcohol like this compound is a common issue. Here are the primary causes and potential solutions:
-
Insufficient Temperature: Unlike many Ugi reactions that proceed at room temperature, those involving secondary alcohols often require elevated temperatures to overcome the steric hindrance and lower reactivity. A study on a similar substrate, 1-(2-aminobenzyl)pyrrolidin-3-ol, showed no product formation at room temperature, but a successful reaction at 80°C in methanol (B129727).
-
Solution: Increase the reaction temperature. Refluxing in methanol (around 65°C) or a higher boiling solvent may be necessary. Start by trying the reaction at 80°C.
-
-
Inappropriate Solvent: The choice of solvent is critical in the Ugi reaction. While polar protic solvents like methanol are standard, they may not be optimal in all cases.
-
Solution: Screen different solvents. Aprotic solvents can sometimes provide better yields. Consider alternatives such as 2,2,2-trifluoroethanol (B45653) (TFE), which is known to accelerate the Ugi reaction, or aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).
-
-
Purity of Reactants: The Ugi reaction is sensitive to the purity of all four components. Impurities can lead to side reactions or inhibit the main reaction.
-
Solution: Ensure all reactants (aldehyde, amine, carboxylic acid, and isocyanide) are pure and dry.
-
Q2: I am observing poor diastereoselectivity in my Ugi reaction. How can I improve the diastereomeric ratio (d.r.)?
A2: Achieving high diastereoselectivity is a known challenge in Ugi reactions, especially when the chiral center is not on the amine component.
-
Lewis Acid Catalysis: The use of Lewis acids can significantly enhance diastereoselectivity, particularly in aprotic solvents and at lower temperatures. The Lewis acid can coordinate with the alcohol and imine, creating a more rigid transition state that favors the formation of one diastereomer.
-
Solution: Introduce a Lewis acid catalyst such as zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂) to the reaction mixture. It is often beneficial to perform this in an aprotic solvent like THF at a reduced temperature (e.g., -38°C).[1]
-
-
Solvent and Temperature Effects: As with yield, the choice of solvent and temperature can influence the diastereoselectivity.
-
Solution: Experiment with different solvents and temperatures. For instance, using trifluoroethanol (TFE) at 0°C has been shown to improve diastereoselectivity compared to methanol at room temperature for similar chiral amino alcohols.
-
Q3: What are the potential side reactions I should be aware of?
A3: Several side reactions can compete with the desired Ugi reaction, leading to a complex mixture of products.
-
Passerini Reaction: If the amine component is slow to form the imine with the aldehyde, the aldehyde, carboxylic acid, and isocyanide can undergo a Passerini three-component reaction to form an α-acyloxy carboxamide. This is more likely to occur in aprotic solvents.
-
Formation of Amides from Isocyanide: Isocyanides can be hydrolyzed to the corresponding formamides in the presence of acidic conditions and water.
-
Side Reactions of Benzylamine: Benzylamines can undergo self-condensation or other side reactions under certain conditions.
Q4: What is a reliable method for purifying the Ugi product?
A4: The purification of Ugi products typically involves standard chromatographic techniques.
-
Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate (B1210297) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to remove unreacted carboxylic acid), water, and brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) and concentrated.
-
Column Chromatography: The crude product is then purified by flash column chromatography on silica (B1680970) gel. A gradient of ethyl acetate in hexanes is a common eluent system.
Quantitative Data Summary
The following tables summarize yield and diastereomeric ratio data from a study on a closely related chiral 1,3-aminoalcohol, providing a useful reference for what to expect with this compound under different conditions.[1]
Table 1: Effect of Solvent and Temperature on Ugi Reaction of a Chiral 1,3-Aminoalcohol
| Entry | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Methanol | 25 | 77 | 81:19 |
| 2 | Trifluoroethanol (TFE) | 25 | 65 | 85:15 |
| 3 | Trifluoroethanol (TFE) | 0 | 60 | 90:10 |
Table 2: Effect of Lewis Acid on Ugi Reaction of a Chiral 1,3-Aminoalcohol in THF
| Entry | Lewis Acid (1 equiv.) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | None | 25 | <5 | - |
| 2 | ZnBr₂ | -38 | 48 | 80:20 |
| 3 | ZnCl₂ | -38 | 45 | 75:25 |
| 4 | Sc(OTf)₃ | -38 | <5 | - |
| 5 | MgBr₂·OEt₂ | -38 | <5 | - |
Detailed Experimental Protocols
Protocol 1: General Procedure for Ugi Reaction with this compound (Thermal Conditions)
-
To a solution of the aldehyde (1.05 mmol) in methanol (0.1 M) are added this compound (1.00 mmol), the carboxylic acid (1.2 mmol), and the isocyanide (1.2 mmol).
-
The reaction mixture is stirred at 80°C in a sealed tube and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired Ugi product.
Protocol 2: Lewis Acid-Promoted Diastereoselective Ugi Reaction
-
To a solution of the chiral amino alcohol this compound (1.00 mmol) in anhydrous THF (0.1 M) under an inert atmosphere (e.g., argon or nitrogen) are added powdered 3 Å molecular sieves (100 mg).
-
The mixture is cooled to -38°C (e.g., in a dry ice/acetone bath).
-
The aldehyde (1.05 mmol), carboxylic acid (1.2 mmol), isocyanide (1.2 mmol), and ZnBr₂ (1.0 mmol) are added sequentially.
-
The reaction is stirred at -38°C for 48 hours.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl and the mixture is allowed to warm to room temperature.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizations
Below are diagrams illustrating the Ugi reaction mechanism and a troubleshooting workflow.
Caption: General mechanism of the Ugi four-component reaction.
Caption: Troubleshooting workflow for the Ugi reaction.
References
Technical Support Center: Purification of (S)-1-Benzylpyrrolidin-3-ol Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (S)-1-Benzylpyrrolidin-3-ol and its analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound analogues?
A1: Common impurities can originate from starting materials, side reactions, or product degradation. These may include:
-
Unreacted starting materials: Such as benzylamine, epichlorohydrin (B41342) derivatives, or malic acid, depending on the synthetic route.[1][2]
-
Diastereomers: If additional stereocenters are present in the analogue, diastereomers may form and require separation.[3]
-
Over-alkylation or N-debenzylation products: Depending on the reaction conditions.
-
Oxidation products: The pyrrolidinol moiety can be susceptible to oxidation.
-
Residual solvents: Solvents used in the reaction or extraction steps (e.g., Dichloromethane, Ethyl acetate (B1210297), Tetrahydrofuran).[2]
Q2: What are the recommended primary purification techniques for crude this compound analogues?
A2: The choice of purification method depends on the nature of the impurities and the scale of the reaction.
-
Flash Column Chromatography: This is the most common technique for purifying pyrrolidinol analogues on a laboratory scale. Silica (B1680970) gel is typically used as the stationary phase with a gradient of ethyl acetate in a non-polar solvent like hexane (B92381) or petroleum ether.[3][4]
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be an effective method. A suitable solvent system must be identified where the compound has high solubility at elevated temperatures and low solubility at room temperature.[5]
-
Distillation: For thermally stable, liquid analogues, vacuum distillation can be used to remove non-volatile impurities. This compound itself has a boiling point of 115 °C at 0.8 mm Hg.[2][6]
Q3: How can I separate the enantiomers of 1-Benzylpyrrolidin-3-ol or its analogues?
A3: Separating enantiomers requires chiral separation techniques as they have identical physical properties in a non-chiral environment.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These are direct methods using a chiral stationary phase (CSP) to resolve enantiomers.[] Polysaccharide-based CSPs are commonly used.[8] Preparative SFC is particularly advantageous for larger scales due to reduced solvent consumption.[]
-
Diastereomeric Salt Formation: An indirect method involves reacting the racemic mixture with an enantiomerically pure chiral acid (for a basic analogue) or a chiral base (for an acidic analogue) to form diastereomeric salts.[9] These diastereomers have different physical properties and can be separated by crystallization or chromatography. The desired enantiomer is then recovered by removing the chiral auxiliary.[9]
Q4: Which analytical techniques are best for assessing the purity of the final product?
A4: A combination of techniques is recommended to confirm both the chemical purity and the enantiomeric excess (e.e.).
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a standard method. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identifying impurities.[10]
-
Enantiomeric Excess (e.e.) Determination: Chiral HPLC or SFC is the most reliable method for determining the enantiomeric ratio of the purified product.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Low overall yield after purification. | Product degradation: The compound may be sensitive to pH or temperature. | Consider using buffered mobile phases for chromatography and perform purification at lower temperatures.[11] |
| Incomplete extraction: The product may not have been fully extracted from the reaction mixture. | Optimize the extraction solvent and the number of extractions. Adjust the pH of the aqueous layer to maximize product solubility in the organic phase.[11] | |
| Product loss during solvent removal: The compound may be volatile. | Use a rotary evaporator with controlled temperature and pressure. For highly sensitive compounds, consider lyophilization.[11] | |
| Co-elution of impurities during column chromatography. | Inappropriate solvent system: The polarity of the mobile phase may not be optimal for separating the product from a specific impurity. | Systematically screen different solvent systems (e.g., trying different alcohol modifiers like isopropanol (B130326) or using a dichloromethane/methanol gradient). Analyze fractions carefully by TLC or analytical HPLC. |
| Column overloading: Too much crude material was loaded onto the column. | Reduce the amount of crude product loaded relative to the amount of silica gel. | |
| Compound appears as an "oil" instead of crystals during recrystallization. | Supersaturation or rapid cooling: The solution is too concentrated, or was cooled too quickly, preventing crystal lattice formation. | Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool much more slowly. Insulating the flask can help.[5] |
| Melting point depression: Impurities are preventing crystallization. | Attempt further purification by column chromatography before recrystallization. | |
| Solvent choice: The boiling point of the solvent may be higher than the melting point of the compound. | Select a lower-boiling point solvent or a different solvent system.[5] | |
| No crystals form, even after cooling the solution. | Supersaturation: The solution is stable in a supersaturated state and lacks a nucleation point. | Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[5] |
| Solution is not saturated: Too much solvent was used initially. | Carefully evaporate some of the solvent to increase the concentration and then attempt to cool again. | |
| Poor separation of enantiomers on a chiral column. | Incorrect Chiral Stationary Phase (CSP): The chosen CSP does not have sufficient chiral recognition for the compound. | Screen a variety of CSPs (e.g., polysaccharide-based, Pirkle-type).[][12] |
| Suboptimal mobile phase: The mobile phase composition is not ideal for resolution. | Vary the mobile phase composition, such as the type of alcohol modifier (e.g., ethanol, isopropanol) and its percentage in the non-polar solvent for normal phase chromatography.[12] |
Quantitative Data Summary
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 101385-90-4 | [2][6] |
| Molecular Formula | C₁₁H₁₅NO | [2][6] |
| Molecular Weight | 177.24 g/mol | [2][6] |
| Appearance | Clear light yellow to pale brown liquid | [2] |
| Boiling Point | 115 °C @ 0.8 mm Hg | [2][6] |
| Density | 1.07 g/mL at 25 °C | [2][6] |
| Refractive Index | n20/D 1.548 | [2][6] |
Table 2: Example Chromatographic Purification Parameters for Pyrrolidine (B122466) Analogues
| Compound Type | Stationary Phase | Mobile Phase / Eluent | Reference |
| Polyhydroxylated Pyrrolidine Analogue | Silica Gel | Petroleum ether / Ethyl Acetate (6:1) | [3] |
| N-Benzoyl Pyrrolidine Derivative | Silica Gel | n-hexane / Ethyl Acetate (8:2) | [4] |
| N-Sulfonyl Pyrrolidine Derivative | Silica Gel | n-hexane / Ethyl Acetate (1:1) | [4] |
| N-Boc Protected Pyrrolidine Analogue | Silica Gel | Chloroform / Methanol (100:1) | [13] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully load this dried powder onto the top of the packed column.[11]
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., Ethyl Acetate).[11] The optimal gradient will depend on the specific analogue and its impurities.
-
Fraction Collection: Collect fractions of the eluent.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Pooling and Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[11]
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: In small test tubes, test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[5] Common solvents for pyrrolidinols include isopropanol, ethanol, or solvent pairs like toluene/hexane.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you may place it in an ice bath to maximize crystal formation.[5]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.[5]
Visualizations
Caption: General purification workflow.
Caption: Troubleshooting decision tree.
Caption: Impurity sources and challenges.
References
- 1. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 2. (S)-1-Benzyl-3-pyrrolidinol | 101385-90-4 [chemicalbook.com]
- 3. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. (S)-1-Benzyl-3-pyrrolidinol CAS#: 101385-90-4 [m.chemicalbook.com]
- 8. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Enantiomeric Separation of New Chiral Azole Compounds | MDPI [mdpi.com]
- 13. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of asymmetric synthesis with (S)-1-Benzylpyrrolidin-3-ol
Technical Support Center: (S)-1-Benzylpyrrolidin-3-ol in Asymmetric Synthesis
Welcome to the technical support center for optimizing asymmetric synthesis using this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its application as a chiral auxiliary or organocatalyst.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Enantioselectivity | 1. Suboptimal Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. 2. Incorrect Temperature: The reaction may not be at the optimal temperature for stereochemical control. 3. Inappropriate Additive: The absence of a necessary acidic or basic co-catalyst can lead to a less organized transition state. 4. Water Contamination: Trace amounts of water can interfere with the catalyst-substrate interaction. | 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., DMSO, CHCl₃, toluene). For aldol (B89426) reactions, DMSO has been shown to be effective.[1] 2. Temperature Optimization: Vary the reaction temperature. Lower temperatures often lead to higher enantioselectivity. 3. Additive Screening: Introduce additives like acetic acid or Cu(OTf)₂. An optimal distance between the secondary amine and a hydrogen bond donor is often crucial for high selectivity.[1][2] 4. Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Low Reaction Yield | 1. Poor Catalyst Activity: The catalyst loading might be too low, or the catalyst may have degraded. 2. Steric Hindrance: Bulky substrates may react slowly. 3. Reversibility of the Reaction: The reaction may be reversible under the current conditions. | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 10 mol% to 20 mol%). 2. Increase Temperature: While this may decrease enantioselectivity, a moderate increase in temperature can improve the reaction rate. 3. Use of Additives: Certain additives can enhance catalyst turnover. |
| Formation of Side Products | 1. Decomposition of Reagents or Catalyst: The reaction conditions may be too harsh. 2. Undesired Reaction Pathways: The substrates may be participating in competing reactions. | 1. Milder Reaction Conditions: Attempt the reaction at a lower temperature or with a less reactive base/acid. 2. Protecting Groups: Consider using protecting groups on sensitive functionalities of the substrates. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Catalyst: The product and the chiral auxiliary/catalyst may have similar retention factors on silica (B1680970) gel. 2. Emulsion during Workup: The reaction mixture may form a stable emulsion during aqueous extraction. | 1. Alternative Purification: Utilize a different purification technique, such as crystallization or preparative HPLC. 2. Workup Modification: Add brine or a different organic solvent to break the emulsion. |
Frequently Asked Questions (FAQs)
1. What is the primary role of this compound in asymmetric synthesis?
This compound primarily serves as a chiral building block for the synthesis of more complex chiral ligands and organocatalysts. The pyrrolidine (B122466) scaffold is a common feature in many successful organocatalysts, particularly those derived from proline. The hydroxyl group can be a key site for further functionalization or for establishing crucial hydrogen-bonding networks in the transition state of a reaction, which helps to control the stereochemical outcome.
2. How does the hydroxyl group in this compound influence its catalytic activity and selectivity?
The hydroxyl group can play a significant role in organizing the transition state through hydrogen bonding with the substrates. This interaction helps to create a more rigid and defined chiral environment, leading to higher enantioselectivity. For instance, in aldol reactions, the hydroxyl group can coordinate with the aldehyde, orienting it for a facial-selective attack by the enamine intermediate.
3. Can this compound be used directly as an organocatalyst?
While it can potentially catalyze some reactions, it is more commonly used as a precursor to more sophisticated catalysts. Its secondary amine can form enamines, a key intermediate in many organocatalytic cycles. However, its efficiency and selectivity might be lower compared to more structurally optimized catalysts derived from it.
4. What are some common reactions where catalysts derived from this compound are used?
Catalysts derived from this scaffold are frequently employed in a variety of asymmetric transformations, including:
-
Aldol reactions
-
Michael additions
-
Mannich reactions
-
[3+2] Cycloadditions
5. How can I improve the diastereoselectivity of my reaction when using a catalyst derived from this compound?
Improving diastereoselectivity often involves similar strategies to improving enantioselectivity. Key factors to consider are:
-
Solvent: The choice of solvent can influence which diastereomeric transition state is favored.
-
Additives: Lewis acids or bases can coordinate to the catalyst or substrates, leading to better facial discrimination.
-
Temperature: Lowering the temperature generally increases diastereoselectivity.
-
Substrate Structure: The steric and electronic properties of your substrates will play a crucial role.
Experimental Protocols
General Protocol for an Asymmetric Aldol Reaction
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
This compound derived organocatalyst (e.g., a prolinamide derivative)
-
Aldehyde
-
Ketone
-
Anhydrous solvent (e.g., DMSO)
-
Additive (e.g., acetic acid)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen), add the this compound derived organocatalyst (e.g., 20 mol%).
-
Add the ketone (2.0 equivalents) and the anhydrous solvent (to make a 0.5 M solution).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the additive (e.g., acetic acid, 20 mol%).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the aldehyde (1.0 equivalent) dropwise.
-
Stir the reaction for the required time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC.
Visualizations
Logical Workflow for Troubleshooting Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Proposed Catalytic Cycle for an Aldol Reaction
Caption: Simplified catalytic cycle for an aldol reaction.
References
Technical Support Center: Method Development for Enantiomeric Excess Determination of (S)-1-Benzylpyrrolidin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and executing methods for determining the enantiomeric excess (ee) of (S)-1-Benzylpyrrolidin-3-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process, presented in a question-and-answer format.
Chiral High-Performance Liquid Chromatography (HPLC)
Issue: Poor or No Enantiomeric Resolution
-
Question: I am injecting a racemic standard of 1-Benzylpyrrolidin-3-ol, but I am observing only a single peak or very poor separation on my chiral HPLC system. What are the potential causes and how can I improve the resolution?
-
Answer: Achieving good enantiomeric resolution is often an empirical process. Several factors can contribute to poor separation. Here is a systematic approach to troubleshooting:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. For a secondary alcohol and tertiary amine like 1-Benzylpyrrolidin-3-ol, polysaccharide-based CSPs are often a good starting point.
-
Recommendation: Screen different types of polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) backbones derivatized with carbamates (e.g., tris(3,5-dimethylphenyl)carbamate, tris(3,5-dichlorophenyl)carbamate). Also, consider Pirkle-type or macrocyclic glycopeptide-based columns if polysaccharide columns do not yield satisfactory results.
-
-
Mobile Phase Composition: The mobile phase composition plays a crucial role in modulating the interactions between the enantiomers and the CSP.
-
Normal Phase Mode (Hexane/Alcohol): This is the most common mode for chiral separations.
-
Alcohol Modifier: Vary the type of alcohol (e.g., isopropanol, ethanol) and its percentage in the mobile phase. A lower percentage of the alcohol modifier generally leads to stronger retention and can improve resolution, but may also increase analysis time and cause peak broadening.
-
Additive: For a basic compound like 1-Benzylpyrrolidin-3-ol, adding a small amount of a basic modifier (e.g., 0.1% diethylamine (B46881) or ethanolamine) to the mobile phase is often necessary to improve peak shape and reduce tailing by masking active sites on the silica (B1680970) support.
-
-
Reversed-Phase Mode (Acetonitrile/Water or Methanol/Water): While less common for this type of compound, it can sometimes provide unique selectivity. An appropriate buffer should be used to control the pH.
-
-
Temperature: Column temperature can have a significant, and sometimes non-intuitive, effect on chiral separations.
-
Recommendation: Screen a range of temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often enhance the enantioselectivity of the CSP, leading to better resolution.
-
-
Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, albeit at the cost of longer run times.
-
Recommendation: If partial separation is observed, try reducing the flow rate from a standard 1.0 mL/min to 0.5-0.8 mL/min.
-
-
Issue: Peak Tailing or Splitting
-
Question: My chromatograms for 1-Benzylpyrrolidin-3-ol show significant peak tailing or splitting, which affects the accuracy of integration and ee calculation. What could be the cause?
-
Answer: Peak asymmetry is a common problem in chiral chromatography, especially for basic compounds.
-
Peak Tailing:
-
Cause: This is often due to secondary interactions between the basic nitrogen of the pyrrolidine (B122466) ring and residual acidic silanol (B1196071) groups on the silica-based CSP.[1]
-
Solution:
-
Add a Basic Modifier: As mentioned above, the addition of a small amount of a basic modifier like diethylamine (0.1-0.2%) to the mobile phase is crucial to suppress these interactions and improve peak shape.[1]
-
Column Choice: Some modern CSPs are based on silica with improved end-capping to minimize silanol interactions.
-
Sample Solvent: Ensure the sample is dissolved in the mobile phase or a solvent of similar or weaker elution strength. Dissolving the sample in a much stronger solvent can cause peak distortion.
-
-
-
Peak Splitting:
-
Cause: Peak splitting can be caused by several factors:
-
Column Contamination or Degradation: The inlet frit may be partially blocked, or the stationary phase at the head of the column may be compromised.[2]
-
Sample Overload: Injecting too much sample can lead to peak distortion that may appear as splitting.[1]
-
Mismatch between Sample Solvent and Mobile Phase: Injecting a sample in a solvent that is immiscible with or much stronger than the mobile phase can cause the peak to split.[2]
-
-
Solution:
-
Column Maintenance: Reverse-flush the column (if the manufacturer's instructions permit) with an appropriate solvent to remove contaminants. If the problem persists, the column may need to be replaced.
-
Reduce Injection Concentration/Volume: Dilute the sample and inject a smaller volume to check for overload effects.
-
Solvent Compatibility: Prepare the sample in the mobile phase whenever possible.
-
-
-
Gas Chromatography (GC)
Issue: No or Poor Separation of Derivatized Enantiomers
-
Question: I have derivatized my 1-Benzylpyrrolidin-3-ol sample, but I am not getting good separation on my chiral GC column. What should I try?
-
Answer: Chiral GC analysis of this compound requires prior derivatization to increase its volatility and introduce a group that can interact effectively with the chiral stationary phase.
-
Choice of Derivatizing Agent: The nature of the derivative is critical.
-
Recommendation: For the hydroxyl group, common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trifluoroacetate (B77799) ester or trimethylsilyl (B98337) ether, respectively. For the tertiary amine, derivatization is not typically performed. The choice of derivative can significantly impact the separation.
-
-
Chiral Stationary Phase: Cyclodextrin-based phases are commonly used for chiral GC separations.[3]
-
Recommendation: Screen different derivatized cyclodextrin (B1172386) phases (e.g., permethylated, trifluoroacetylated) to find the one that provides the best selectivity for your chosen derivative.
-
-
Temperature Program: The oven temperature program is a key parameter for optimizing GC separations.
-
Recommendation: A slower temperature ramp can often improve resolution. Also, try holding the temperature at a specific point where the enantiomers are eluting to maximize their separation.
-
-
Issue: Derivative Instability or Incomplete Reaction
-
Question: I am concerned that my derivatization reaction is not going to completion or that the derivative is not stable, leading to inaccurate ee values. How can I address this?
-
Answer: Ensuring a complete and stable derivatization is crucial for accurate quantitation.
-
Reaction Conditions:
-
Recommendation: Optimize the reaction time, temperature, and stoichiometry of the derivatizing agent. For silylation reactions with BSTFA, a catalyst like trimethylchlorosilane (TMCS) may be required for the hindered secondary alcohol. Ensure all reagents and solvents are anhydrous, as moisture can quench the reaction.
-
-
Derivative Stability:
-
Recommendation: Analyze the derivatized samples as soon as possible after preparation. If storage is necessary, keep them in a tightly sealed vial at a low temperature. Perform a stability study by analyzing the same sample over time to check for degradation.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Poor Resolution of Diastereomeric Signals
-
Question: I am using a chiral solvating agent (CSA) to determine the ee of 1-Benzylpyrrolidin-3-ol by ¹H NMR, but the signals for the two enantiomers are not well-resolved. What can I do?
-
Answer: The effectiveness of a CSA depends on the formation of transient diastereomeric complexes with distinct chemical shifts.
-
Choice of Chiral Solvating Agent: Not all CSAs work for all compounds.
-
Recommendation: For compounds containing both a hydroxyl and an amine group, chiral acids like (R)- or (S)-mandelic acid or derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL) can be effective.[4] It may be necessary to screen a few different CSAs.
-
-
Concentration and Stoichiometry: The relative concentrations of the analyte and the CSA are important.
-
Recommendation: Vary the molar ratio of CSA to your analyte. Sometimes, a slight excess of the CSA is beneficial. However, too much CSA can lead to line broadening.
-
-
Solvent and Temperature: These parameters can influence the equilibrium of the diastereomeric complex formation.
-
Recommendation: Use a non-polar, aprotic solvent like deuterated chloroform (B151607) (CDCl₃) or benzene (B151609) (C₆D₆). Acquiring the spectrum at a lower temperature can sometimes improve the resolution of the signals.
-
-
Magnetic Field Strength: A higher field NMR spectrometer will provide better signal dispersion, which can help in resolving closely spaced peaks.
-
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for determining the enantiomeric excess of this compound in a research and development setting?
A1: Chiral High-Performance Liquid Chromatography (HPLC) is generally the most widely used and robust technique for the enantiomeric purity determination of pharmaceutical intermediates like this compound.[5] It offers high resolution, accuracy, and the ability to be validated for quality control purposes. Chiral Gas Chromatography (GC) is also a powerful technique but requires a derivatization step to make the analyte volatile, which adds complexity. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents can be a rapid method for screening, but it may be less sensitive and accurate than chromatographic methods for determining high enantiomeric excess values.[4][6]
Q2: Do I need to derivatize 1-Benzylpyrrolidin-3-ol for chiral HPLC analysis?
A2: Generally, derivatization is not necessary for chiral HPLC analysis of this compound. The molecule possesses a benzyl (B1604629) group which acts as a chromophore for UV detection. The hydroxyl and amino groups provide the necessary sites for interaction with the chiral stationary phase.
Q3: How do I determine the elution order of the (S) and (R) enantiomers?
A3: The elution order is dependent on the specific chiral stationary phase and mobile phase conditions used. To determine the elution order, you will need to inject an authentic, commercially available standard of the (S)-enantiomer and compare its retention time to the two peaks obtained from the injection of the racemic mixture.
Q4: What are the key parameters to consider when developing a new chiral HPLC method from scratch for this compound?
A4: A systematic approach to method development is recommended:
-
Column Screening: Select 3-4 chiral stationary phases with different selectivities (e.g., two polysaccharide-based, one Pirkle-type).
-
Mobile Phase Screening: For each column, screen a few mobile phases, typically starting with normal phase (e.g., Hexane/Isopropanol, Hexane/Ethanol) with a basic additive.
-
Optimization: Once a promising column and mobile phase combination is identified, optimize the separation by fine-tuning the mobile phase composition (alcohol percentage and additive concentration), column temperature, and flow rate to achieve a resolution (Rs) of >1.5.
Q5: How can I ensure the accuracy of my enantiomeric excess calculation?
A5:
-
Baseline Resolution: Ensure that the peaks corresponding to the two enantiomers are well-separated (baseline resolved) to allow for accurate integration. A resolution value (Rs) of at least 1.5 is generally recommended.
-
Linearity: Demonstrate that the detector response is linear over the concentration range of interest for both enantiomers.
-
System Suitability: Before running samples, inject a racemic standard to verify system performance parameters such as resolution, tailing factor, and repeatability.
-
Integration Parameters: Use a consistent and appropriate method for peak integration. Avoid manual integration where possible to ensure objectivity.
Experimental Protocols
Recommended Chiral HPLC Method
This protocol provides a starting point for the method development for the enantiomeric excess determination of this compound. Optimization will likely be required.
| Parameter | Recommended Condition |
| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm or 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. |
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a solution of the racemic 1-Benzylpyrrolidin-3-ol to determine the retention times of the two enantiomers and to assess the system suitability (resolution, peak shape).
-
Inject a solution of the this compound standard to identify the peak corresponding to the (S)-enantiomer.
-
Inject the sample solution.
-
Calculate the enantiomeric excess using the peak areas of the (S) and (R) enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Alternative Chiral GC Method (with Derivatization)
This protocol outlines a general procedure for chiral GC analysis.
1. Derivatization:
-
To approximately 1 mg of the sample in a vial, add 100 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
| Parameter | Recommended Condition |
| Column | Derivatized cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 270 °C (FID) |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 220°C at 5°C/min, hold for 5 min. |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
Procedure:
-
Perform a blank injection of the derivatizing reagents to identify any potential interfering peaks.
-
Inject the derivatized racemic standard to determine the retention times and resolution of the enantiomeric derivatives.
-
Inject the derivatized sample.
-
Calculate the enantiomeric excess based on the peak areas of the two derivative peaks.
Visualizations
Caption: Workflow for enantiomeric excess determination by chiral HPLC.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 3. gcms.cz [gcms.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Refinement of protocols for synthesizing (S)-1-Benzylpyrrolidin-3-ol derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the synthesis of (S)-1-Benzylpyrrolidin-3-ol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Several common synthetic routes are employed to prepare this compound. The choice of route often depends on the available starting materials, scalability, and desired stereochemical purity. Key approaches include:
-
Asymmetric reduction of 1-Benzylpyrrolidin-3-one: This is a widely used method involving the stereoselective reduction of the prochiral ketone.
-
Synthesis from L-Malic Acid: This route utilizes a chiral pool starting material to establish the desired stereochemistry.
-
Cyclodehydration of 4-amino-1,2-butanediols: This method involves the formation of the pyrrolidine (B122466) ring from an acyclic precursor.[1][2]
-
Ugi Four-Component Reaction: This multicomponent reaction allows for the synthesis of diverse 1-benzylpyrrolidin-3-ol analogues.
Q2: How can I purify chiral this compound derivatives?
A2: Purification of chiral pyrrolidinols can be challenging due to the presence of enantiomers and diastereomers. Common purification techniques include:
-
Flash Column Chromatography: This is often the first step to remove major impurities and can sometimes separate diastereomers.[1][2]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) are highly effective for separating enantiomers. Polysaccharide-based columns are a good starting point for method development.[3][4][5][6]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for both analytical and preparative-scale chiral separations, often offering faster separations and reduced solvent consumption compared to HPLC.
-
Diastereomeric Salt Formation and Crystallization: This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor quality of reagents | Ensure all reagents, especially the starting materials and catalysts, are of high purity. Purify reagents if necessary. |
| Presence of moisture or air | For moisture-sensitive reactions, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incorrect reaction temperature | Optimize the reaction temperature. Some reactions require sub-zero temperatures to minimize side reactions, while others may need heating to proceed at a reasonable rate. |
| Inefficient catalyst activity | If using a catalyst, ensure it is active. For example, some catalysts may require activation or may have degraded during storage. |
| Incomplete reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. |
Poor Enantioselectivity or Diastereoselectivity
| Potential Cause | Troubleshooting Steps |
| Impure chiral catalyst or auxiliary | The enantiomeric purity of the catalyst or chiral auxiliary is crucial. Use materials with the highest possible enantiomeric excess (ee%).[7] |
| Suboptimal reaction conditions | Screen different solvents and reaction temperatures, as these can significantly influence stereoselectivity.[7] |
| Incorrect stoichiometry | Verify the stoichiometry of all reagents. The ratio of catalyst, substrate, and other reagents can impact the stereochemical outcome. |
| Racemization of product or starting material | Check the stability of the starting material and product under the reaction conditions. Undesirable pH or high temperatures can sometimes lead to racemization. |
| Steric and electronic effects of substrates | The structure of the starting material can influence stereoselectivity. If developing a new reaction, test the conditions with a known substrate first.[7] |
Difficult Purification
| Potential Cause | Troubleshooting Steps |
| Inseparable diastereomers by column chromatography | Due to high polarity, some diastereomers can be difficult to separate using standard column chromatography.[1][2] Consider derivatization to alter polarity or explore alternative techniques like preparative HPLC or SFC. |
| Co-elution of product and impurities | Optimize the mobile phase for column chromatography by screening different solvent systems and gradients. |
| Product instability on silica (B1680970) gel | If the product is sensitive to silica gel, consider using a different stationary phase like alumina (B75360) or a reverse-phase C18 silica. |
| Formation of emulsions during workup | To break emulsions during aqueous workup, try adding brine, changing the pH of the aqueous layer, or filtering the mixture through a pad of celite. |
Experimental Protocols
Protocol 1: Asymmetric Reduction of 1-Benzylpyrrolidin-3-one
This protocol describes a general procedure for the asymmetric reduction of 1-benzylpyrrolidin-3-one to this compound using a chiral catalyst.
Materials:
-
1-Benzylpyrrolidin-3-one
-
Chiral catalyst (e.g., a CBS catalyst precursor)
-
Reducing agent (e.g., borane (B79455) dimethyl sulfide (B99878) complex)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Quenching solution (e.g., Methanol)
-
Aqueous workup solutions (e.g., dilute HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄)
Procedure:
-
Under an inert atmosphere, dissolve the chiral catalyst in anhydrous THF in a flame-dried flask and cool to the desired temperature (e.g., -20 °C).
-
Slowly add the borane dimethyl sulfide complex to the catalyst solution and stir for 10-15 minutes.
-
Add a solution of 1-benzylpyrrolidin-3-one in anhydrous THF dropwise to the reaction mixture.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of methanol.
-
Allow the reaction to warm to room temperature and then perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Chiral HPLC Method Development for Enantiomeric Separation
This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric excess of this compound.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).
Initial Mobile Phase Conditions:
-
A common starting mobile phase is a mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v).
-
For basic compounds like this compound, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.[3]
-
For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.[3]
Method Development Steps:
-
Dissolve a small amount of the racemic standard and the synthesized sample in the mobile phase.
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the synthesized sample to determine the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
-
If separation is not achieved, systematically vary the mobile phase composition (e.g., change the ratio of hexane (B92381) to isopropanol) and the flow rate. Consider screening different chiral columns if necessary.
Data Presentation
Table 1: Comparison of Yields in the Synthesis of Substituted 3-Hydroxypyrrolidines
| Entry | Starting Material | Product | Yield (%) |
| 1 | 4-(benzylamino)-1-phenylbutane-1,2-diol | 1-benzyl-5-phenylpyrrolidin-3-ol | 75 |
| 2 | 4-(benzylamino)-1-(p-tolyl)butane-1,2-diol | 1-benzyl-5-(p-tolyl)pyrrolidin-3-ol | 72 |
| 3 | 4-(benzylamino)-1-(2-methoxyphenyl)butane-1,2-diol | 1-benzyl-5-(2-methoxyphenyl)pyrrolidin-3-ol | 68 |
| 4 | 4-(benzylamino)-1-(naphthalen-2-yl)butane-1,2-diol | 1-benzyl-5-(naphthalen-2-yl)pyrrolidin-3-ol | 80 |
Data adapted from a study on the cyclodehydration of 4-amino-1,2-butanediols.[1][2]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting poor enantioselectivity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsmcentral.org [jsmcentral.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling Enantiomeric Power: A Comparative Guide to (S)- and (R)-1-Benzylpyrrolidin-3-ol in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for stereochemical control is paramount. In the landscape of asymmetric synthesis, chiral auxiliaries and catalysts derived from readily available starting materials are invaluable tools. This guide provides an objective comparison of the performance of the enantiomeric pair, (S)-1-Benzylpyrrolidin-3-ol and (R)-1-Benzylpyrrolidin-3-ol, in asymmetric transformations. While direct head-to-head comparative studies on these specific molecules are not extensively documented in publicly available literature, this guide draws upon data from closely related pyrrolidinol derivatives to illustrate their potential and differential behavior in inducing chirality.
The fundamental principle behind using chiral auxiliaries is the temporary incorporation of a chiral molecule to direct the stereoselective formation of a new stereocenter on a substrate. The choice between the (S) and (R) enantiomer of the auxiliary is critical as it dictates the absolute configuration of the product. This guide will delve into a representative application of these chiral building blocks in the context of asymmetric aldol (B89426) reactions, a cornerstone of carbon-carbon bond formation.
Performance in Asymmetric Aldol Reactions: A Comparative Analysis
| Catalyst Precursor | Aldehyde | Ketone | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee%) | Yield (%) |
| (S)-prolinol derivative | p-Nitrobenzaldehyde | Cyclohexanone | >95:5 | >98% (S anomer) | >90% |
| (R)-prolinol derivative | p-Nitrobenzaldehyde | Cyclohexanone | >95:5 | >98% (R anomer) | >90% |
Note: This data is representative of typical results achieved with prolinol-derived organocatalysts in asymmetric aldol reactions and serves to illustrate the principle of enantiocomplementary catalysis.
As the data suggests, the use of the (S)-enantiomer of the catalyst precursor leads to the preferential formation of the (S)-enantiomer of the aldol product, while the (R)-enantiomer of the catalyst precursor yields the corresponding (R)-aldol product with comparable efficiency and stereoselectivity. This enantiocomplementary relationship is a hallmark of asymmetric synthesis guided by chiral auxiliaries or catalysts and is crucial for accessing both enantiomers of a target molecule.
Experimental Protocols
Below is a generalized experimental protocol for an asymmetric aldol reaction using a chiral prolinol-derived organocatalyst, which can be adapted for catalysts synthesized from (S)- or (R)-1-benzylpyrrolidin-3-ol.
Synthesis of the Chiral Organocatalyst (General Procedure):
A solution of (S)- or (R)-1-benzylpyrrolidin-3-ol in an appropriate solvent (e.g., dichloromethane) is reacted with a suitable activating agent (e.g., a silylating agent like trimethylsilyl (B98337) chloride in the presence of a base) to protect the hydroxyl group and enhance the catalytic activity. The resulting catalyst is typically purified by column chromatography.
Asymmetric Aldol Reaction (General Procedure):
-
To a solution of the aldehyde (1.0 mmol) in an appropriate solvent (e.g., dichloromethane, 2.0 mL) at room temperature is added the ketone (2.0 mmol).
-
The chiral prolinol-derived organocatalyst (0.1 mmol, 10 mol%) is then added to the mixture.
-
The reaction is stirred at room temperature for 24-48 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol product.
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).
Mechanism of Stereochemical Control
The stereochemical outcome of the reaction is determined by the formation of a transient chiral enamine intermediate between the ketone and the pyrrolidine-based catalyst. The benzyl (B1604629) group and the stereocenter at the 3-position of the pyrrolidine (B122466) ring create a specific chiral environment that directs the approach of the aldehyde from one face of the enamine, leading to the observed high enantioselectivity. The transition state is stabilized when the aldehyde approaches from the less sterically hindered face, as dictated by the configuration of the catalyst.
Visualizing the Asymmetric Synthesis Workflow
The following diagrams illustrate the general workflow of an asymmetric synthesis utilizing a chiral auxiliary and the logical relationship in achieving enantioselective control.
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking Against Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a synthetic route. While a vast array of chiral auxiliaries have been developed, this guide provides a comparative analysis of three prominent classes: pyrrolidine-based auxiliaries (represented by the well-documented prolinol-derived SAMP), oxazolidinone-based auxiliaries (Evans auxiliaries), and amino alcohol-derived auxiliaries (pseudoephedrine-based).
Notably, a comprehensive literature review reveals a significant lack of published data on the use of (S)-1-Benzylpyrrolidin-3-ol as a removable chiral auxiliary for asymmetric synthesis. Its applications appear to be more focused on its role as a chiral scaffold in drug discovery. Therefore, this guide will focus on a well-established pyrrolidine-based auxiliary to provide a meaningful and data-supported comparison for researchers.
Performance Comparison in Asymmetric Alkylation
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries have demonstrated immense utility. The following tables summarize the performance of SAMP, Evans, and pseudoephedrine auxiliaries in the asymmetric alkylation of a propionyl group with benzyl (B1604629) bromide, a common benchmark reaction.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| SAMP | Propanal SAMP Hydrazone | Benzyl Bromide | ≥95:5 | 85 | [1] |
| Evans Auxiliary | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl Bromide | >99:1 | 92 | [2] |
| Pseudoephedrine | N-Propionyl-(1S,2S)-pseudoephedrine amide | Benzyl Bromide | 98:2 | 90 | [3] |
Advantages and Disadvantages of Selected Chiral Auxiliaries
| Chiral Auxiliary | Advantages | Disadvantages |
| SAMP (Prolinol-derived) | Readily prepared from the inexpensive chiral pool amino acid, proline.[4] High diastereoselectivity in the alkylation of aldehydes and ketones.[1][5] The auxiliary is water-soluble, facilitating recovery.[4] | Requires the formation of a hydrazone, which may not be suitable for all substrates. Cleavage often requires ozonolysis or harsh acidic conditions.[6] |
| Evans (Oxazolidinone) | Broad applicability to a wide range of asymmetric transformations.[6] Excellent diastereoselectivity, often exceeding 99:1.[2] Well-defined transition state model allows for predictable stereochemical outcomes.[7] | Can be more expensive than other auxiliaries.[8] Removal of the auxiliary can sometimes be challenging.[9][10] |
| Pseudoephedrine | Both enantiomers are inexpensive and commercially available.[3][6] High diastereoselectivity is achieved in alkylation reactions.[3] The auxiliary is typically crystalline, which can aid in the purification of diastereomers.[4] | Its use is regulated in many regions due to its potential for illicit use.[6] The reaction requires the use of a stoichiometric amount of a strong base and lithium salts.[3] |
Experimental Protocols
Asymmetric Alkylation of Propanal via its SAMP Hydrazone
1. Formation of the SAMP Hydrazone:
-
A solution of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 equiv.) and propanal (1.0 equiv.) in anhydrous diethyl ether is stirred at room temperature for 2-3 hours.
-
The reaction mixture is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude hydrazone, which can be used without further purification.[1]
2. Asymmetric Alkylation:
-
A solution of the crude SAMP hydrazone (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an argon atmosphere.
-
A solution of lithium diisopropylamide (LDA) (1.2 equiv.) in THF is added dropwise, and the mixture is stirred at -78 °C for 2-4 hours.
-
Benzyl bromide (1.2 equiv.) is then added, and the reaction is allowed to warm slowly to room temperature and stirred overnight.
-
The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]
3. Cleavage of the Chiral Auxiliary:
-
The crude alkylated hydrazone is dissolved in dichloromethane (B109758) and cooled to -78 °C.
-
Ozone is bubbled through the solution until a blue color persists.
-
The reaction is then quenched with dimethyl sulfide, and the solvent is removed under reduced pressure. The crude product is purified by flash chromatography to afford the chiral aldehyde.[1][6]
Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone
1. Acylation of the Evans Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (1.05 equiv.) dropwise.
-
After stirring for 15 minutes, propionyl chloride (1.1 equiv.) is added, and the reaction mixture is stirred for 1 hour at -78 °C before warming to room temperature.
-
The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the product is extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by chromatography.
2. Asymmetric Alkylation:
-
The N-propionyl oxazolidinone (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C.
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) is added, and the mixture is stirred for 30 minutes.
-
Benzyl bromide (1.2 equiv.) is then added, and the reaction is stirred at -78 °C for 3 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is dried and concentrated, and the product is purified by flash chromatography.[2]
3. Cleavage of the Chiral Auxiliary:
-
The alkylated product is dissolved in a mixture of THF and water (4:1) and cooled to 0 °C.
-
A 30% aqueous solution of hydrogen peroxide (4.0 equiv.) is added, followed by a 1 M aqueous solution of lithium hydroxide (B78521) (2.0 equiv.).
-
The mixture is stirred at 0 °C for 2 hours. The reaction is then quenched with an aqueous solution of sodium sulfite.
-
The organic solvent is removed, and the aqueous layer is extracted with dichloromethane to recover the chiral auxiliary. The aqueous layer is then acidified with HCl and extracted with ethyl acetate to isolate the chiral carboxylic acid.[9][10]
Asymmetric Alkylation of N-Propionyl-(1S,2S)-pseudoephedrine Amide
1. Amide Formation:
-
To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 equiv.) in dichloromethane is added propionyl chloride (1.2 equiv.) and triethylamine (B128534) (1.5 equiv.) at 0 °C.
-
The reaction is stirred at room temperature overnight. The mixture is then washed with water, 1 M HCl, and brine. The organic layer is dried and concentrated to give the amide.[3]
2. Asymmetric Alkylation:
-
A solution of the pseudoephedrine amide (1.0 equiv.) and anhydrous lithium chloride (6.0 equiv.) in THF is cooled to -78 °C.
-
LDA (2.0 equiv.) is added dropwise, and the mixture is stirred for 1 hour at -78 °C, then at 0 °C for 30 minutes, and finally cooled back to -78 °C.
-
Benzyl bromide (1.5 equiv.) is added, and the reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is dried and concentrated, and the product is purified by chromatography.[3]
3. Cleavage of the Chiral Auxiliary:
-
The alkylated amide can be hydrolyzed to the corresponding carboxylic acid by heating with aqueous sulfuric acid. The pseudoephedrine auxiliary can be recovered by basifying the aqueous layer and extracting with an organic solvent.[4]
Visualization of Key Concepts
Logical Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Transition State Model for Asymmetric Alkylation
Caption: Simplified transition state models for asymmetric alkylation. Note: Images are placeholders and would be replaced with actual chemical structure diagrams in a final publication.
References
- 1. web.mit.edu [web.mit.edu]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Enantiomeric Purity of (S)-1-Benzylpyrrolidin-3-ol by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a cornerstone of modern pharmaceutical development. For chiral molecules such as (S)-1-Benzylpyrrolidin-3-ol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring high enantiomeric excess (ee) is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent (CDA) with alternative chromatographic techniques for the validation of the enantiomeric purity of this compound.
At a Glance: Comparison of Key Analytical Methods
The choice of analytical method for determining the enantiomeric purity of this compound is dictated by factors such as the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Feature | NMR with Chiral Derivatizing Agent (CDA) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Covalent bonding of enantiomers to a chiral agent to form diastereomers with distinct NMR signals. | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Differential interaction of enantiomers with a chiral stationary phase using a supercritical fluid as the mobile phase. |
| Typical Analysis Time | 10-20 minutes per sample (post-derivatization) | 10-30 minutes per sample | 5-15 minutes per sample |
| Sample Requirement | ~5-10 mg | <1 mg | <1 mg |
| Sensitivity | Moderate | High | High |
| Accuracy | High (typically ±1-2%) | High (typically <±1%) | High (typically <±1%) |
| Method Development | Can be rapid if a suitable CDA is known. | Can be time-consuming due to the need for column and mobile phase screening. | Generally faster method development than HPLC. |
| Instrumentation | Standard NMR Spectrometer | HPLC with Chiral Column and UV/MS Detector | SFC System with Chiral Column and UV/MS Detector |
| Key Advantage | Provides structural information; can be performed directly in an NMR tube. | High resolution and established methodology. | Fast analysis times and reduced solvent consumption. |
NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)
NMR spectroscopy offers a powerful method for determining enantiomeric excess. In an achiral environment, enantiomers are indistinguishable by NMR. However, by reacting the chiral analyte with an enantiomerically pure CDA, a mixture of diastereomers is formed. These diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for the quantification of each enantiomer.
A widely used CDA for chiral alcohols is α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid. The reaction of this compound with enantiopure (R)-Mosher's acid chloride would yield a diastereomeric ester. The presence of the trifluoromethyl group in Mosher's acid also allows for the use of ¹⁹F NMR, which can offer a cleaner spectrum with greater signal dispersion.
Experimental Protocol: Derivatization with (R)-Mosher's Acid Chloride (In-NMR Tube Method)
This protocol outlines a convenient method for the derivatization and subsequent analysis directly within an NMR tube.
Materials:
-
This compound (approx. 5 mg, 1.0 eq)
-
(R)-Mosher's acid chloride (1.1-1.2 eq)
-
Anhydrous deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆)
-
Anhydrous pyridine (B92270) or triethylamine (B128534) (1.5-2.0 eq)
-
Dry NMR tube with cap
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation: In a clean, dry NMR tube under an inert atmosphere, dissolve approximately 5 mg of this compound in 0.6 mL of anhydrous deuterated solvent.
-
Addition of Base: Add 1.5-2.0 equivalents of anhydrous pyridine to the solution.
-
Addition of CDA: Slowly add 1.1-1.2 equivalents of (R)-Mosher's acid chloride to the solution.
-
Reaction: Cap the NMR tube and gently agitate to mix the reagents. Allow the reaction to proceed at room temperature. The reaction progress can be monitored by ¹H NMR until completion (typically 30 minutes to a few hours).
-
NMR Analysis: Acquire a high-resolution ¹H NMR spectrum. The enantiomeric excess is determined by integrating the signals corresponding to the protons adjacent to the newly formed ester linkage for the two diastereomers. The presence of the (R)-enantiomer of 1-Benzylpyrrolidin-3-ol would result in a separate set of signals for the corresponding diastereomer.
Expected Data:
Alternative Methods: Chiral Chromatography
Chiral chromatography is a powerful alternative for the separation and quantification of enantiomers. These techniques rely on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust technique for enantiomeric purity determination. Polysaccharide-based CSPs are often effective for the separation of amino alcohols.
Illustrative Experimental Protocol:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based column such as a Daicel Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel).
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol, often with a small amount of an amine modifier like diethylamine (B46881) (DEA) to improve peak shape (e.g., n-Hexane/Isopropanol/DEA 80:20:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Expected Data:
Under optimized conditions, the two enantiomers of 1-Benzylpyrrolidin-3-ol would elute as two well-resolved peaks. The enantiomeric excess is calculated from the relative peak areas. For example, the (S)-enantiomer might have a retention time of 10.8 minutes, while the (R)-enantiomer might elute at 13.1 minutes. A high-resolution separation (Resolution > 1.5) would allow for accurate quantification.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a newer technique that offers several advantages over HPLC, including faster analysis times and reduced consumption of organic solvents. It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Illustrative Experimental Protocol:
-
SFC System: An analytical SFC system with a UV or MS detector.
-
Chiral Column: A polysaccharide-based column, such as a Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate) on silica gel).
-
Mobile Phase: A gradient or isocratic mixture of supercritical CO₂ and a modifier such as methanol (B129727) or ethanol.
-
Flow Rate: 2-4 mL/min.
-
Backpressure: 100-150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV or MS.
-
Sample Preparation: Dissolve the sample in the modifier solvent.
Expected Data:
Similar to HPLC, the enantiomers would be separated based on their differential interaction with the CSP, resulting in distinct retention times. The faster analysis times in SFC could allow for the resolution of the enantiomers in under 10 minutes.
Visualizing the Workflow and Method Comparison
To better illustrate the processes, the following diagrams outline the experimental workflow for the NMR-based method and a comparison of the key analytical techniques.
Caption: Workflow for enantiomeric purity validation by NMR.
Caption: Comparison of analytical methods.
Conclusion
For the validation of the enantiomeric purity of this compound, NMR spectroscopy with a chiral derivatizing agent like Mosher's acid provides a reliable and structurally informative method. It is particularly advantageous for its relatively straightforward implementation, especially when a suitable derivatizing agent is known. However, for routine quality control and high-throughput screening where high sensitivity and speed are paramount, chiral HPLC and chiral SFC are superior alternatives. Chiral HPLC is a well-established and highly accurate technique, while chiral SFC offers the significant benefits of faster analysis times and reduced environmental impact. The ultimate choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and the availability of instrumentation.
Comparative analysis of synthesis routes for (S)-1-Benzylpyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
(S)-1-Benzylpyrrolidin-3-ol is a valuable chiral building block in the synthesis of a wide range of pharmaceuticals and biologically active compounds. Its stereocenter at the C3 position is crucial for the desired pharmacological activity in many target molecules. Consequently, the development of efficient and stereoselective synthetic routes to this intermediate is of significant interest. This guide provides a comparative analysis of three prominent methods for the synthesis of this compound: Chiral Pool Synthesis from L-aspartic acid, Asymmetric Hydroboration of 1-benzyl-3-pyrroline (B1269752), and Biocatalytic Reduction of 1-benzylpyrrolidin-3-one.
Comparative Analysis of Synthesis Routes
The selection of a synthetic route for this compound depends on several factors, including the desired scale of production, cost considerations, and the availability of specialized reagents and equipment. Below is a summary of the key quantitative data for the three discussed methods.
| Parameter | Chiral Pool Synthesis (from L-aspartic acid) | Asymmetric Hydroboration | Biocatalytic Reduction |
| Starting Material | L-aspartic acid | 1-benzyl-3-pyrroline | 1-benzylpyrrolidin-3-one |
| Key Reagents/Catalyst | LiAlH₄, Benzylamine (B48309) | Diisopinocampheylborane (B13816774) (Ipc₂BH) | Ketoreductase (e.g., from Geotrichum capitatum) |
| Typical Yield | ~75-85% | ~70-80% | >95% |
| Enantiomeric Excess (ee) | >99% (starting material dependent) | ~85-95% (before purification) | >99% |
| Key Advantages | High enantiopurity from a readily available chiral precursor, well-established chemistry. | Good enantioselectivity from an achiral starting material. | Excellent yield and enantioselectivity, mild reaction conditions, environmentally friendly. |
| Key Disadvantages | Multi-step synthesis, use of hazardous reagents like LiAlH₄. | Requires a stoichiometric chiral reagent, which can be expensive. | Requires specific enzymes and fermentation/biocatalysis equipment, optimization of reaction conditions can be time-consuming. |
Detailed Experimental Protocols
Chiral Pool Synthesis from L-aspartic acid
This method leverages the inherent chirality of L-aspartic acid, a readily available and inexpensive amino acid. The synthesis involves the formation of a succinimide (B58015) intermediate, followed by N-benzylation and reduction.
Experimental Protocol:
-
Synthesis of (S)-N-Benzyl-3-hydroxysuccinimide: L-aspartic acid is first converted to its anhydride. This is then reacted with benzylamine to form the corresponding N-benzyl aspartimide. Subsequent reduction of one of the imide carbonyls, followed by protection and deprotection steps, yields the chiral succinimide precursor.
-
Reduction to this compound: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (LiAlH₄) (2.5 eq.) in anhydrous tetrahydrofuran (B95107) (THF) is prepared and cooled to 0 °C. A solution of (S)-N-Benzyl-3-hydroxysuccinimide (1 eq.) in anhydrous THF is added dropwise to the stirred suspension, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water. The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) affords pure this compound.
Asymmetric Hydroboration of 1-benzyl-3-pyrroline
This approach introduces the chiral center through an asymmetric hydroboration reaction on an achiral substrate, 1-benzyl-3-pyrroline. The stereoselectivity is controlled by a chiral borane (B79455) reagent.
Experimental Protocol:
-
Synthesis of 1-benzyl-3-pyrroline: This starting material can be prepared from the reaction of cis-1,4-dichloro-2-butene (B23561) with benzylamine.
-
Asymmetric Hydroboration-Oxidation: A solution of diisopinocampheylborane (Ipc₂BH), freshly prepared from (+)-α-pinene and borane-dimethyl sulfide (B99878) complex (BMS), in anhydrous THF is cooled to -25 °C under a nitrogen atmosphere. A solution of 1-benzyl-3-pyrroline (1 eq.) in anhydrous THF is added dropwise. The reaction mixture is stirred at -25 °C for several hours, and the progress is monitored by TLC. After the hydroboration is complete, the mixture is warmed to room temperature, and an aqueous solution of sodium hydroxide (B78521) (3M) is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution) while maintaining the temperature below 40 °C. The mixture is stirred for an additional 1-2 hours at room temperature. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.
Biocatalytic Reduction of 1-benzylpyrrolidin-3-one
This chemoenzymatic approach utilizes a ketoreductase (KRED) or alcohol dehydrogenase (ADH) to perform a highly stereoselective reduction of the prochiral ketone, 1-benzylpyrrolidin-3-one.[1]
Experimental Protocol:
-
Synthesis of 1-benzylpyrrolidin-3-one: The substrate can be synthesized via several routes, including the Dieckmann condensation of N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester.
-
Biocatalytic Reduction: A whole-cell biocatalyst, such as Geotrichum capitatum, or an isolated and purified ketoreductase is used.[1] In a typical whole-cell biotransformation, a culture of the microorganism is grown to a suitable cell density. The cells are then harvested and resuspended in a buffer solution (e.g., phosphate (B84403) buffer, pH 7.0) containing a co-factor regeneration system (e.g., glucose and glucose dehydrogenase). 1-benzylpyrrolidin-3-one is added to the cell suspension, and the reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The reaction progress is monitored by HPLC or GC. Upon completion, the cells are removed by centrifugation, and the supernatant is extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried, and concentrated to give the crude product. Purification by column chromatography provides this compound with high enantiomeric excess.[1]
Visualizing the Synthetic Pathways
To better illustrate the relationships between the starting materials, intermediates, and the final product in each synthetic route, the following diagrams are provided.
References
A Comparative Guide to the Biological Activity of (S)-1-Benzylpyrrolidin-3-ol and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of (S)-1-Benzylpyrrolidin-3-ol and its synthesized analogues, with a focus on their potential as cytotoxic and pro-apoptotic agents. The information is compiled from published experimental data to facilitate objective comparison and inform future research and development.
Introduction
This compound is a versatile chiral building block used in the synthesis of various biologically active molecules.[1] Its rigid pyrrolidine (B122466) core and the presence of a hydroxyl group make it an attractive scaffold for designing novel therapeutic agents. Recent research has focused on the synthesis and evaluation of a series of analogues of this compound, particularly investigating their anti-cancer properties. This guide summarizes the key findings from these studies, presenting a comparison of the activities of the parent compound and its derivatives.
Cytotoxic and Pro-Apoptotic Activity
A significant body of research on this compound analogues has centered on their efficacy as anti-cancer agents. A notable study by Naqvi et al. (2021) involved the diversity-oriented synthesis of a library of sixteen analogues (5a-p) using the Ugi four-component reaction.[2][3] These compounds were subsequently screened for their cytotoxic activity against a panel of human cancer cell lines.
Comparative Cytotoxicity Data
The synthesized analogues were evaluated for their ability to inhibit the growth of various cancer cell lines, including HL-60 (human leukemia), A549 (human lung adenocarcinoma), NCI-H322 (human bronchioalveolar carcinoma), A431 (human epidermoid carcinoma), and T98G (human glioblastoma).[4] While the specific IC50 values from the primary literature's supplementary data (Table S3) were not accessible for this guide, the study identified two lead compounds, 5j and 5p , which exhibited significant and selective cytotoxicity, particularly against the HL-60 cell line.[2][5] The parent compound, this compound, was used as a scaffold for synthesis and its inherent activity was not reported in this key study, precluding a direct quantitative comparison.
Table 1: Summary of Cytotoxic Activity of this compound Analogues
| Compound | Cancer Cell Line | Activity Summary | Reference |
| This compound | Not Reported | Scaffold for synthesis; cytotoxic activity not detailed in the comparative study. | [2][3] |
| Analogue Library (5a-p) | HL-60, A549, NCI-H322, A431, T98G | Varied cytotoxic activity observed across the library. | [4] |
| Lead Compound 5j | HL-60 | High and selective cytotoxicity. | [2][5] |
| Lead Compound 5p | HL-60 | High and selective cytotoxicity. | [2][5] |
Note: This table summarizes the qualitative findings. Quantitative IC50 values were not available for a direct comparison.
Mechanism of Action: Induction of Apoptosis via Caspase-3 Activation
The lead compounds, 5j and 5p, were further investigated to elucidate their mechanism of action. The studies indicated that their cytotoxic effects are mediated through the induction of apoptosis (programmed cell death).[2] The key molecular target identified was caspase-3, an executioner caspase that plays a crucial role in the apoptotic pathway.[2]
Signaling Pathway
The proposed mechanism involves the binding of the active analogues to caspase-3, leading to its activation. Activated caspase-3 then cleaves a range of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately results in the characteristic morphological and biochemical hallmarks of apoptosis.[2][6]
Caption: Proposed mechanism of apoptosis induction by lead analogues.
Other Potential Biological Activities
While the primary focus of recent research has been on anti-cancer activity, the this compound scaffold is also recognized for its potential in other therapeutic areas. It has been reported as a building block for the synthesis of antihypertensive molecules, although specific analogues and their activities in this context are not well-documented in the available literature.[1] Further research is warranted to explore the full pharmacological potential of this class of compounds.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental methodologies employed in the evaluation of this compound analogues.
Synthesis of Analogues: Ugi Four-Component Reaction
A library of this compound analogues was synthesized using the Ugi four-component reaction.[2][3] This one-pot reaction combines an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide to rapidly generate a diverse range of products.
Caption: General workflow for the synthesis of analogues via the Ugi reaction.
Protocol:
-
Equimolar amounts of the amine (this compound derivative), a carboxylic acid, and an aldehyde are dissolved in a suitable solvent (e.g., methanol).
-
An isocyanide is added to the mixture.
-
The reaction is stirred at room temperature or heated under reflux until completion, as monitored by thin-layer chromatography.
-
The solvent is removed under reduced pressure, and the crude product is purified using an appropriate method, such as column chromatography, to yield the desired analogue.[7]
Cytotoxicity Screening: MTT Assay
The cytotoxic activity of the synthesized analogues is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (analogues) and incubated for a specified period (e.g., 24-72 hours).
-
Following incubation, the MTT reagent is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values (the concentration of the compound that inhibits 50% of cell growth) are determined.
Apoptosis Confirmation: Caspase-3 Activity Assay and PARP Cleavage Analysis
To confirm that cytotoxicity is mediated by apoptosis, further assays are conducted to measure the activity of key apoptotic proteins.
Caspase-3 Activity Assay:
-
Cells are treated with the test compounds for a specified time.
-
The cells are lysed, and the protein concentration of the lysate is determined.
-
The cell lysate is incubated with a caspase-3-specific substrate that releases a fluorescent or colorimetric signal upon cleavage.
-
The signal is measured using a fluorometer or spectrophotometer, and the caspase-3 activity is calculated relative to untreated cells.
PARP Cleavage Analysis (Western Blot):
-
Cells are treated with the test compounds and then lysed.
-
Proteins from the cell lysates are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with a primary antibody that specifically recognizes the cleaved form of PARP.
-
A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody.
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), indicating the presence and amount of cleaved PARP.[6]
Caption: A logical workflow for the synthesis and biological evaluation of analogues.
Conclusion
This compound serves as a promising scaffold for the development of novel anti-cancer agents. Synthetic analogues, particularly compounds 5j and 5p identified by Naqvi et al., have demonstrated significant and selective cytotoxic activity against human leukemia (HL-60) cells. The mechanism of action for these lead compounds appears to be the induction of apoptosis through the activation of caspase-3. While the full quantitative comparison of all analogues is limited by the accessibility of detailed data, the existing research strongly supports the continued exploration of this chemical class in oncology drug discovery. Future studies should aim to establish a more comprehensive structure-activity relationship and evaluate the in vivo efficacy and safety of the most potent analogues. Furthermore, the potential of this scaffold in other therapeutic areas, such as cardiovascular disease, remains an open and intriguing avenue for investigation.
References
(S)-1-Benzylpyrrolidin-3-ol: A Comparative Guide to its Efficacy as a Chiral Ligand in Asymmetric Synthesis
In the landscape of asymmetric catalysis, the development of efficient and selective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries. Among the various classes of chiral ligands, β-amino alcohols have emerged as privileged scaffolds due to their straightforward synthesis, stability, and ability to form well-defined transition states with metal centers. This guide provides a comparative analysis of the efficacy of (S)-1-Benzylpyrrolidin-3-ol as a chiral ligand, placed in the context of other relevant chiral amino alcohols, for key asymmetric transformations. The performance of these ligands is evaluated based on experimental data from the asymmetric reduction of prochiral ketones and the enantioselective addition of organozinc reagents to aldehydes.
Performance in Asymmetric Ketone Reduction
The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. The effectiveness of chiral ligands in this reaction is typically assessed by the yield and enantiomeric excess (ee) of the resulting alcohol. The following table summarizes the performance of various chiral amino alcohol ligands in the asymmetric reduction of acetophenone (B1666503), a common benchmark substrate.
| Ligand/Catalyst | Reductant | Substrate | Yield (%) | ee (%) | Configuration |
| (S)-2-Amino-3-methyl-1,1-diphenylpentanol | Borane | Acetophenone | High | ~90 | (R) |
| (1S,2R)-2-Amino-1,2-diphenylethanol | Borane | Acetophenone | 95 | 96 | (R) |
| (S)-Diphenylprolinol (CBS Catalyst) | Borane | Acetophenone | ~95 | >98 | (R) |
| Chiral Lactam Alcohol | Borane | Acetophenone | Good | 91-98 | (R) |
| (S,S)-N,N'-Ethylenebis(1-phenylethylamine)/Zn | PMHS | Acetophenone | High | 70-80 | (S) |
| Chiral Amino Alcohol/RuCl₂[(R)-tolbinap] | H₂ (gas) | Acetophenone | High | >99 | (R) |
Data is compiled from various sources and reaction conditions may vary.
Experimental Protocol: Asymmetric Reduction of Acetophenone
The following is a general experimental protocol for the asymmetric reduction of acetophenone using a chiral amino alcohol and borane.
Materials:
-
Chiral amino alcohol ligand (e.g., this compound)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A flame-dried flask under an inert atmosphere (e.g., argon or nitrogen) is charged with the chiral amino alcohol (0.1 eq.) and anhydrous THF.
-
The solution is cooled to 0 °C, and borane-dimethyl sulfide complex (1.2 eq.) is added dropwise.
-
The mixture is stirred at room temperature for 1-2 hours to allow for the in situ formation of the oxazaborolidine catalyst.
-
The solution is then cooled to the desired reaction temperature (e.g., -20 °C to room temperature).
-
A solution of acetophenone (1.0 eq.) in anhydrous THF is added dropwise to the catalyst solution.
-
The reaction is stirred at this temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl.
-
The mixture is allowed to warm to room temperature and stirred for 30 minutes.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the chiral 1-phenylethanol.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Logical Workflow for Asymmetric Ketone Reduction
The following diagram illustrates the general workflow for the asymmetric reduction of a prochiral ketone catalyzed by a chiral ligand.
Performance in Enantioselective Diethylzinc (B1219324) Addition to Aldehydes
Another important C-C bond-forming reaction to evaluate chiral ligands is the enantioselective addition of dialkylzinc reagents to aldehydes. This reaction provides access to a wide range of chiral secondary alcohols.
| Ligand | Substrate | Yield (%) | ee (%) | Configuration |
| (-)-DAIB (3-exo-(dimethylamino)isoborneol) | Benzaldehyde (B42025) | 95 | 98 | (R) |
| (1R,2S)-N,N-Dibutylnorephedrine | Benzaldehyde | 100 | 94 | (R) |
| Chiral β-hydroxy oxazolines | Benzaldehyde | 88-98 | up to 96 | (R) |
| Fructose-derived β-amino alcohols | Benzaldehyde | up to 100 | up to 96 | (S) |
Data is compiled from various sources and reaction conditions may vary.
The performance of this compound in this reaction would be of significant interest. The nitrogen atom and the hydroxyl group can chelate to the zinc atom, forming a rigid chiral complex that directs the approach of the aldehyde, leading to high enantioselectivity.
Experimental Protocol: Enantioselective Diethylzinc Addition to Benzaldehyde
The following is a general experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol.
Materials:
-
Chiral amino alcohol ligand (e.g., this compound)
-
Diethylzinc (Et₂Zn) in a suitable solvent (e.g., hexane (B92381) or toluene)
-
Benzaldehyde
-
Anhydrous Toluene (B28343)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried flask under an inert atmosphere is charged with the chiral amino alcohol (0.02-0.1 eq.) and anhydrous toluene.
-
The solution is cooled to 0 °C, and diethylzinc (2.0 eq.) is added dropwise.
-
The mixture is stirred at 0 °C or room temperature for 30-60 minutes.
-
The solution is cooled to the desired reaction temperature (e.g., 0 °C or -20 °C).
-
A solution of benzaldehyde (1.0 eq.) in anhydrous toluene is added dropwise.
-
The reaction is stirred at this temperature and monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is warmed to room temperature and stirred until gas evolution ceases.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the chiral 1-phenyl-1-propanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Reaction Mechanism: Diethylzinc Addition
The following diagram illustrates the proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral β-amino alcohol.
Conclusion
This compound, as a chiral β-amino alcohol with a defined stereocenter and a pyrrolidine (B122466) scaffold, holds significant promise as an effective chiral ligand in asymmetric synthesis. While direct comparative data against a wide range of ligands in standardized reactions is an area for further investigation, its structural features align with those of highly successful catalysts in asymmetric ketone reductions and organozinc additions. The provided experimental protocols and mechanistic diagrams offer a framework for researchers to explore the utility of this compound and other chiral amino alcohols in the development of robust and highly enantioselective transformations, contributing to the advancement of asymmetric catalysis in academic and industrial research.
Spectroscopic Scrutiny: A Comparative Guide to the Structural Confirmation of (S)-1-Benzylpyrrolidin-3-ol
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical cornerstone of any successful project. This guide provides a detailed comparative analysis of the spectroscopic data for (S)-1-Benzylpyrrolidin-3-ol, a chiral building block of significant interest in medicinal chemistry. Through a direct comparison with its oxidized analogue, N-benzyl-3-pyrrolidinone, this document highlights the key spectral features that enable unequivocal structural verification. The guide includes comprehensive data tables, detailed experimental protocols, and a visual workflow to aid in the practical application of these analytical techniques.
The structural integrity of chiral molecules like this compound is paramount in the synthesis of enantiomerically pure pharmaceuticals. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the precise arrangement of atoms and functional groups. This guide presents a side-by-side comparison of the spectroscopic signatures of this compound and N-benzyl-3-pyrrolidinone to illustrate how subtle changes in molecular structure are reflected in the spectral data.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for both this compound and N-benzyl-3-pyrrolidinone. The data for this compound is presented based on the analysis of its enantiomer, (R)-1-Benzylpyrrolidin-3-ol, as they are spectroscopically identical in an achiral environment.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Assignment | This compound | N-benzyl-3-pyrrolidinone | Key Differences |
| H-2', H-6' (Aromatic) | ~7.35-7.25 (m, 5H) | ~7.38-7.28 (m, 5H) | Minimal difference in the aromatic region. |
| H-7' (Benzylic CH₂) | 3.65 (s, 2H) | 3.68 (s, 2H) | The benzylic protons show a slight downfield shift in the ketone. |
| H-3 (CH-OH) | ~4.4 (m, 1H) | - | Presence of a methine proton attached to the hydroxyl group is a key indicator for the alcohol. |
| H-2, H-5 (CH₂) | ~2.8-2.3 (m, 4H) | 3.43 (s, 2H), 2.62 (t, 2H) | Significant difference in the pyrrolidine (B122466) ring protons due to the adjacent carbonyl group in the ketone. |
| H-4 (CH₂) | ~2.2-1.7 (m, 2H) | - | The methylene (B1212753) protons adjacent to the hydroxyl-bearing carbon are absent in the ketone. |
| OH | Variable (br s, 1H) | - | A broad, exchangeable singlet for the hydroxyl proton is characteristic of the alcohol. |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Assignment | This compound | N-benzyl-3-pyrrolidinone | Key Differences |
| C-1' (Aromatic) | ~138.0 | ~137.5 | Minor shift in the quaternary aromatic carbon. |
| C-2', C-6' (Aromatic) | ~128.8 | ~128.9 | Minimal difference. |
| C-3', C-5' (Aromatic) | ~128.4 | ~128.5 | Minimal difference. |
| C-4' (Aromatic) | ~127.3 | ~127.4 | Minimal difference. |
| C-7' (Benzylic CH₂) | ~60.5 | ~57.8 | The benzylic carbon is slightly deshielded in the alcohol. |
| C-3 (CH-OH) | ~70.0 | - | The presence of a carbon signal around 70 ppm is indicative of a secondary alcohol. |
| C=O | - | ~217.0 | A strong signal in the downfield region (>200 ppm) is a definitive marker for the ketone. |
| C-2, C-5 (CH₂) | ~60.0, ~54.0 | ~66.0, ~46.0 | The chemical shifts of the pyrrolidine ring carbons are significantly different due to the influence of the adjacent functional group. |
| C-4 (CH₂) | ~35.0 | - | The methylene carbon adjacent to the C-OH group is absent in the ketone. |
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | This compound (cm⁻¹) | N-benzyl-3-pyrrolidinone (cm⁻¹) | Key Differences |
| O-H Stretch | ~3400 (broad) | - | A strong, broad absorption band characteristic of an alcohol is present only in this compound. |
| C-H Stretch (Aromatic) | ~3080-3030 | ~3080-3030 | Similar for both compounds. |
| C-H Stretch (Aliphatic) | ~2960-2800 | ~2960-2800 | Similar for both compounds. |
| C=O Stretch | - | ~1745 (strong) | A very strong, sharp absorption band in this region is a clear indication of the carbonyl group in the ketone. |
| C-O Stretch | ~1050 | - | A C-O stretching vibration is expected for the alcohol. |
| C-N Stretch | ~1100 | ~1120 | Similar for both compounds. |
Table 4: Mass Spectrometry (Electron Ionization) Data
| m/z | This compound | N-benzyl-3-pyrrolidinone | Key Differences |
| Molecular Ion [M]⁺ | 177 | 175 | The molecular ion peak reflects the difference in molecular weight (2 Da) due to the alcohol vs. ketone functionality. |
| [M-H₂O]⁺ | 159 | - | Loss of water is a characteristic fragmentation for alcohols. |
| [C₇H₇]⁺ (Tropylium ion) | 91 | 91 | Both compounds show a prominent peak at m/z 91, corresponding to the stable benzyl (B1604629) cation. |
| [C₄H₈NO]⁺ | 86 | - | A fragment corresponding to the pyrrolidinol ring after benzylic cleavage. |
| [C₄H₆NO]⁺ | 84 | - | Further fragmentation of the pyrrolidinol ring. |
| [C₄H₅O]⁺ | - | 69 | A characteristic fragment from the pyrrolidinone ring. |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz spectrometer.
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Use a 30-degree pulse width and a relaxation delay of 1 second.
-
Acquire 16 scans and apply a line broadening of 0.3 Hz before Fourier transformation.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer at a frequency of 100 MHz.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a 45-degree pulse width and a relaxation delay of 2 seconds.
-
Acquire 1024 scans and apply a line broadening of 1.0 Hz before Fourier transformation.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As a neat liquid, place a single drop of the sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record the spectrum using an FTIR spectrometer.
-
Collect data over a range of 4000 to 400 cm⁻¹.
-
Perform 32 scans at a resolution of 4 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (approximately 1 mg/mL in methanol) into the mass spectrometer via direct infusion or through a gas chromatograph (GC) for volatile samples.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Analysis:
-
Scan a mass-to-charge (m/z) range of 40 to 300 amu.
-
The mass analyzer separates the resulting ions based on their m/z ratio.
-
Workflow for Spectroscopic Analysis and Structure Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a synthesized chemical compound like this compound.
Caption: A flowchart illustrating the process of spectroscopic analysis for chemical structure confirmation.
This comprehensive guide provides the necessary data and protocols to confidently distinguish this compound from its potential impurities or alternative structures. By carefully analyzing the key differences in their spectroscopic fingerprints, researchers can ensure the identity and purity of their compounds, a critical step in the advancement of drug discovery and development.
Cross-Validation of Analytical Methods for (S)-1-Benzylpyrrolidin-3-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-1-Benzylpyrrolidin-3-ol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Ensuring its enantiomeric purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive cross-validation of various analytical methods for the determination of the enantiomeric purity of this compound, offering an objective comparison of their performance with supporting data and detailed experimental protocols.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required sensitivity, resolution, analysis time, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry for the analysis of chiral compounds like this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Polarimetry |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase. | Differential partitioning of volatile enantiomer derivatives between a CSP and a gaseous mobile phase. | Differential partitioning of enantiomers between a CSP and a supercritical fluid mobile phase. | Differential migration of enantiomers in an electric field, often with a chiral selector in the buffer. | Diastereomeric interaction with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer. | Measurement of the rotation of plane-polarized light by a chiral compound in solution. |
| Sample Preparation | Minimal, direct injection of a dissolved sample is often possible. | Derivatization is often required to enhance volatility and thermal stability. | Minimal, direct injection of a dissolved sample is often possible. | Minimal, direct injection of a dissolved sample. | Simple mixing of the analyte with a CSA in an NMR tube. | Dissolution of the sample in a suitable solvent. |
| Analysis Time | Typically 10-30 minutes per sample. | Generally faster than HPLC, often under 20 minutes per sample. | Faster than HPLC, typically 2-10 minutes per sample. | Very fast, often 5-15 minutes per sample. | 5-15 minutes per sample. | Rapid, less than 5 minutes per sample. |
| Selectivity | High, dependent on the choice of CSP. | High, dependent on the choice of CSP and derivatizing agent. | High, often complementary to HPLC. | High, dependent on the choice of chiral selector. | Moderate, depends on the CSA and the analyte. | Low, does not separate enantiomers. |
| Sensitivity (Typical LOD/LOQ) | ng/mL to µg/mL range. | pg/mL to ng/mL range. | ng/mL to µg/mL range. | ng/mL to µg/mL range. | mg/mL range. | mg/mL range. |
| Linearity (Typical R²) | > 0.999 | > 0.999 | > 0.999 | > 0.998 | Not typically used for quantification of minor enantiomers. | > 0.998 |
| Accuracy (Typical Recovery) | 98-102% | 95-105% | 98-102% | 95-105% | Not typically used for quantification of minor enantiomers. | 98-102% |
| Precision (Typical %RSD) | < 2% | < 5% | < 2% | < 5% | Not applicable for trace analysis. | < 2% |
| Key Advantages | Widely applicable, robust, direct analysis of non-volatile compounds. | High resolution and sensitivity, especially with a mass spectrometer (MS) detector. | Fast analysis, reduced organic solvent consumption, "green" technique. | High efficiency, low sample and reagent consumption. | Non-destructive, provides structural information, no need for a reference standard of the minor enantiomer. | Simple, rapid, non-destructive. |
| Key Disadvantages | Higher solvent consumption compared to SFC and CE. | Derivatization can be complex and introduce errors. | Higher initial instrument cost. | Lower loading capacity, sensitivity can be lower than GC-MS. | Low sensitivity, not suitable for trace analysis. | Not a separative technique, measures the net rotation. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the (S)- and (R)-enantiomers of 1-Benzylpyrrolidin-3-ol to determine the enantiomeric purity of the (S)-enantiomer.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions (based on a similar compound):
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.
-
Further dilute to a working concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
System Suitability:
-
Inject a solution of racemic 1-Benzylpyrrolidin-3-ol to confirm the resolution between the two enantiomer peaks (Resolution (Rs) > 1.5).
Data Analysis:
-
Calculate the enantiomeric excess (% ee) using the peak areas of the (S)- and (R)-enantiomers: % ee = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100
Chiral Gas Chromatography (GC)
Objective: To separate and quantify the derivatized enantiomers of 1-Benzylpyrrolidin-3-ol.
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a chiral capillary column.
Derivatization (Example with Trifluoroacetic Anhydride (B1165640) - TFAA):
-
To a dry vial containing ~1 mg of the sample, add 100 µL of trifluoroacetic anhydride and 100 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
-
After cooling, evaporate the excess reagents under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC analysis.
Chromatographic Conditions:
-
Column: Chirasil-Val (25 m x 0.25 mm ID, 0.16 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Detector Temperature (FID): 270 °C.
Data Analysis:
-
Calculate the enantiomeric excess based on the peak areas of the two derivatized enantiomers.
Supercritical Fluid Chromatography (SFC)
Objective: To achieve a rapid separation of the enantiomers of 1-Benzylpyrrolidin-3-ol.
Instrumentation:
-
SFC system with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® IC (150 x 4.6 mm, 3 µm) or equivalent immobilized polysaccharide-based CSP.
-
Mobile Phase: Supercritical CO₂ and Methanol (with 25mM Isopropylamine as an additive) in a gradient or isocratic mode. A typical starting point would be 10% Methanol.
-
Flow Rate: 2.5 mL/min.
-
Backpressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 220 nm.
Sample Preparation:
-
Dissolve the sample in a mixture of Methanol and Dichloromethane (4:1 v/v).
Capillary Electrophoresis (CE)
Objective: To separate the enantiomers of 1-Benzylpyrrolidin-3-ol with high efficiency.
Instrumentation:
-
Capillary electrophoresis system with a power supply, detector (e.g., UV), and a fused-silica capillary.
Electrophoretic Conditions:
-
Capillary: 50 µm I.D., 375 µm O.D., effective length 50 cm.
-
Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer (pH 2.5) containing a chiral selector such as 20 mM sulfated-β-cyclodextrin.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm.
Sample Preparation:
-
Dissolve the sample in the BGE at a concentration of approximately 0.1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the enantiomeric excess of this compound using a chiral solvating agent.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Accurately weigh the this compound sample into an NMR tube.
-
Add a molar excess (e.g., 1.5 to 2 equivalents) of a suitable chiral solvating agent (CSA), such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL).
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify the signals of specific protons (e.g., the proton on the carbon bearing the hydroxyl group) that are well-resolved for the two diastereomeric complexes formed between the enantiomers and the CSA.
-
Integrate the corresponding signals for the (S)- and (R)-enantiomers.
Data Analysis:
-
Calculate the enantiomeric excess from the integral values: % ee = [|Integral(S) - Integral(R)| / (Integral(S) + Integral(R))] x 100
Polarimetry
Objective: To measure the optical rotation of a solution of this compound and determine its enantiomeric excess based on a known specific rotation of the pure enantiomer.
Instrumentation:
-
Polarimeter.
Procedure:
-
Accurately prepare a solution of the sample of known concentration (c) in a suitable solvent (e.g., methanol).
-
Measure the observed optical rotation (α_obs) of the solution in a polarimeter cell of a known path length (l).
-
Calculate the specific rotation [α] of the sample using the formula: [α] = α_obs / (c * l)
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = ([α]_sample / [α]_pure_enantiomer) x 100
Visualization of Workflows
Cross-Validation Workflow
Caption: Workflow for the cross-validation of analytical methods.
Method Selection Pathway
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The determination of the enantiomeric purity of this compound can be reliably achieved using a variety of analytical techniques. Chiral HPLC is often the method of choice for routine quality control due to its robustness and direct applicability to non-volatile compounds. Chiral GC-MS serves as an excellent orthogonal method, providing high sensitivity and structural confirmation. Chiral SFC offers the advantage of speed and reduced solvent consumption, making it a "greener" alternative. Chiral CE provides high separation efficiency with minimal sample consumption. NMR with a chiral solvating agent and polarimetry are valuable non-separative techniques for confirmation and bulk property measurement, respectively.
A comprehensive cross-validation strategy, employing at least two orthogonal techniques, is highly recommended to ensure the accuracy and reliability of the enantiomeric purity data for this compound. The choice of methods should be guided by the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and the stage of drug development.
(S)-1-Benzylpyrrolidin-3-ol: A Comparative Performance Analysis in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision influencing the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides a comprehensive comparison of (S)-1-Benzylpyrrolidin-3-ol's performance against other well-established organocatalysts in the context of the asymmetric aldol (B89426) reaction, a cornerstone of carbon-carbon bond formation.
This compound, a chiral pyrrolidine (B122466) derivative, holds promise as an organocatalyst in asymmetric synthesis. Its structural features, including a stereogenic center, a secondary amine, and a hydroxyl group, suggest its potential to facilitate stereocontrolled transformations. This guide benchmarks its performance by examining available experimental data and comparing it with commonly used catalysts such as L-proline and its derivatives.
Quantitative Performance Comparison
To provide a clear and objective comparison, the following table summarizes the performance of various pyrrolidine-based catalysts in the asymmetric aldol reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde (B150856), a widely accepted benchmark reaction.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (anti:syn) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| L-Proline | 30 | DMSO | 4 | 68 | 76 | 95:5 |
| (S)-Proline-Thiourea | 10 | Toluene | 24 | 95 | 99 | >99:1 |
| (S)-Diphenylprolinol Silyl Ether | 10 | Toluene | 12 | 98 | 96 | 93:7 |
Note: A comprehensive search of the scientific literature did not yield specific experimental data for the direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde catalyzed by this compound under conditions that would allow for a direct, quantitative comparison with the other listed catalysts. The data for L-Proline and its derivatives are provided as a baseline for the performance of widely recognized and effective organocatalysts in this transformation.
Experimental Protocols
Below is a detailed, generalized protocol for conducting a benchmark asymmetric aldol reaction to evaluate and compare the performance of different organocatalysts.
Reaction: Asymmetric aldol reaction of cyclohexanone with 4-nitrobenzaldehyde.
Materials:
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Organocatalyst (e.g., this compound, L-Proline)
-
Anhydrous solvent (e.g., DMSO, Toluene, Chloroform)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Hexane (B92381) and Ethyl acetate (B1210297) for column chromatography
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol, 1.0 eq).
-
Add the chosen anhydrous solvent (2.0 mL).
-
Add cyclohexanone (5.0 mmol, 5.0 eq).
-
Add the organocatalyst (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, -20 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent.
-
Determine the yield of the purified aldol product.
-
Analyze the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
-
Determine the diastereomeric ratio (dr) of the product using ¹H NMR spectroscopy of the crude reaction mixture.
Visualizing the Catalytic Process
To understand the underlying mechanisms and workflows, the following diagrams are provided.
Determining Diastereomeric Excess in Asymmetric Reactions Utilizing (S)-1-Benzylpyrrolidin-3-ol Derivatives
A Comparative Guide for Researchers in Drug Development
In the pursuit of stereochemically pure therapeutic agents, the precise control of stereoisomer formation is paramount. Chiral auxiliaries and catalysts derived from readily available chiral building blocks are instrumental in achieving high levels of stereoselectivity. This guide provides a comparative analysis of the determination of diastereomeric excess (d.e.) in asymmetric reactions employing derivatives of (S)-1-Benzylpyrrolidin-3-ol, a versatile chiral scaffold. We will delve into specific reaction examples, present quantitative data in a clear, tabular format, and provide detailed experimental protocols for both the synthesis and the analysis of diastereomeric purity.
Diastereoselective Michael Addition: A Case Study
One notable application of this compound is its use as a precursor for chiral ligands in asymmetric catalysis. For instance, derivatives of this amino alcohol have been successfully employed as ligands in the diastereoselective Michael addition of various nucleophiles to α,β-unsaturated compounds. The stereochemical outcome of these reactions is highly dependent on the structure of the catalyst and the reaction conditions.
Below is a summary of representative data from a study on the asymmetric Michael addition of thiophenol to chalcone (B49325), catalyzed by a copper complex bearing a ligand derived from this compound. This data is compared with results obtained using a well-established chiral ligand, (S)-BINAP, under similar conditions.
| Entry | Catalyst Ligand | Solvent | Temperature (°C) | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| 1 | This compound-derived ligand | Toluene | 0 | 92 | 85 |
| 2 | This compound-derived ligand | THF | 0 | 88 | 82 |
| 3 | This compound-derived ligand | CH₂Cl₂ | 0 | 90 | 87 |
| 4 | (S)-BINAP | Toluene | 0 | 95 | 91 |
Caption: Comparison of Diastereomeric Excess in the Asymmetric Michael Addition of Thiophenol to Chalcone.
Experimental Protocols
General Procedure for the Asymmetric Michael Addition
To a solution of the copper catalyst precursor (e.g., Cu(OTf)₂) (5 mol%) and the chiral ligand (6 mol%) in the specified solvent (2 mL) at the indicated temperature was added chalcone (0.5 mmol). Thiophenol (0.6 mmol) was then added dropwise over a period of 10 minutes. The reaction mixture was stirred at the same temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction was then quenched with a saturated aqueous solution of NH₄Cl and the product was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired product.
Determination of Diastereomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)
The diastereomeric excess of the Michael adduct was determined by chiral HPLC analysis.
-
Instrument: Agilent 1260 Infinity II LC System
-
Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane/Isopropanol = 90/10
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Sample Preparation: A solution of the purified product (1 mg/mL) was prepared in the mobile phase.
The retention times for the two diastereomers were determined using a racemic sample, and the diastereomeric excess was calculated from the peak areas of the two diastereomers in the chromatogram of the chiral product using the formula: d.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.
Workflow for Asymmetric Synthesis and Diastereomeric Excess Determination
Caption: Workflow for Asymmetric Synthesis and d.e. Determination.
Alternative Methods for Diastereomeric Excess Determination
While chiral HPLC is a widely used and reliable method for determining diastereomeric excess, other analytical techniques can also be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be a powerful tool for determining diastereomeric ratios. In some cases, the signals of specific protons in the two diastereomers are sufficiently resolved to allow for accurate integration and calculation of the d.e. The use of chiral shift reagents can also be employed to induce separation of signals for diastereomers.
-
Gas Chromatography (GC): For volatile compounds, chiral GC can be an effective method for separating and quantifying diastereomers. This technique often requires derivatization of the analyte to improve its volatility and chromatographic behavior.
The choice of analytical method will depend on the specific properties of the product, including its polarity, volatility, and the presence of chromophores for UV detection. Method validation is crucial to ensure the accuracy and reliability of the diastereomeric excess determination.
This guide provides a framework for researchers and drug development professionals to approach the determination of diastereomeric excess in reactions involving chiral auxiliaries and catalysts derived from this compound. By presenting comparative data and detailed experimental protocols, we aim to facilitate the development of robust and efficient asymmetric syntheses for the production of enantiomerically pure pharmaceutical compounds.
Revolutionizing Chiral Analysis: A Guide to High-Throughput Screening for Enantiomeric Excess of (S)-1-Benzylpyrrolidin-3-ol
For researchers, scientists, and drug development professionals, the rapid and accurate determination of enantiomeric excess (ee) is a critical bottleneck in the discovery and development of chiral drugs. The therapeutic efficacy and safety of a chiral drug are often attributed to a single enantiomer, making the precise quantification of stereoisomers a regulatory and scientific necessity. This guide provides a comprehensive comparison of high-throughput screening (HTS) methods for determining the enantiomeric excess of (S)-1-Benzylpyrrolidin-3-ol, a key chiral intermediate in the synthesis of various pharmaceuticals. We present a detailed evaluation of fluorescence-based, circular dichroism-based, and enzymatic assays, alongside the gold-standard chiral High-Performance Liquid Chromatography (HPLC) for a thorough performance comparison.
At a Glance: Comparing Analytical Methods for Enantiomeric Excess
The selection of an appropriate analytical method for determining enantiomeric excess depends on a multitude of factors, including throughput requirements, sample complexity, and available instrumentation. Here, we summarize the key performance characteristics of high-throughput screening methods in comparison to traditional chiral HPLC.
| Method | Principle | Throughput | Analysis Time per Sample | Sample Requirement | Accuracy (% error) | Precision (RSD) |
| Fluorescence-Based Assay | Formation of diastereomeric complexes with a chiral fluorescent sensor, leading to differential fluorescence intensity. | High (384-well plate format) | < 1 minute | 10-20 ng | < 1% | < 2% |
| Circular Dichroism (CD) Assay | Formation of a CD-active complex with a chiral auxiliary, where the CD signal is proportional to the enantiomeric excess. | High (96-well plate format) | ~1 minute | ~1-5 µg | < 5% | < 3% |
| Enzymatic Assay | Enantioselective enzymatic reaction where the rate of reaction is proportional to the concentration of one enantiomer. | High (96- or 384-well plate format) | 5-15 minutes | ~1 µmol | ~2-5% | < 5% |
| Chiral HPLC | Chromatographic separation of enantiomers on a chiral stationary phase. | Low | 10-30 minutes | 1-5 mg | < 0.5% | < 1% |
High-Throughput Screening Workflow
The general workflow for high-throughput screening of enantiomeric excess is designed for speed and efficiency, enabling the rapid analysis of large compound libraries. The process typically involves automated liquid handling for sample and reagent dispensing, followed by rapid detection using a plate reader.
High-Throughput Screening Workflow for Enantiomeric Excess Determination.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
High-Throughput Fluorescence-Based Assay
This method relies on the formation of fluorescent diastereomeric complexes between the chiral analyte and a chiral sensing molecule. The difference in fluorescence intensity between the diastereomers allows for the quantification of each enantiomer.[1][2]
Materials:
-
This compound samples of varying enantiomeric excess.
-
Chiral fluorescent sensor (e.g., a derivative of BINOL or a chiral amine-based sensor).
-
2-Formylphenylboronic acid.
-
Anhydrous acetonitrile.
-
384-well microplates.
-
Automated liquid handler.
-
Fluorescence plate reader.
Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of the chiral fluorescent sensor in anhydrous acetonitrile.
-
Prepare a stock solution of 2-formylphenylboronic acid in anhydrous acetonitrile.
-
Prepare stock solutions of the this compound samples in anhydrous acetonitrile.
-
-
Assay Plate Preparation (Automated):
-
To each well of a 384-well microplate, add the following in order:
-
This compound sample solution.
-
Chiral fluorescent sensor solution.
-
2-Formylphenylboronic acid solution.
-
-
The final volume in each well should be between 50-100 µL.
-
Include control wells containing a racemic mixture and pure enantiomers for calibration.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for complex formation.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen sensor.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the fluorescence intensity against the known enantiomeric excess of the standards.
-
Determine the enantiomeric excess of the unknown samples by interpolating their fluorescence intensity values on the calibration curve.
-
High-Throughput Circular Dichroism (CD) Assay
This technique involves the formation of a CD-active complex between the chiral analyte and a suitable metal salt or chiral derivatizing agent. The magnitude of the CD signal is directly proportional to the enantiomeric excess of the analyte.[3][4][5][6][7]
Materials:
-
This compound samples of varying enantiomeric excess.
-
Chiral derivatizing agent or metal salt (e.g., Cu(II) triflate).
-
Anhydrous solvent (e.g., acetonitrile).
-
96-well quartz microplates.
-
Automated liquid handler.
-
CD plate reader.
Protocol:
-
Stock Solution Preparation:
-
Prepare stock solutions of the this compound samples in the anhydrous solvent.
-
Prepare a stock solution of the chiral derivatizing agent or metal salt in the same solvent.
-
-
Assay Plate Preparation (Automated):
-
To each well of a 96-well quartz microplate, add the this compound sample solution followed by the derivatizing agent solution.
-
Include control wells with racemic and enantiopure samples for calibration.
-
-
Incubation:
-
Allow the plate to stand at room temperature for a short period (e.g., 5-10 minutes) to ensure complete complexation.
-
-
CD Measurement:
-
Measure the CD signal (in millidegrees, mdeg) of each well at the wavelength of maximum difference between the enantiomers using a CD plate reader.
-
-
Data Analysis:
-
Create a calibration curve by plotting the CD signal against the known enantiomeric excess.
-
Calculate the enantiomeric excess of the unknown samples from their measured CD signals using the calibration curve.
-
Enzymatic Assay
Enzymatic assays for determining enantiomeric excess exploit the high stereoselectivity of enzymes. In this approach, an enzyme selectively catalyzes a reaction with one enantiomer, and the rate of this reaction is monitored, often through a change in absorbance or fluorescence.
Materials:
-
This compound samples.
-
A suitable enantioselective enzyme (e.g., a lipase (B570770) or alcohol dehydrogenase).
-
Cofactor (e.g., NAD⁺ for dehydrogenases).
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4).
-
Substrate for the coupled reaction if necessary (to produce a colored or fluorescent product).
-
96- or 384-well microplates.
-
UV-Vis or fluorescence plate reader.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of the enzyme in the appropriate buffer.
-
Prepare a solution of the cofactor in the buffer.
-
Prepare solutions of the this compound samples in the buffer.
-
-
Assay Procedure:
-
In each well of the microplate, combine the buffer, cofactor solution, and the this compound sample.
-
Initiate the reaction by adding the enzyme solution to each well.
-
Immediately place the plate in a plate reader pre-set to the appropriate temperature.
-
-
Kinetic Measurement:
-
Monitor the change in absorbance or fluorescence over time. For an alcohol dehydrogenase, this would typically be the increase in absorbance at 340 nm due to the formation of NADH.[8]
-
-
Data Analysis:
-
Determine the initial reaction rate for each sample from the linear portion of the kinetic curve.
-
Construct a calibration curve by plotting the initial reaction rate against the known concentration of the reactive enantiomer.
-
Calculate the concentration of the reactive enantiomer in the unknown samples and subsequently determine the enantiomeric excess.
-
Chiral HPLC (Comparative Method)
Chiral HPLC remains the benchmark for accurate enantiomeric excess determination due to its high resolution and precision.
Materials:
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak® AD-H).
-
Mobile phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (B46881) (0.1%) for basic analytes.
-
This compound samples and a racemic standard.
Protocol:
-
Sample Preparation:
-
Dissolve the this compound samples in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the samples through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (or equivalent).
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (e.g., 90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers and to verify system suitability (resolution > 1.5).
-
Inject the unknown samples.
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100
-
Conclusion
The landscape of chiral analysis is rapidly evolving, with high-throughput screening methods offering significant advantages in terms of speed and sample consumption. For the determination of enantiomeric excess of this compound, fluorescence-based and circular dichroism-based assays present viable and efficient alternatives to traditional chiral HPLC, particularly in the context of reaction screening and optimization. While enzymatic assays also offer high-throughput capabilities, their development can be more complex due to the need for a specific and highly selective enzyme.
The choice of the optimal method will ultimately depend on the specific needs of the laboratory. For high-throughput screening of large libraries where speed is paramount, fluorescence and CD-based assays are excellent choices. For applications requiring the highest accuracy and precision, such as final product quality control, chiral HPLC remains the indispensable gold standard. By understanding the principles, performance characteristics, and protocols of these diverse techniques, researchers can make informed decisions to accelerate their chiral drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening [pubmed.ncbi.nlm.nih.gov]
- 3. Well Plate Circular Dichroism Reader for the Rapid Determination of Enantiomeric Excess - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Well plate circular dichroism reader for the rapid determination of enantiomeric excess - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. biologic.net [biologic.net]
- 6. hindsinstruments.com [hindsinstruments.com]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. Enzymatic Ethanol Assay [protocols.io]
A Comparative Study on the Catalytic Activity of (S)-1-Benzylpyrrolidin-3-ol Derivatives in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic performance of (S)-1-Benzylpyrrolidin-3-ol and its derivatives in the context of asymmetric organocatalysis. While direct comparative studies on a series of this compound derivatives are not extensively documented in peer-reviewed literature, this guide synthesizes available data on analogous prolinol systems to offer a predictive comparison. The focus is on the asymmetric aldol (B89426) reaction, a cornerstone of carbon-carbon bond formation in synthetic chemistry.
Introduction to this compound Derivatives in Catalysis
This compound is a chiral amino alcohol that serves as a versatile scaffold for the development of organocatalysts. Derived from proline, these catalysts are known to operate via an enamine mechanism, similar to proline itself, but often exhibit enhanced stereoselectivity and reactivity due to steric and electronic modifications. The hydroxyl group at the 3-position is a key site for derivatization, allowing for the fine-tuning of the catalyst's properties. By converting this hydroxyl to ether or ester functionalities, researchers can modulate the catalyst's steric bulk and electronic nature, which in turn influences the stereochemical outcome of the catalyzed reaction.
Comparative Performance in the Asymmetric Aldol Reaction
The asymmetric aldol reaction between cyclohexanone (B45756) and p-nitrobenzaldehyde is a standard benchmark reaction to evaluate the efficacy of organocatalysts. Below is a summarized table comparing the expected catalytic performance of this compound and two of its common derivatives. The data is extrapolated from studies on similar prolinol-based catalysts and is intended to be representative.
| Catalyst Derivative | Structure | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| 1 this compound | ![]() | 48 | ~75 | ~90:10 | ~85 |
| 2 (S)-1-Benzyl-3-((trimethylsilyl)oxy)pyrrolidine | ![]() | 24 | >95 | >95:5 | >99 |
| 3 (S)-3-(Acetyloxy)-1-benzylpyrrolidine | ![]() | 36 | ~80 | ~92:8 | ~90 |
Note: The structures are illustrative. The performance data is estimated based on analogous systems and serves for comparative purposes.
Experimental Protocols
A detailed methodology for a representative asymmetric aldol reaction catalyzed by a prolinol-type catalyst is provided below.
General Procedure for the Asymmetric Aldol Reaction:
To a solution of p-nitrobenzaldehyde (0.1 mmol) in anhydrous solvent (e.g., toluene, 1.0 mL) was added cyclohexanone (0.5 mmol). The mixture was stirred for 5 minutes at room temperature. The organocatalyst (0.02 mmol, 20 mol%) was then added, and the reaction mixture was stirred at the desired temperature (e.g., 0 °C or room temperature). The progress of the reaction was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was directly purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired aldol product. The diastereomeric ratio was determined by ¹H NMR spectroscopy, and the enantiomeric excess was determined by chiral HPLC analysis.
Catalytic Mechanism and Workflow
The catalytic cycle of this compound derivatives in the asymmetric aldol reaction proceeds through an enamine intermediate. The catalyst first reacts with the ketone to form a chiral enamine. This enamine then attacks the aldehyde from a sterically less hindered face, dictated by the chiral environment of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.
A Comparative Guide to the Synthesis of (S)-1-Benzylpyrrolidin-3-ol: Assessing Reproducibility and Performance
For researchers, scientists, and professionals in drug development, the synthesis of chiral intermediates such as (S)-1-benzylpyrrolidin-3-ol is a critical step that demands reliability, efficiency, and high stereochemical control. This guide provides an objective comparison of common and innovative methods for the synthesis of this valuable compound, with a focus on reproducibility, yield, and enantiomeric purity. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of the most suitable synthetic route for your research and development needs.
Comparison of Key Synthesis Methods
The selection of a synthetic strategy for this compound is often a trade-off between reagent availability, scalability, and the desired level of stereochemical purity. Below is a summary of prominent methods with their respective performance metrics.
| Method | Key Reagents | Reported Yield | Enantiomeric Excess (ee) | Reaction Time | Key Advantages | Potential Challenges |
| LAH Reduction | (3S)-N-Benzyl-3-hydroxysuccinimide, Lithium Aluminum Hydride (LAH), THF | Quantitative | High (starting material dependent) | 6 hours (reflux) | High yield, straightforward procedure. | LAH is highly reactive and requires careful handling; reproducibility can depend on reagent quality.[1] |
| Asymmetric Hydroboration | 1-Benzyl-3-pyrroline, NaBH₄, BF₃–OEt₂, (+)-α-pinene | High (not specified) | >99% | Not specified | Excellent enantioselectivity, proven industrial scalability (252 kg batch).[2] | Requires chiral reagents and purification via diastereomeric salt formation. |
| Enzymatic Reduction | N-Benzyl-3-pyrrolidinone, Geotrichum capitatum (resting cells) or purified alcohol dehydrogenase, NADPH | >99.9% | >99.9% | 28 hours | Exceptional enantioselectivity and yield, environmentally friendly ("green chemistry"). | Longer reaction time, requires specific biological catalysts and expertise in biocatalysis.[3] |
| Ester Saponification | Precursor ester, Lithium Hydroxide (B78521), THF/Methanol | 96% | High (starting material dependent) | 2 hours | High yield, mild reaction conditions. | Relies on the availability of the chiral precursor ester. |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of synthetic procedures. The following are protocols for the key methods discussed.
Method 1: Lithium Aluminum Hydride (LAH) Reduction
This method involves the reduction of a chiral succinimide (B58015) derivative.
Procedure:
-
In a four-neck round-bottom flask, add 9.20 grams (242.4 millimoles) of lithium aluminum hydride and 100 mL of tetrahydrofuran (B95107) (THF).
-
Prepare a solution of 17.00 grams (82.84 millimoles) of (3S)-N-benzyl-3-hydroxysuccinimide in 80 mL of THF.
-
Add the succinimide solution dropwise to the LAH suspension at a temperature of 0-10°C.
-
After the addition is complete, heat the mixture to reflux and stir for 6 hours.
-
Cool the mixture to 10-20°C and quench the reaction by the careful addition of 40 mL of water, followed by 10 mL of 4N sodium hydroxide solution.
-
Filter the resulting mixture and wash the filter cake with ethyl acetate (B1210297) (2 x 200 mL).
-
Combine the mother liquor and the ethyl acetate washes, and concentrate under vacuum.
-
Dissolve the residue in 400 mL of ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under vacuum to yield the oily product.
Method 2: Asymmetric Hydroboration
This highly stereoselective method has been proven on an industrial scale.[2]
Procedure Outline:
-
Generate the asymmetric borane (B79455) reagent in situ from sodium borohydride (B1222165) (NaBH₄), boron trifluoride etherate (BF₃–OEt₂), and (+)-α-pinene (85% ee).
-
React the in situ generated borane reagent with 1-benzyl-3-pyrroline.
-
Oxidize the resulting organoborane intermediate to yield the crude (S)-1-benzyl-3-hydroxypyrrolidine.
-
Perform chiral purification of the crude product through diastereomeric salt formation to obtain the final product with >99% enantiomeric excess.
Method 3: Enzymatic Reduction
This biocatalytic approach provides excellent chemo- and enantioselectivity.[3]
Procedure:
-
Culture Geotrichum capitatum JCM 3908 to obtain resting cells.
-
Prepare a reaction mixture containing N-benzyl-3-pyrrolidinone and the resting cells in a suitable buffer. The reaction requires a cofactor such as NADPH.
-
Incubate the reaction mixture for 28 hours to allow for the enzymatic reduction of the ketone to the corresponding chiral alcohol.
-
Monitor the reaction for completion.
-
Upon completion, extract the product, (S)-1-benzyl-3-pyrrolidinol, from the reaction mixture. The product is obtained with very high yield and enantiomeric excess.
Visualizing the Workflow: LAH Reduction
To better understand the experimental process, the following diagram illustrates the workflow for the synthesis of this compound via the LAH reduction method.
Caption: Workflow for the LAH reduction synthesis.
References
Validation of a New Asymmetric Synthesis Method Using (S)-1-Benzylpyrrolidin-3-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of (S)-1-Benzylpyrrolidin-3-ol as a catalyst in asymmetric synthesis. Its performance is objectively compared against established alternative organocatalysts in key carbon-carbon bond-forming reactions, supported by experimental data from peer-reviewed literature. This document aims to assist researchers in selecting the most suitable catalyst for their synthetic needs by presenting a clear comparison of yields, stereoselectivities, and reaction protocols.
Introduction to Asymmetric Organocatalysis with Pyrrolidine Derivatives
Asymmetric organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a green and efficient alternative to metal-based catalysts.[1] Among the diverse array of organocatalysts, those derived from the amino acid proline are particularly prominent due to their robustness, ready availability, and ability to promote a wide range of enantioselective transformations.[2] These catalysts typically operate via enamine or iminium ion intermediates, mimicking the function of natural aldolase (B8822740) enzymes.[3]
This compound belongs to this class of chiral pyrrolidine-based organocatalysts. The presence of the hydroxyl group and the N-benzyl substituent can influence the steric and electronic environment of the catalytic center, potentially impacting its reactivity and selectivity. This guide evaluates its efficacy in two of the most fundamental asymmetric reactions: the Aldol (B89426) reaction and the Michael addition.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The performance of this compound is compared with that of seminal and contemporary organocatalysts in the reaction between a ketone and an aromatic aldehyde.
Table 1: Performance Comparison of Organocatalysts in the Asymmetric Aldol Reaction
| Catalyst | Ketone | Aldehyde | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| (S)-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | 95:5 | 99 | [4] |
| (S)-Diphenylprolinol Silyl (B83357) Ether | Acetone | 4-Nitrobenzaldehyde | High | - | >95 | [5] |
| L-Prolinamide Derivative | Cyclohexanone | 4-Nitrobenzaldehyde | 66 | - | 93 | [5] |
| New Boro Amino Amide | Cyclohexanone | 4-Nitrobenzaldehyde | 82 | 68:32 | 94 | [6] |
| N-Primary Amino Terminal Tripeptide | Cyclohexanone | 4-Nitrobenzaldehyde | 98 | 24:76 | 93 | [7] |
| This compound (Analog) | Benzaldehyde | Acetone | Moderate | Poor | Low | [5] |
Note: Direct experimental data for this compound in this specific reaction is limited. The data presented is based on the performance of a structurally similar analog, N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, which exhibited poor diastereoselectivity.[5] This suggests that while this compound may catalyze the reaction, it might offer limited stereocontrol compared to more established catalysts.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a powerful method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The catalytic performance of pyrrolidine-based organocatalysts is evaluated in the conjugate addition of aldehydes or ketones to nitroolefins.
Table 2: Performance Comparison of Organocatalysts in the Asymmetric Michael Addition
| Catalyst | Donor | Acceptor | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| Pyrrolidine-based Bifunctional Catalyst | Cyclohexanone | trans-β-Nitrostyrene | >95 | 98:2 | 99 | [8] |
| (S)-Diphenylprolinol Silyl Ether | Propanal | trans-β-Nitrostyrene | 94 | 95:5 | 98 | [9] |
| α,β-Dipeptide | Isobutyraldehyde | trans-β-Nitrostyrene | 95 | - | 94 | [10] |
| Cinchona-based Phase-Transfer Catalyst | γ-Butenolide | 4-Nitro-5-styrylisoxazole | Good | - | up to 74 | [11] |
| Squaramide | Tosylaminomethyl enone | Nitroalkene | up to 99 | up to 91:9 | >99 | [12] |
| This compound (Analog) | Aldehyde | Nitroolefin | Moderate | Moderate | Low to Moderate | [5] |
Experimental Protocols
The following are generalized experimental protocols for the asymmetric aldol and Michael reactions. These can be adapted for the validation of this compound or other organocatalysts.
General Procedure for Asymmetric Aldol Reaction
To a stirred solution of the organocatalyst (10-30 mol%) in a suitable solvent (e.g., DMSO, CH2Cl2, or neat) at the desired temperature (0 °C to room temperature), the aldehyde (1.0 mmol) is added, followed by the ketone (2.0-5.0 mmol). The reaction mixture is stirred for 24-72 hours and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol adduct. The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral HPLC or NMR analysis of the purified product or its derivative.[6][7]
General Procedure for Asymmetric Michael Addition
To a solution of the organocatalyst (10-20 mol%) in an appropriate solvent (e.g., CH2Cl2, toluene, or solvent-free) at the specified temperature (0 °C to room temperature), the Michael donor (e.g., aldehyde or ketone, 1.2 mmol) is added. After a short period of stirring, the Michael acceptor (e.g., nitroolefin, 1.0 mmol) is added. The reaction is stirred for the indicated time (typically 24-48 hours) and monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the Michael adduct. The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral HPLC or NMR spectroscopy.[9][10]
Mechanistic Insights and Visualizations
The stereochemical outcome of these organocatalytic reactions is governed by the formation of a transient chiral enamine intermediate, which directs the facial attack of the electrophile.
Figure 1: Proposed catalytic cycle for the asymmetric aldol reaction.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of 1H-Pyrrol-3(2H)-ones from 2, 3-Diketoesters by Combination of Aldol Condensation with Benzilic Acid Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New boro amino amide organocatalysts for asymmetric cross aldol reaction of ketones with carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New small γ-turn type N-primary amino terminal tripeptide organocatalyst for solvent-free asymmetric aldol reaction of various ketones with aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparison of titanium enolates in aldol reactions with (S)-1-Benzylpyrrolidin-3-ol derivatives
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Diastereoselectivity in Titanium-Mediated Aldol (B89426) Reactions
The following tables summarize the quantitative data for the diastereoselectivity and yield of aldol reactions using different chiral auxiliaries.
Table 1: Aldol Reaction of N-Propionyl-(S)-4-benzyl-1,3-thiazolidin-2-one Titanium Enolate with Various Aromatic Aldehydes [1]
| Aldehyde (R-CHO) | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Benzaldehyde | 6a/7a | 73:27 | 78 |
| 4-Nitrobenzaldehyde | 6b/7b | 97:3 | 85 |
| 4-Chlorobenzaldehyde | 6c/7c | 93:7 | 82 |
| 4-Bromobenzaldehyde | 6d/7d | 95:5 | 88 |
| Piperonal | 6e/7e | 94:6 | 76 |
| 2-Naphthaldehyde | 6f/7f | 83:17 | 75 |
| Cinnamaldehyde | 6g/7g | 93:7 | 70 |
Table 2: Comparison with Other Chiral Auxiliaries in Titanium-Mediated Aldol Reactions
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-Valinol-derived sulfonamido ester | Isovaleraldehyde | >99:1 (syn) | 94% | [2] |
| (S)-Valinol-derived sulfonamido ester | Benzyloxyacetaldehyde | >99:1 (syn) | 85% | [2] |
| cis-1-Arylsulfonamido-2-indanyl ester | Benzyloxyacetaldehyde | >98:2 (syn) | 88% | [3] |
| cis-1-Arylsulfonamido-2-indanyl ester | Isovaleraldehyde | >98:2 (anti) | 85% | [3] |
| Thiazolidinethione | Isobutyraldehyde | 97:3 to >99:1 (Evans or non-Evans syn) | - | [4] |
Experimental Protocols
General Procedure for the Aldol Addition of N-Propionyl-(S)-4-benzyl-1,3-thiazolidin-2-one Titanium Enolate:
To a solution of N-propionyl-(S)-4-benzyl-1,3-thiazolidin-2-one (1.0 equiv) in dry CH₂Cl₂ (0.1 M) at 0 °C under a nitrogen atmosphere, titanium tetrachloride (1.5 equiv) is added dropwise. The resulting mixture is stirred for 5 minutes. N,N-diisopropylethylamine (DIPEA) (1.5 equiv) is then added dropwise, and the solution is stirred for 30 minutes at 0 °C. The corresponding aldehyde (1.2 equiv) is then added, and the reaction mixture is stirred for the appropriate time at 0 °C. The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the aldol adducts.
General Procedure for the Aldol Addition of (S)-Valinol-Derived Sulfonamido Ester Titanium Enolate: [2]
To a stirred solution of the (S)-valinol-derived sulfonamido propionate (B1217596) ester (1 equiv) in CH₂Cl₂ at 0°C under a nitrogen atmosphere is added a 1 M solution of TiCl₄ in CH₂Cl₂ (1.1 equiv). After 10 minutes, N,N-diisopropylethylamine (3 equiv) is added, and the resulting mixture is stirred at 0°C for 1 hour. In a separate flask, to a stirred solution of the aldehyde (2 equiv) in CH₂Cl₂ at -78°C, a 1 M solution of TiCl₄ in CH₂Cl₂ (3 equiv) is added. After stirring for 10 minutes, the enolate solution is added dropwise via cannula over 30 minutes. The mixture is stirred at -78°C for 1.5 hours before quenching with a saturated aqueous solution of NH₄Cl. The resulting mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried, filtered, and concentrated. The crude product is purified by silica gel chromatography.
Mandatory Visualization
Caption: Experimental workflow for the titanium-mediated asymmetric aldol reaction.
Caption: Proposed stereochemical model for the aldol addition.
References
- 1. researchgate.net [researchgate.net]
- 2. Chelation-controlled ester-derived titanium enolate aldol reaction: diastereoselective syn-aldols with mono- and bidentate aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ESTER DERIVED TITANIUM ENOLATE ALDOL REACTION: HIGHLY DIASTEREOSELECTIVE SYNTHESIS OF SYN- AND ANTI-ALDOLS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (S)-1-Benzylpyrrolidin-3-ol: A Guide for Laboratory Professionals
The proper disposal of (S)-1-Benzylpyrrolidin-3-ol is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, in line with regulatory compliance.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance. According to safety data sheets, it can cause skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, adherence to strict safety protocols during handling and disposal is paramount. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as regulations can vary.
Personal Protective Equipment (PPE) during Handling and Disposal:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or goggles are required.[2][5] |
| Hand Protection | Wear appropriate chemical-resistant gloves. |
| Skin and Body | A laboratory coat is mandatory to prevent skin contact.[5] In case of splashes, immediately wash the affected area with soap and water.[2] |
| Respiratory | Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1][6] A NIOSH-approved respirator may be necessary for fine powders or in poorly ventilated areas.[5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste management company.[5] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[5][7]
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and pipette tips, in a dedicated and clearly labeled hazardous waste container. The container should be made of a compatible material such as high-density polyethylene.[5]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless their compatibility has been confirmed to avoid dangerous reactions.[8][9]
2. Container Labeling:
Proper labeling is crucial for safety and regulatory compliance. The waste container must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound".[5] Also, indicate the solvent and approximate concentration if it is a liquid waste.[5]
3. Storage:
Store the hazardous waste container in a designated, well-ventilated satellite accumulation area.[8] The storage area should be cool, dry, and away from incompatible materials, heat sources, and open flames.[9][10] Ensure the container lid is securely fastened to prevent spills and the release of vapors.[6][8]
4. Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[7][9] Do not attempt to transport hazardous waste yourself.[11]
5. Spill Management:
In case of a spill, evacuate the immediate area.[12] For small spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain it.[9][12] Wearing appropriate PPE, carefully collect the absorbed material and place it in the designated hazardous waste container.[12] Clean the spill area with a suitable solvent, followed by soap and water, and collect all cleaning materials as hazardous waste.[5] For large spills, contact your EHS department immediately.[7][9]
6. Empty Container Disposal:
An empty container that held this compound must be managed as hazardous waste unless it is triple-rinsed.[7][8] The rinsate from the triple rinse must be collected and disposed of as hazardous waste.[8] After triple-rinsing, deface the chemical label before disposing of the container as regular trash.[7][11]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.es [fishersci.es]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. vumc.org [vumc.org]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling (S)-1-Benzylpyrrolidin-3-ol
This guide provides crucial safety, handling, and disposal information for (S)-1-Benzylpyrrolidin-3-ol, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Chemical and Physical Properties
This compound is a liquid chemical compound with the following properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol [1][2] |
| Appearance | Clear light yellow to pale brown liquid[3] |
| Density | 1.07 g/mL at 25 °C[1][3] |
| Boiling Point | 115 °C at 0.8 mmHg[1][3] |
| Flash Point | 113 °C (235.4 °F) - closed cup[1] |
| Storage Temperature | 2-8°C[1][3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[4] It causes skin and serious eye irritation and may lead to respiratory irritation or an allergic skin reaction.[3][4][5][6][7] The signal word for this chemical is "Warning".[2][3][4] The GHS pictogram is GHS07 (Harmful/Irritant).[3][4]
Proper personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or goggles.[1][2][8] | Use of a face shield is recommended if there is a splash hazard. Ensure eye protection meets EN166 (EU) or ANSI Z87.1 (US) standards. |
| Skin and Body Protection | Chemical-resistant gloves and a lab coat.[1][2][5][8] | Select gloves (e.g., nitrile, neoprene) based on breakthrough time and permeation rate. Wear a flame-retardant, antistatic protective clothing if handling large quantities.[9] Ensure gloves are inspected before use and replaced if damaged. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][5][8] | If ventilation is inadequate or if aerosols/vapors are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[7][9] |
Operational and Handling Protocols
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][7][8]
-
Avoid direct contact with skin and eyes by wearing the appropriate PPE.[5]
-
Wash hands thoroughly with soap and water after handling.[2][10]
-
Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[2][5][10]
Storage:
-
Keep the container tightly sealed to prevent leakage.[2][9][10]
-
Store in a locked area to prevent unauthorized access.[2][5][9]
Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][5] Remove contact lenses if it is safe to do so.[2][5] If eye irritation persists, seek immediate medical attention.[2][5][7] |
| Skin Contact | Immediately remove all contaminated clothing.[5] Wash the affected skin area with plenty of soap and water.[2][5] If skin irritation or a rash develops, get medical advice.[2][6] |
| Inhalation | Move the individual to an area with fresh air and ensure they are in a position that is comfortable for breathing.[2][5][7] If the person feels unwell, seek medical assistance.[2] |
| Ingestion | Do NOT induce vomiting.[5][9] Rinse the mouth thoroughly with water.[9][10] If the person is conscious, have them drink plenty of water.[7][10] Seek immediate medical attention.[10] |
Spill and Disposal Plan
Spill Response:
-
Ventilate: Ensure the area is well-ventilated.[8]
-
Contain: Use an inert absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[5][8]
-
Collect: Carefully collect the absorbed material and place it into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[5][8]
-
Decontaminate: Clean the spill area thoroughly. Wash and decontaminate all protective equipment before storing or reusing it.[5]
Disposal:
-
This compound and its container must be disposed of as hazardous waste.[10]
-
Disposal should be carried out by a licensed professional waste disposal service.
-
Do not allow the chemical to enter drains, sewers, or waterways, as it may be harmful to aquatic life.[6][10]
-
All disposal activities must comply with local, state, and federal regulations.[2][5][10]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. (S)-(-)-1-Benzyl-3-pyrrolidinol 99 101385-90-4 [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. (S)-1-Benzyl-3-pyrrolidinol | 101385-90-4 [chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.es [fishersci.es]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



